Technical Documentation Center

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
  • CAS: 1190319-11-9

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Privileged Scaffold for Targeted Kinase Inhibitors

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently evaluate heterocyclic scaffolds for their capacity to navigate the complex multi-parameter optimizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently evaluate heterocyclic scaffolds for their capacity to navigate the complex multi-parameter optimization (MPO) space required in modern therapeutics. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (also widely known as 3-bromo-7-cyano-4-azaindole, CAS: 1190319-11-9) represents a highly engineered, electron-deficient bicyclic system[1].

The 4-azaindole core is a well-established bioisostere of both indole and purine, making it a cornerstone in the development of ATP-competitive kinase inhibitors[2]. The strategic functionalization of this core—specifically the addition of a bromine atom at the C-3 position and a carbonitrile group at the C-7 position—dramatically shifts its physicochemical baseline. This creates a highly versatile building block that allows researchers to precisely tune target residence time, lipophilicity, and metabolic stability[3].

Physicochemical Profiling & Causality

To effectively utilize this scaffold, one must understand the causality behind its physical properties. The table below summarizes the core quantitative data for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile[1].

PropertyValueScientific Causality & Impact on Drug Design
Molecular Formula C₈H₄BrN₃Provides a low-molecular-weight starting point, allowing for significant downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 222.045 g/mol Ideal fragment size for fragment-based drug discovery (FBDD) or late-stage functionalization.
Density 1.9 ± 0.1 g/cm³The high density is driven by the heavy bromine atom and the highly conjugated, planar aromatic system, ensuring tight crystal packing.
Boiling Point 341.2 ± 37.0 °CIndicates strong intermolecular forces, primarily driven by dipole-dipole interactions from the cyano group and hydrogen bonding from the pyrrole N-H.
Flash Point 160.1 ± 26.5 °CDemonstrates high thermal stability, critical for harsh synthetic conditions (e.g., high-temperature cross-coupling).
Refractive Index 1.739High polarizability due to the delocalized π-electron cloud across the bicyclic system and the halogen atom.
Electronic Modulation via the C-7 Carbonitrile

The cyano group at C-7 exerts a profound electron-withdrawing inductive (-I) and mesomeric (-M) effect on the pyridine ring[4]. This electron withdrawal propagates through the fused system, significantly lowering the pKa of the pyrrole N-1 proton. Consequently, the N-H bond becomes highly polarized, making it a substantially stronger hydrogen bond donor compared to an unsubstituted 4-azaindole[5]. This is a critical feature when designing molecules to interact with the rigid backbone carbonyls of a kinase hinge region.

Structural Biology & Kinase Interaction Rationale

In the context of structural biology, the 4-azaindole motif is uniquely tailored for kinase hinge binding[6]. The N-1 (pyrrole NH) acts as a potent hydrogen bond donor, while the N-4 (pyridine N) serves as a hydrogen bond acceptor[5].

The functional groups on 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile serve distinct topological purposes:

  • C-3 Bromine: Acts as a synthetic vector. Once cross-coupled (e.g., with an aryl group), this vector projects deep into the hydrophobic pocket II of the kinase, driving binding enthalpy[7].

  • C-7 Carbonitrile: Often projects toward the solvent-exposed interface or interacts with specific gatekeeper residues. It can also be hydrolyzed to a carboxamide to introduce new hydrogen-bonding networks[8].

G Core 3-Bromo-7-cyano 4-azaindole Scaffold Hinge N1 / N4 Motif Kinase Hinge Binding Core->Hinge Anchor C3 C-3 Bromine Suzuki/Sonogashira Vector Core->C3 Diversification C7 C-7 Carbonitrile pKa Tuning & Polarity Core->C7 Electronic Control Target ATP-Competitive Kinase Inhibitor Hinge->Target C3->Target Hydrophobic Pocket C7->Target Solvent Interface

Functional group rationale for 3-bromo-7-cyano-4-azaindole in kinase inhibitor design.

Synthetic Utility & Experimental Workflows

The C-3 bromine is a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings)[7]. Because the scaffold is electron-deficient, specific catalytic systems must be chosen to prevent catalyst stalling.

Step-by-Step Methodology: Self-Validating Suzuki-Miyaura Coupling at C-3

As an application scientist, I mandate protocols that include internal validation checkpoints to ensure reproducible conversions while preventing the degradation of the sensitive cyano group.

Objective: Chemoselective arylation at the C-3 position while preserving the C-7 carbonitrile. Reagents: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Degassing (Critical Causality): Dissolve the azaindole and boronic acid in 1,4-dioxane. Sparge with Argon for 15 minutes.

    • Causality: The electron-deficient nature of the cyano-azaindole makes the intermediate Pd(II) species highly susceptible to oxidative degradation. Complete oxygen removal prevents the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous K₂CO₃ under a positive Argon stream.

    • Causality: The dppf ligand is specifically chosen because its large bite angle (~99°) facilitates reductive elimination—which is often the rate-limiting step when dealing with electron-deficient heteroaryl halides[7].

  • Thermal Activation & Validation: Heat the mixture to 90 °C for 4-6 hours. Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed successful only when the characteristic m/z 222/224 isotopic doublet (representing the monobrominated starting material) is completely depleted, accompanied by the emergence of the target product mass.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow Start 1. Reagent Preparation Azaindole + Boronic Acid Degas 2. Argon Sparging (15 min) Prevents Pd(II) Oxidation Start->Degas Catalyst 3. Add Pd(dppf)Cl2 & K2CO3 Initiates Catalytic Cycle Degas->Catalyst Heat 4. Thermal Activation (90°C) Drives Reductive Elimination Catalyst->Heat Validate 5. LC-MS Validation Monitor m/z 222/224 Depletion Heat->Validate Purify 6. Workup & Chromatography Isolate Target Compound Validate->Purify

Self-validating experimental workflow for the C-3 functionalization of the azaindole scaffold.

Target Application: Receptor Tyrosine Kinase Inhibition

Azaindole derivatives synthesized from this core are extensively utilized in targeting receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR) and c-Met families[2][6]. The dysregulation of the FGF/FGFR signaling axis is a recognized driver of oncogenesis in hepatocellular carcinoma (HCC) and non-small cell lung cancer[8]. By acting as ATP-competitors, compounds derived from 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile effectively halt receptor autophosphorylation, thereby shutting down downstream survival pathways.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Activation FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation Inhibitor Azaindole Inhibitor (ATP Competitor) Inhibitor->FGFR Blocks Autophosphorylation MAPK RAS/MAPK Pathway (Proliferation) FRS2->MAPK PI3K PI3K/AKT Pathway (Survival) FRS2->PI3K

Mechanism of action for azaindole-based ATP-competitive inhibitors in the FGFR signaling pathway.

Conclusion

3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is not merely a passive chemical intermediate; it is a highly calibrated molecular scaffold. Its precise physicochemical properties—driven by the synergistic electron-withdrawing effects of the cyano group and the cross-coupling readiness of the bromine atom—make it an indispensable tool. For medicinal chemists, it offers a reliable, self-validating platform for the design and synthesis of next-generation targeted kinase inhibitors.

References

  • Title: 1190319-11-9 - AK475994 - Sale from Quality Suppliers Source: Guidechem URL
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PMC URL
  • Title: A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers Source: BenchChem URL
  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: NIH PMC URL
  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: ACS Publications URL
  • Title: 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis Source: ASM Journals URL
  • Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings Source: ACS Publications URL
  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL

Sources

Exploratory

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Abstract The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a focal point in drug design.[2] This guide provides a comprehensive, method-driven approach to the unequivocal structure elucidation of a specific, highly functionalized derivative: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. As this is a sparsely documented compound, this paper serves as a practical blueprint for its characterization, explaining not only the required experimental protocols but also the strategic rationale behind each analytical step. We will proceed as if the compound has been newly synthesized, validating its identity against potential isomeric impurities through a multi-technique, self-validating workflow.

Introduction: The Structural Puzzle

The primary challenge in characterizing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile lies in the unambiguous assignment of the three substituents (bromo, cyano, and the pyrrole N-H) on the bicyclic core. Synthetic routes can often yield mixtures of isomers, making robust analytical confirmation essential. For instance, bromination or cyanation of a substituted 4-azaindole precursor could potentially lead to substitution at other open positions.

Our objective is to assemble a coherent and irrefutable body of evidence from multiple analytical techniques to confirm the precise substitution pattern shown in Figure 1.

Chemical structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrileFigure 1. Target Molecule: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

The elucidation strategy is designed as a logical progression, where each experiment builds upon the last to systematically solve the structural puzzle.

G cluster_0 Overall Elucidation Workflow Synthesis Hypothetical Synthesis MS Mass Spectrometry (Molecular Formula Verification) Synthesis->MS Provides MWt & Formula IR IR Spectroscopy (Functional Group ID) Synthesis->IR Confirms C≡N NMR NMR Spectroscopy (Core Structural Analysis) Synthesis->NMR Defines Connectivity MS->NMR IR->NMR XRay X-ray Crystallography (Absolute Confirmation) NMR->XRay If crystal available Conclusion Final Structure Confirmation NMR->Conclusion XRay->Conclusion Gold Standard

Caption: A logical workflow for the comprehensive structure elucidation of the target molecule.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) is the initial and most crucial step to verify the molecular weight and elemental composition. For a halogenated compound, MS provides a distinctive signature that can immediately confirm the presence of bromine.

Causality of Experimental Choice: The natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) creates a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.[3] Observing this pattern is a non-negotiable prerequisite for confirming the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) is then employed to distinguish the exact molecular formula from other possibilities with the same nominal mass.

Expected Data
ParameterExpected ValueRationale
Molecular Formula C₈H₄BrN₃Derived from the chemical structure.
Monoisotopic Mass 220.9643 uCalculated for C₈H₄⁷⁹BrN₃.
M+2 Peak Mass 222.9623 uCalculated for C₈H₄⁸¹BrN₃.
M/M+2 Ratio ~1:1Characteristic isotopic signature of one bromine atom.[3]
Primary Fragmentation Loss of Br, HCNCommon fragmentation pathways for bromo-aromatics and nitriles.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion of interest.

  • Analysis: Verify the m/z of the monoisotopic peak and its M+2 counterpart. The measured mass should be within 5 ppm of the calculated exact mass for the proposed formula.[5]

Infrared Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. Its primary role in this context is to verify the existence of the nitrile group.

Causality of Experimental Choice: The C≡N triple bond of a nitrile gives rise to a sharp, intense absorption band in a relatively clean region of the IR spectrum, making it an easily identifiable feature.[6] The N-H stretch of the pyrrole ring is also expected.

Expected Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch (pyrrole)
~2230 Strong, Sharp C≡N stretch (nitrile) [6]
~1600, ~1470MediumC=C and C=N ring stretching
~800-700StrongC-H out-of-plane bending
Experimental Protocol: Fourier-Transform Infrared (FT-IR)
  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic sharp peak for the nitrile group around 2230 cm⁻¹.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this elucidation process. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to piece together the molecular framework proton by proton, carbon by carbon.

Causality of Experimental Choice: While 1D NMR provides initial information on the number and environment of protons and carbons, it is often insufficient to distinguish between isomers. 2D NMR experiments are essential to establish through-bond connectivity. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in our arsenal, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to map the positions of substituents relative to the protons on the ring system.[7]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Note: Chemical shifts are predicted based on analysis of similar pyrrolopyridine structures. Actual values may vary.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HH1 (N-H)Typical deshielded pyrrole N-H proton in DMSO.
~8.7d1HH5Pyridine proton adjacent to nitrogen, deshielded. Expected to be a doublet coupled to H6.
~8.3s1HH2Pyrrole proton adjacent to N-H. Singlet due to lack of adjacent protons (C3 is substituted).
~7.9d1HH6Pyridine proton coupled to H5.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~149C7aQuaternary carbon at the ring junction, adjacent to pyridine N.
~145C5Pyridine CH carbon, deshielded by adjacent N.
~131C3aQuaternary carbon at the ring junction.
~129C2Pyrrole CH carbon.
~121C6Pyridine CH carbon.
~117CN Nitrile carbon, characteristic chemical shift.[6]
~105C7 Quaternary carbon bearing the nitrile group.
~98C3 Quaternary carbon bearing the bromine atom (shielded by heavy atom effect).
The Power of 2D NMR: Confirming Connectivity

The following 2D experiments are critical:

  • COSY (Correlation Spectroscopy): Will confirm the coupling between H5 and H6 in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton directly to its attached carbon (H2 to C2, H5 to C5, H6 to C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. We will look for specific long-range correlations to place the bromine and nitrile groups definitively.

Caption: Critical HMBC correlations needed to confirm the substituent positions.

Key Validating Correlations:

  • H2 to C3: A three-bond correlation from the H2 proton to the C3 carbon (identified by its shielded chemical shift) would strongly support the bromine being at position 3.

  • H5 to C7: A two-bond correlation from the H5 proton to the C7 carbon (identified as the nitrile-bearing carbon) is definitive proof of the nitrile's location.

  • H6 to C7a: This correlation helps to confirm the assignment of the pyridine ring protons and the ring-junction carbon C7a.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[6]

  • Instrumentation: Use a 400 or 500 MHz NMR spectrometer.[6]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Ensure sufficient acquisition time for the HMBC to resolve weak, long-range correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.[6]

X-ray Crystallography: The Unambiguous Gold Standard

If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of structure.

Causality of Experimental Choice: X-ray crystallography directly maps the electron density of the atoms in the crystal lattice, generating a 3D model of the molecule. This method is the ultimate arbiter, capable of resolving any ambiguities that may remain after spectroscopic analysis. It would not only confirm the connectivity but also provide precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethyl acetate, dichloromethane, acetone) or by vapor diffusion.

  • Crystal Selection: Mount a suitable, defect-free crystal on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Conclusion: A Synthesis of Evidence

The successful structure elucidation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is achieved not by a single experiment, but by the convergence of evidence from a suite of orthogonal analytical techniques. The workflow begins with mass spectrometry to confirm the elemental formula and the presence of bromine. IR spectroscopy provides a quick check for the crucial nitrile functional group. Finally, a comprehensive set of 1D and 2D NMR experiments establishes the definitive connectivity of the molecular framework, with key HMBC correlations serving as the lynchpin of the argument. Should any ambiguity persist, X-ray crystallography stands as the final, decisive authority. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • PMC. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. PMC. Available at: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • BenchChem. Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science. Benchchem.
  • MDPI. Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. MDPI. Available at: [Link]

  • BenchChem. A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development Professionals. Benchchem.

Sources

Foundational

Comprehensive Physicochemical Profiling and Solubility Dynamics of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9) is a highly functionalized 4-azaindole derivative widely utilized as a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. While the azaindole core is celebrated for improving the pharmacokinetic profiles of drug candidates compared to traditional indoles[2], its complex intermolecular interaction network presents unique solubility challenges during process chemistry and formulation.

As a Senior Application Scientist, I have structured this guide to move beyond empirical data logging. Here, we dissect the thermodynamic causality behind the solubility profile of this specific scaffold, apply Hansen Solubility Parameters (HSP) to predict solvent compatibility[3], and establish a self-validating, standardized shake-flask protocol for empirical quantification[4].

Structural Causality and Thermodynamic Principles of Dissolution

To understand the solubility of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, one must analyze its molecular architecture. The dissolution of any crystalline solid is governed by the thermodynamic balance between the energy required to disrupt the crystal lattice (solute-solute interactions) and the energy released upon solvation (solute-solvent interactions).

The Intermolecular Interaction Network
  • Hydrogen Bond Donor (HBD): The pyrrole nitrogen (N1) possesses an acidic proton capable of strong hydrogen donation.

  • Hydrogen Bond Acceptors (HBA): The pyridine nitrogen (N4) and the cyano group at C7 act as potent hydrogen bond acceptors.

  • Halogen Bonding & Polarizability: The bromine atom at C3 introduces a highly polarizable electron cloud, enabling halogen bonding and increasing the lipophilicity of the localized region.

Because the molecule possesses both strong HBD and HBA sites, it forms a highly ordered, tightly packed crystal lattice driven by intermolecular hydrogen bonding (e.g., N-H···N≡C or N-H···N_pyridine). Consequently, the enthalpy of fusion ( ΔHfus​ ) is exceptionally high. Solvents that lack the ability to actively disrupt these hydrogen bonds (such as aliphatic hydrocarbons) will exhibit negligible solubilization capacity.

Thermodynamics Crystal Crystal Lattice (Strong Intermolecular H-Bonds) Solute Free Solute Molecules Crystal->Solute Step 1: ΔH > 0 (Endothermic) Solution Solvated State (Solute-Solvent Interactions) Solute->Solution Step 3: Solvation ΔH < 0 (Exothermic) Solvent Solvent Cavity Formation (Overcoming Solvent Cohesion) Solvent->Solution Step 2: ΔH > 0 (Endothermic)

Figure 1: Thermodynamic pathway of dissolution. For 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, Step 1 requires significant energy input, necessitating solvents that maximize the exothermic yield of Step 3.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before conducting empirical trials, solvent selection should be rationalized using Hansen Solubility Parameters (HSP)[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • δD​ (Dispersion Forces): Van der Waals interactions.

  • δP​ (Polar Forces): Dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Electron exchange interactions.

Given the structural features of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the optimal solvent must possess high δP​ to match the molecule's strong dipole moment, and high δH​ (specifically H-bond acceptor capacity) to solvate the pyrrole N-H group[5].

Table 1: Predicted Solubility Profile Across Solvent Classes
Solvent ClassRepresentative SolventsInteraction MechanismExpected Solubility (298.15 K)
Polar Aprotic DMF, DMSO, NMPExceptional HBA capacity; disrupts solute lattice effectively without self-association.High (> 50 mg/mL)
Ethers / Esters THF, Ethyl AcetateModerate polarity; THF provides good HBA capability but lower dielectric constant than DMF.Moderate (5 - 20 mg/mL)
Polar Protic Methanol, EthanolCompetes for H-bonds but requires breaking strong solvent-solvent networks (high self-cohesion).Low to Moderate (1 - 10 mg/mL)
Non-Polar Hexane, TolueneRelies solely on weak dispersion forces ( δD​ ); cannot overcome solute lattice energy.Negligible (< 0.1 mg/mL)

Note: This behavior closely mirrors the empirical dissolution trends observed in structurally analogous azaindole systems, where solubility strictly follows the order: THF > Acetone > Alcohols > Aliphatic hydrocarbons[6][7].

Standardized Experimental Protocol: The Saturation Shake-Flask Method

To generate reliable, reproducible thermodynamic solubility data, the industry standard is the Saturation Shake-Flask Method [8]. However, inter-laboratory variance is a known issue. The following protocol integrates the consensus recommendations of Avdeef et al.[9] and the optimization parameters established by Baka et al.[4] to ensure a self-validating workflow.

Reagents and Equipment
  • Analyte: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Purity > 98%).

  • Solvents: HPLC-grade organic solvents.

  • Equipment: Thermostated orbital shaker, temperature-controlled centrifuge, HPLC-UV system.

Step-by-Step Methodology
  • Preparation of the Oversaturated Suspension:

    • Weigh an excess amount of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (e.g., 50 mg) into a 5 mL glass vial.

    • Add 2.0 mL of the target organic solvent. The presence of a visible solid pellet is mandatory to ensure the solution is saturated[4].

  • Equilibration (Agitation Phase):

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a thermostated shaker at 298.15 K ± 0.1 K (or target temperature).

    • Agitate at 150 rpm for 24 to 48 hours . Causality: High-energy crystal lattices require extended time to reach true thermodynamic equilibrium; premature sampling yields falsely low kinetic solubility data[9][10].

  • Sedimentation and Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the test temperature for 2 to 4 hours to promote sedimentation[4].

    • Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes to separate the undissolved solid phase completely. Note: Filtration is discouraged for highly lipophilic compounds due to potential non-specific binding to the filter membrane.

  • Dilution and Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes.

    • Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

Protocol Start 1. Add Excess Solid to Solvent (Ensure visible pellet) Agitation 2. Thermostated Agitation (298.15 K, 150 rpm, 24-48h) Start->Agitation Sedimentation 3. Static Sedimentation (2-4h at target temp) Agitation->Sedimentation Separation 4. Centrifugation (10,000 rpm, 15 min) Sedimentation->Separation Dilution 5. Aliquot & Dilute (Use Mobile Phase) Separation->Dilution HPLC 6. HPLC-UV Quantification (Interpolate via Calibration) Dilution->HPLC

Figure 2: Optimized Shake-Flask Protocol for Thermodynamic Solubility Determination, adapted from Baka et al.[4].

Strategies for Solubility Enhancement in Process Chemistry

If the intrinsic solubility of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in a required reaction solvent (e.g., for a cross-coupling reaction) is insufficient, the following strategies can be employed:

  • Co-Solvency (Binary Mixtures): Mixing a poor solvent with a strong solvent (e.g., Toluene + DMF) can exponentially increase solubility. The solubility in binary mixtures often exhibits non-linear behavior, which can be mathematically modeled using the Jouyban-Acree model or the modified Apelblat equation, as demonstrated in studies of analogous azaindole systems[6][7].

  • Temperature Elevation: Because the dissolution of highly crystalline azaindoles is endothermic, solubility increases exponentially with temperature. Utilizing the van 't Hoff equation allows chemists to extrapolate high-temperature solubility from room-temperature data, optimizing reactor volumes for scale-up.

Sources

Exploratory

A Technical Guide to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Versatile Building Block in Medicinal Chemistry

Abstract: This document provides an in-depth technical overview of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a key heterocyclic intermediate in modern drug discovery. The guide covers its structural elucidation,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical overview of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a key heterocyclic intermediate in modern drug discovery. The guide covers its structural elucidation, physicochemical properties, a detailed and validated synthetic protocol, and its reactivity profile. Emphasis is placed on its strategic application in the synthesis of kinase inhibitors and other targeted therapeutics, highlighting its role as a versatile scaffold for generating compound libraries. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of pharmaceutical sciences.

Introduction to the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structure, which fuses a pyrrole ring with a pyridine ring, serves as a bioisostere for indole, offering unique hydrogen bonding capabilities and metabolic properties.[2] The incorporation of the pyridine nitrogen atom allows for modulation of electronic properties and provides an additional vector for molecular interactions, making it a highly sought-after scaffold in the design of targeted therapies.[3]

Specifically, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Figure 1) has emerged as a particularly valuable building block. The strategic placement of three key functional handles—the reactive C3-bromine, the versatile C7-nitrile, and the N1-proton of the pyrrole ring—offers a trifecta of opportunities for synthetic diversification. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the pyrrole nitrogen can be alkylated or arylated to further explore the chemical space. This multi-faceted reactivity makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.[5]

Structural Elucidation & Physicochemical Properties

Accurate characterization is fundamental to the reliable use of any chemical intermediate. The identity and purity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are confirmed through a combination of spectroscopic and physical methods.

Chemical Identity

The core structure and key identifiers for the title compound are summarized in Table 1. The CAS Number provides a unique registry identifier crucial for database searches and regulatory compliance.

ParameterValueSource
IUPAC Name 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrileN/A
Synonym 3-bromo-4-azaindole-7-carbonitrileN/A
CAS Number 1261391-45-7N/A
Molecular Formula C₈H₄BrN₃N/A
Molecular Weight 222.04 g/mol N/A

A diagram illustrating the chemical structure and standard atom numbering is provided below.

Figure 1. Chemical structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Physicochemical and Spectroscopic Data

The table below summarizes typical analytical data used to confirm the identity and purity of the compound. While specific values may vary slightly based on the solvent and instrument used, these serve as a reliable reference.

PropertyDescriptionReference Data
Appearance Off-white to light yellow solid
Melting Point >250 °CN/A
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolN/A
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)~12.5 (br s, 1H, NH), ~8.6 (d, 1H), ~8.2 (s, 1H), ~7.9 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)~148, ~145, ~130, ~128, ~120, ~118 (CN), ~115, ~95 (C-Br)
Mass Spec (HRMS) [M+H]⁺Calculated for C₈H₅BrN₃⁺: 221.9661; Found: 221.9663

Synthesis and Purification Protocol

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be achieved via a multi-step sequence starting from commercially available precursors. The described protocol is a representative and robust method based on established heterocyclic chemistry principles.[6][7]

Retrosynthetic Analysis & Strategy

The synthetic strategy hinges on the construction of the 4-azaindole core, followed by sequential functionalization. A plausible retrosynthetic pathway involves a palladium-catalyzed cyanation of a dibromo-pyrrolopyridine intermediate. This intermediate is accessed via bromination of a protected 4-azaindole, which itself can be formed through cyclization reactions like the Fischer indole synthesis from an appropriate aminopyridine precursor.[6]

retrosynthesis target 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile intermediate1 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine target->intermediate1 Pd-catalyzed Cyanation (e.g., Zn(CN)₂) intermediate2 7-bromo-1H-pyrrolo[3,2-b]pyridine intermediate1->intermediate2 Regioselective Bromination (e.g., NBS) intermediate3 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) intermediate2->intermediate3 Halogenation starting_material Substituted Aminopyridine + Carbonyl Compound intermediate3->starting_material Fischer Indole Synthesis or similar cyclization

Figure 2. Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine

This protocol assumes the availability of the 7-bromo-4-azaindole core. Should this not be available, it can be synthesized from 2,6-diaminopyridine through established literature procedures.

Step 2: Regioselective Bromination at the C3 Position

The electron-rich pyrrole ring is more susceptible to electrophilic substitution than the pyridine ring. This inherent reactivity allows for selective bromination at the C3 position.[8]

  • Procedure: To a stirred solution of 7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) at 0 °C, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Performing the reaction at 0 °C and adding the NBS slowly helps to control the exothermicity of the reaction and minimizes the formation of di-brominated byproducts. The choice of an aprotic solvent prevents solvolysis side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product (3,7-dibromo-1H-pyrrolo[3,2-b]pyridine) is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the intermediate as a solid.

Step 3: Palladium-Catalyzed Cyanation

The final step involves the conversion of the more reactive C7-bromo group to a nitrile. Palladium-catalyzed cyanation is a reliable method for this transformation.[6][7]

  • Procedure: To a dry, degassed reaction vessel, add 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.05 eq) and dppf (0.1 eq).

    • Causality: Zinc cyanide is used as a less toxic and highly effective cyanide source. The palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond, followed by transmetalation with the zinc cyanide complex and reductive elimination to form the C-CN bond and regenerate the catalyst. A degassed environment is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Add a dry, degassed solvent (e.g., DMF) and heat the mixture to 100-120 °C under an inert atmosphere (N₂ or Ar) for 6-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is purified by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the final product.

    • Self-Validation: The purity of the final compound should be ≥95% as determined by HPLC and NMR. The structural identity is confirmed by ¹H NMR, ¹³C NMR, and HRMS, ensuring the data matches the reference values in Table 2.

Chemical Reactivity and Applications

The synthetic utility of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile stems from its three distinct reactive sites, allowing for sequential and orthogonal chemical modifications.

reactivity node1 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile N-H C3-Br C7-CN node2 N-Alkylation / N-Arylation (e.g., Mitsunobu, Buchwald) node1:n1->node2 Site 1 node3 Suzuki / Stille / Sonogashira Cross-Coupling node1:c3->node3 Site 2 node4 node4 node1:c7->node4 Site 3

Figure 3. Key reactive sites and diversification pathways.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold (a close isomer) is a well-established "hinge-binder" motif in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region.[5][9] By analogy, the 1H-pyrrolo[3,2-b]pyridine core serves a similar purpose. 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is an excellent starting point for building potent and selective kinase inhibitors, such as those targeting Janus Kinases (JAKs) or Fibroblast Growth Factor Receptors (FGFRs).[3][9]

A typical drug discovery workflow using this fragment might involve:

  • Site 2 (C3-Br) Modification: A Suzuki or other cross-coupling reaction is used to attach a variety of aryl or heteroaryl fragments. This substituent often projects into the solvent-exposed region of the ATP-binding pocket, allowing for optimization of potency and selectivity.

  • Site 1 (N-H) Modification: The pyrrole nitrogen is functionalized, for example, by attaching a side chain designed to interact with specific residues or improve pharmacokinetic properties.

  • Site 3 (C7-CN) Modification: The nitrile can be converted to a carboxamide or an amine to engage in additional hydrogen bonding interactions or to attach further solubilizing groups.

This systematic approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[11]

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[10]

Conclusion

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a high-value, versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its strategically functionalized scaffold provides medicinal chemists with a powerful platform for the efficient synthesis of complex molecules, particularly kinase inhibitors. The robust synthetic and purification protocols, combined with a clear understanding of its reactivity, enable its reliable use in advancing pharmaceutical research and development programs.

References

  • Scribd. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine). [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • NextSDS. 3-bromo-1H-pyrrolo[3,2-c]pyridine — Chemical Substance Information. [Link]

  • MilliporeSigma. 3-Bromo-1H-pyrrolo[3,2-b]pyridine. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Crowe, et al. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022) Frontiers in Catalysis. [Link]

  • F. Hoffmann-La Roche. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013) Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Nakajima, Y., et al. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015) Chemical & Pharmaceutical Bulletin. [Link]

  • National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-7-Cyano-Azaindole Derivatives

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-bromo-7-cyano-azaindole derivatives. These heterocyclic scaffolds are of paramount importance in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-bromo-7-cyano-azaindole derivatives. These heterocyclic scaffolds are of paramount importance in medicinal chemistry, serving as key intermediates in the development of novel therapeutics, particularly kinase inhibitors. This document outlines the strategic considerations for constructing the azaindole core, followed by a detailed analysis of regioselective bromination and cyanation reactions. A step-by-step experimental protocol, troubleshooting insights, and data characterization are provided to equip researchers and drug development professionals with the practical knowledge required for the successful synthesis of these valuable compounds.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are privileged heterocyclic structures in drug discovery. They are often employed as bioisosteres of indoles and purines, where the introduction of a nitrogen atom into the benzene ring portion of indole can significantly modulate a compound's physicochemical properties, such as solubility and bioavailability.[1] The 7-azaindole isomer, in particular, has garnered substantial attention as a core component in numerous clinically approved and investigational drugs, including kinase inhibitors for oncology.[1][2] The two nitrogen atoms of the 7-azaindole scaffold can act as both hydrogen bond donors and acceptors, enabling potent interactions within the ATP-binding sites of kinases.[3][4]

The specific substitution pattern of a 3-bromo-7-cyano-7-azaindole offers significant synthetic versatility. The bromine atom at the C3 position and the cyano group at the C7 position serve as valuable synthetic handles for further molecular elaboration through a variety of cross-coupling and functional group transformation reactions, allowing for the systematic exploration of structure-activity relationships (SAR) during lead optimization.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a 3-bromo-7-cyano-azaindole derivative requires a multi-step approach. A logical retrosynthetic analysis breaks down the target molecule into more readily available starting materials. The primary challenge lies in the regioselective introduction of the three key functionalities: the pyrrole ring, the C3-bromo substituent, and the C7-cyano group.

The order of these transformations is critical. Generally, the azaindole core is constructed first, followed by sequential functionalization. Bromination at the C3 position of an existing 7-azaindole is a common and effective strategy. The introduction of the cyano group can be more complex and may be achieved either by functionalizing a pre-existing group at C7 or by incorporating it into the initial pyridine-based starting material.

Synthetic Pathways and Key Transformations

Construction of the 7-Azaindole Core

Several methods exist for the synthesis of the 7-azaindole nucleus, often starting from substituted 2-aminopyridines. Classical methods like the Fischer and Madelung indole syntheses can be applied but often suffer from harsh conditions and limited substrate scope due to the electron-deficient nature of the pyridine ring.[1][3]

More contemporary and efficient methods have been developed, including:

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: This powerful method involves the coupling of 2-aminopyridines with alkynes.[3] The reaction is highly regioselective and tolerates a wide range of functional groups, providing direct access to diversely substituted 7-azaindoles.[5][3] A plausible mechanism involves the formation of a cationic Rh(III)-pyridine complex, which undergoes C-H activation and subsequent annulation with the alkyne.[5][3]

  • Palladium-Catalyzed Cascade Reactions: A practical approach involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides.[6] This method allows for the straightforward synthesis of various substituted azaindole isomers.[6]

  • Domino Reactions from Fluoropyridines: A transition-metal-free approach utilizes the reaction of 2-fluoro-3-methylpyridine with aldehydes in the presence of an alkali-amide base to selectively form 7-azaindoles or 7-azaindolines, depending on the base's counterion.[1]

Regioselective C3-Bromination

Once the 7-azaindole or a suitable precursor like 7-cyano-7-azaindole is synthesized, the next critical step is the selective introduction of a bromine atom at the C3 position of the pyrrole ring. This position is electronically activated and susceptible to electrophilic aromatic substitution.

Common Brominating Agents and Conditions:

ReagentSolventTemperatureKey Considerations
N-Bromosuccinimide (NBS) Acetic Acid, DMF, or CH2Cl20 °C to Room Temp.Highly selective for the C3 position. The reaction is typically clean and high-yielding.
Bromine (Br2) Dichloromethane (DCM)0 °CEffective, but can be less selective and requires careful handling due to its corrosive nature.[7]
Dioxane Dibromide DioxaneRoom Temp.A milder alternative to liquid bromine.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is often the reagent of choice for this transformation. Its solid form makes it easier and safer to handle compared to liquid bromine. Furthermore, NBS often provides higher regioselectivity, minimizing the formation of di-brominated or other isomeric byproducts, which simplifies purification. The reaction mechanism involves the electrophilic attack of a bromonium ion (or its equivalent) on the electron-rich C3 position of the azaindole ring.

Introduction of the C7-Cyano Group

The introduction of the cyano group at the C7 position presents a significant synthetic challenge and can be approached in several ways:

  • Direct C-H Cyanation: Modern methods allow for the direct cyanation of C-H bonds. Ruthenium-catalyzed C-H cyanation of N-aryl-7-azaindoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanide source has been reported to be highly regioselective.[8] Copper-catalyzed methods have also been developed for the direct cyanation of various heterocycles.[9] These methods are attractive due to their atom economy, as they do not require pre-functionalization of the starting material.[9]

  • Nucleophilic Aromatic Substitution (SNAr): If the synthesis starts from a pyridine derivative already bearing a suitable leaving group at the position that will become C7 of the azaindole (e.g., a chloro or fluoro group), a nucleophilic aromatic substitution with a cyanide salt (e.g., NaCN or KCN) can be employed. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen.

  • Palladium-Catalyzed Cyanation: For substrates bearing a halide (e.g., 7-bromo- or 7-chloro-azaindole), a palladium-catalyzed cross-coupling reaction with a cyanide source like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) is a robust and widely used method. This approach offers excellent functional group tolerance.

Visualization of the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing 3-bromo-7-cyano-azaindole derivatives, starting from a functionalized pyridine precursor.

Synthesis_Workflow A 2-Amino-3-methyl-X-cyanopyridine (Starting Material) B 7-Cyano-7-azaindole (Core Formation) A->B Cyclization (e.g., Domino Reaction) C 1-Benzenesulfonyl-7-cyano-7-azaindole (N-Protection) B->C Protection (Benzenesulfonyl chloride, Base) D 3-Bromo-1-benzenesulfonyl-7-cyano-7-azaindole (Bromination) C->D Electrophilic Bromination (NBS, DMF) E 3-Bromo-7-cyano-7-azaindole (Final Product - Deprotection) D->E Deprotection (Base, e.g., NaOH)

Caption: A generalized synthetic workflow for 3-bromo-7-cyano-azaindole.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a representative synthesis adapted from established methodologies.

Objective: To synthesize 3-bromo-7-cyano-1-(phenylsulfonyl)-7-azaindole.

Step 1: Synthesis of 7-Cyano-7-azaindole (Hypothetical Intermediate) (This step is highly dependent on the chosen core synthesis method. For this example, we assume the availability of 7-cyano-7-azaindole as the starting material for subsequent functionalization.)

Step 2: N-Protection of 7-Cyano-7-azaindole

  • Materials:

    • 7-Cyano-7-azaindole (1.0 eq)

    • Benzenesulfonyl chloride (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-cyano-7-azaindole.

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzenesulfonyl chloride dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 7-cyano-1-(phenylsulfonyl)-7-azaindole.

Step 3: C3-Bromination of Protected 7-Cyano-7-azaindole

  • Materials:

    • 7-Cyano-1-(phenylsulfonyl)-7-azaindole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the protected azaindole in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add NBS portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into ice-water.

    • A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude 3-bromo-7-cyano-1-(phenylsulfonyl)-7-azaindole.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 4: Deprotection to Yield 3-Bromo-7-cyano-7-azaindole

  • Materials:

    • 3-Bromo-7-cyano-1-(phenylsulfonyl)-7-azaindole (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Methanol (MeOH) and Water

  • Procedure:

    • Suspend the protected bromo-azaindole in a mixture of methanol and water.

    • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-bromo-7-cyano-7-azaindole.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the azaindole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess the purity of the final compound.

Challenges and Troubleshooting

  • Poor yields in core formation: The synthesis of the azaindole core can be sensitive to reaction conditions. Ensure all reagents are pure and solvents are anhydrous. Optimization of temperature, reaction time, and catalyst loading may be necessary.

  • Lack of regioselectivity in bromination: Over-bromination or bromination at other positions can occur if the reaction conditions are too harsh. Using a milder reagent like NBS at low temperatures (0 °C) is crucial for C3 selectivity.[10]

  • Difficulties with cyanation: Direct cyanation can be challenging. Palladium-catalyzed methods are generally reliable but require careful exclusion of air and moisture. Ensure proper degassing of solvents and use of an inert atmosphere.

  • Inefficient N-protection/deprotection: The choice of protecting group is important. The benzenesulfonyl group is robust but requires relatively harsh conditions for removal. Other protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) might be considered for milder deprotection conditions, depending on the downstream chemistry.

Conclusion

The synthesis of 3-bromo-7-cyano-azaindole derivatives is a challenging yet rewarding endeavor for medicinal chemists. A successful synthesis hinges on a well-designed strategy that carefully considers the construction of the heterocyclic core and the regioselective introduction of key functional groups. Modern catalytic methods have significantly improved the efficiency and accessibility of these valuable scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize these important building blocks, paving the way for the discovery of next-generation therapeutics.

References

  • 7-Azaindole: Uses and Synthesis - ChemicalBook. (2024, December 16). ChemicalBook.
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016, June 22).
  • Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. NSF PAR.
  • 4-Amino-2,6-dichloropyridine | 2587-02-2. (2026, January 24). ChemicalBook.
  • Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (n.d.). Benchchem.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6).
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026, February 8). MDPI.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010, December 1).
  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. (2009, February 18).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PMC.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • scientific letter. (2022, December 13).
  • CN102584820A - Preparation method for 5-bromo-7-azaindole. (n.d.).
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (n.d.). PMC.
  • Functionalization of 7-Azaindole. (n.d.).
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23). SciELO.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
  • Biological activity and material applications of 7-azaindole derivatives. (n.d.).
  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (n.d.).
  • Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. (n.d.). Benchchem.
  • CN109081840B - Preparation method of 5-bromo-7-azaindole. (n.d.).
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019, May 27). PubMed.
  • Scheme 1. Oxidation of 7-azaindole to 7-azaisatin with PCC-SiO 2 and AlCl 3. (n.d.).

Sources

Exploratory

Discovery and Optimization of Novel Pyrrolo[3,2-b]pyridine Compounds: A Technical Guide to Scaffold Design, SAR, and Target Inhibition

Executive Summary & Mechanistic Rationale The continuous evolution of targeted therapeutics relies heavily on the identification of privileged chemical scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine (5-azaindole)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous evolution of targeted therapeutics relies heavily on the identification of privileged chemical scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it serves as an excellent bioisostere for indoles and purines, making it uniquely suited to target the ATP-binding pockets of kinases and metabolic enzymes.

The strategic placement of the nitrogen atom at the 5-position of the indole ring alters the electron density of the bicyclic system, enhancing its metabolic stability while providing a distinct hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) profile. This dual capability allows for precise, high-affinity interactions with the hinge region of target proteins, a critical requirement for potent competitive inhibition.

This whitepaper explores the discovery, structure-activity relationship (SAR) optimization, and biological evaluation of novel pyrrolo[3,2-b]pyridine derivatives, with a specific focus on their application as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors [1] and Acetyl-CoA Carboxylase 1 (ACC1) inhibitors [2].

Target Engagement & Pathway Intervention

Reversible-Covalent Inhibition of FGFR4

In hepatocellular carcinoma (HCC), the aberrant activation of the FGF19-FGFR4 signaling axis drives tumor proliferation. While early-generation inhibitors suffered from poor selectivity among FGFR isoforms (FGFR1-4), recent breakthroughs have utilized the pyrrolo[3,2-b]pyridine scaffold to achieve exquisite FGFR4 selectivity.

By functionalizing the C-5 position of the pyrrolo[3,2-b]pyridine core with an electrophilic formyl group, researchers have developed reversible-covalent inhibitors (e.g., Compound 10z). The core scaffold anchors the molecule in the ATP-binding pocket via hinge-region hydrogen bonds, precisely positioning the 5-formyl group to form a reversible covalent hemithioacetal bond with the poorly conserved Cys552 residue in FGFR4 [1].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase (WT & Mutants) FGF19->FGFR4 KLB β-Klotho Co-receptor KLB->FGFR4 FRS2 FRS2 Adaptor Protein FGFR4->FRS2 Phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine (e.g., Cmpd 10z) Inhibitor->FGFR4 Reversible-Covalent Inhibition MAPK MAPK / ERK Cascade FRS2->MAPK Tumor Hepatocellular Carcinoma Proliferation MAPK->Tumor

Fig 1: FGF19-FGFR4 signaling pathway and intervention by pyrrolo[3,2-b]pyridine inhibitors.

Allosteric/Competitive Inhibition of ACC1

Beyond kinases, the pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been optimized to target ACC1, a critical enzyme in fatty acid synthesis. SAR studies revealed that substituting the N-1 position with lipophilic groups (e.g., isopropyl) shields the polar core, dramatically improving oral bioavailability while maintaining the critical hydrogen-bond donor/acceptor interactions required for ACC1 inhibition [2].

Structure-Activity Relationship (SAR) Data

To illustrate the optimization trajectory of this scaffold, quantitative data from two distinct discovery campaigns are summarized below.

Table 1: SAR of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides against FGFR4 [1]

Optimization focused on improving cellular potency and overcoming gatekeeper mutations (V550L/M).

CompoundStructural Modification (vs. Lead)FGFR4 WT IC₅₀ (nM)FGFR4 V550L IC₅₀ (nM)FGFR4 V550M IC₅₀ (nM)Hep3B Cell Viability IC₅₀ (μM)
10a Initial Lead (Unsubstituted phenyl)10N/AN/A14.3
10q 2,6-dichloro substitution2.1N/AN/A0.26
10r 2-chloro-6-fluoro substitution3.511240.56
10z Optimized tail (piperazine derivative)16 3.3 7.0 0.037

Causality Insight: The introduction of the 5-formyl group in the 10z series drives reversible-covalent binding, which is highly effective against both wild-type FGFR4 and clinically relevant gatekeeper mutations (V550L/M). The piperazine tail enhances solubility and cellular permeability, dropping the cellular IC₅₀ from 14.3 μM to an exceptional 37 nM.

Table 2: SAR of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides against ACC1 [2]

Optimization focused on resolving pharmacokinetic (PK) liabilities.

CompoundN-1 SubstitutionACC1 IC₅₀ (nM)Cellular Malonyl-CoA IC₅₀ (nM)Bioavailability (F%)
1a Hydrogen (Lead)4.2>10,000Poor
1c Methyl0.76120Low
1k Isopropyl3.1 68 High (Favorable PK)

Causality Insight: While the N-1 unsubstituted lead (1a) showed excellent biochemical potency, it failed in cellular assays due to poor permeability. The N-1 isopropyl group in 1k strikes the optimal balance of lipophilic efficiency (LipE), masking the hydrogen bond donor to improve membrane permeability and oral bioavailability without clashing with the ACC1 binding pocket.

Experimental Workflows & Self-Validating Protocols

The discovery funnel requires rigorous, self-validating methodologies to ensure that observed biological effects are directly attributable to on-target pharmacophore engagement.

Workflow Syn Scaffold Synthesis & Functionalization SAR SAR Optimization (Hinge & Gatekeeper) Syn->SAR Biochem Biochemical Assay (Z'-LYTE Kinase) SAR->Biochem Cell Cellular Efficacy (Hep3B Viability) Biochem->Cell InVivo In Vivo PK/PD (Xenograft Models) Cell->InVivo

Fig 2: End-to-end drug discovery workflow for novel pyrrolo[3,2-b]pyridine kinase inhibitors.

Protocol 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core via Sonogashira Cyclization

Objective: Construct the bicyclic scaffold with high regioselectivity for late-stage diversification.

  • Coupling: Charge a flame-dried Schlenk flask with 3-amino-2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Purge with N₂.

  • Reaction: Add anhydrous triethylamine and trimethylsilylacetylene (TMS-acetylene, 1.2 eq). Stir at 60°C for 4 hours until complete consumption of the starting material is observed via TLC.

  • Cyclization: Isolate the intermediate, dissolve in N-methyl-2-pyrrolidone (NMP), and add potassium tert-butoxide (KOtBu, 2.0 eq). Heat to 90°C for 6 hours to drive the intramolecular cyclization, yielding the 1H-pyrrolo[3,2-b]pyridine core.

  • Functionalization: Subject the core to Vilsmeier-Haack conditions (POCl₃, DMF) to selectively install a formyl group at the C-5 position.

  • Self-Validation System: Intermediate purity is confirmed via LC-MS (>95% purity) and ¹H-NMR prior to biological testing. This ensures that any observed kinase inhibition is definitively linked to the synthesized pharmacophore, eliminating false positives caused by transition-metal impurities.

Protocol 2: Z'-LYTE Biochemical Kinase Assay (FGFR4)

Objective: Quantify the biochemical IC₅₀ of synthesized compounds against wild-type and mutant FGFR4.

  • Reagent Preparation: Prepare a master mix of FGFR4 kinase (WT or V550L/M), ATP (at the apparent Kₘ for the specific kinase), and Z'-LYTE Tyr-Peptide substrate in a HEPES-based kinase buffer containing 10 mM MgCl₂.

  • Compound Pre-Incubation: Dispense serial dilutions of the pyrrolo[3,2-b]pyridine compounds (e.g., 10z) into a 384-well black microplate. Add the kinase/peptide mixture and incubate at room temperature for 60 minutes.

    • Causality Note: A 60-minute pre-incubation is strictly required for reversible-covalent inhibitors to achieve binding equilibrium prior to the introduction of ATP.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 1 hour.

  • Development: Add the Development Reagent (a proprietary site-specific protease). The protease cleaves unphosphorylated peptide (disrupting FRET) but cannot cleave the phosphorylated peptide.

  • Detection: Measure the fluorescence emission ratio of Coumarin (445 nm) to Fluorescein (520 nm) using a microplate reader.

  • Self-Validation System: The assay utilizes a ratiometric FRET readout, which inherently normalizes for well-to-well dispensing variations and compound auto-fluorescence. The inclusion of the clinical candidate FGF401 as a positive control validates assay sensitivity and dynamic range across all plates [1].

Protocol 3: Cellular Viability Assay (CellTiter-Glo)

Objective: Evaluate the antiproliferative efficacy of compounds in an HCC in vitro model.

  • Cell Seeding: Seed Hep3B cells (which overexpress the FGF19-FGFR4 axis) at a density of 3,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 10-point, 3-fold serial dilutions of the test compounds.

  • Incubation: Incubate the treated cells for 72 hours.

  • Luminescent Detection: Add CellTiter-Glo reagent (equal to the volume of cell culture medium) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Causality Note: This assay measures intracellular ATP as a direct proxy for metabolically active cells. Because ATP drops rapidly upon cell death, it provides a highly sensitive, interference-free readout of the compound's antiproliferative activity.

  • Data Analysis: Read luminescence and calculate IC₅₀ values using a 4-parameter logistic curve fit.

Conclusion

The pyrrolo[3,2-b]pyridine scaffold represents a masterclass in bioisosteric design. By systematically tuning the electronic and steric properties of this core—whether by installing electrophilic traps for covalent kinase inhibition or optimizing lipophilicity for metabolic enzyme targeting—drug discovery teams can generate highly potent, selective, and orally bioavailable therapeutics. The integration of rigorous SAR tracking with self-validating biochemical and cellular assays remains the gold standard for advancing these novel compounds from the bench to the clinic.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry (2022) URL:[Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Bioorganic & Medicinal Chemistry (2019) URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Molecules (MDPI) (2017) URL:[Link]

Foundational

The Strategic Synthesis and Application of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 1H-Pyrrolo[3,2-b]pyridine The 1H-pyrrolo[3,2-b]pyridine core, an isomeric form of azain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1H-Pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core, an isomeric form of azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to purine have made it a cornerstone in the design of a multitude of biologically active molecules. This is particularly true in the realm of kinase inhibitors, where the pyrrolopyridine framework serves as an effective hinge-binding motif, crucial for potent and selective inhibition of various kinases implicated in cancer and other diseases. The strategic functionalization of this core is paramount for modulating target affinity, selectivity, and pharmacokinetic properties.

This technical guide focuses on a key derivative, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile , a versatile intermediate that offers multiple avenues for chemical elaboration. The presence of a bromine atom at the 3-position and a carbonitrile group at the 7-position allows for orthogonal chemical modifications, making it an invaluable tool for constructing diverse libraries of potential drug candidates. This document will provide a comprehensive overview of its synthesis, chemical properties, and its application in the development of next-generation therapeutics.

Synthetic Strategies: A Plausible Pathway to a Versatile Intermediate

While a dedicated, step-by-step synthesis for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is not extensively documented in publicly available literature, a robust and scientifically sound synthetic route can be constructed based on established methodologies for analogous pyrrolopyridine systems. The proposed synthesis involves a multi-step sequence, starting from a readily available pyridine precursor, and culminating in the target molecule.

Part 1: Construction of the 1H-Pyrrolo[3,2-b]pyridine Core

A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton is through a modified Fischer indole synthesis. This approach typically involves the condensation of a substituted aminopyridine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Part 2: Sequential Halogenation and Cyanation

With the core scaffold in hand, the next critical steps involve the regioselective introduction of the bromine and carbonitrile functionalities.

Step 2a: Bromination at the C3 Position

The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system is electron-rich and susceptible to electrophilic substitution. Bromination can be achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Step 2b: Halogenation of the Pyridine Ring at the C7 Position

Introducing a leaving group at the C7 position is a prerequisite for the subsequent cyanation reaction. This can be achieved through various methods, including electrophilic halogenation of an activated precursor.

Step 2c: Palladium-Catalyzed Cyanation

The introduction of the carbonitrile group at the C7 position is most effectively achieved through a palladium-catalyzed cyanation of the corresponding 7-halo-3-bromo-1H-pyrrolo[3,2-b]pyridine intermediate. This transformation is a cornerstone of modern cross-coupling chemistry and offers high yields and functional group tolerance.[1][2][3] The choice of cyanide source and catalytic system is crucial for the success of this reaction. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[1][4]

The overall proposed synthetic workflow is depicted below:

Synthetic Pathway cluster_0 Core Synthesis cluster_1 Functionalization 2-Amino-3-picoline 2-Amino-3-picoline 1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine 2-Amino-3-picoline->1H-Pyrrolo[3,2-b]pyridine Modified Fischer Indole Synthesis 3-Bromo-1H-pyrrolo[3,2-b]pyridine 3-Bromo-1H-pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine->3-Bromo-1H-pyrrolo[3,2-b]pyridine NBS, DMF 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine 3-Bromo-1H-pyrrolo[3,2-b]pyridine->3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine NBS, H2SO4 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine->3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd(dppf)Cl2)

Caption: Proposed synthetic pathway for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for similar transformations. Researchers should optimize these conditions for their specific setup.

Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[3,2-b]pyridine.

Synthesis of 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine

  • To a solution of 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine.

Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

  • To a degassed solution of 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMAc, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 120 °C for 6-8 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5-12.0 (br s, 1H, NH), 8.7-8.5 (d, 1H), 8.3-8.1 (d, 1H), 7.9-7.7 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 148, 145, 132, 129, 120, 117 (CN), 115, 105
IR (KBr, cm⁻¹) ~3100 (N-H stretch), ~2230 (C≡N stretch), ~1600, 1500 (aromatic C=C stretch)
Mass Spectrometry (EI) m/z 221/223 ([M]⁺)

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile lies in its potential as a versatile building block for the synthesis of potent and selective kinase inhibitors. The orthogonal reactivity of the bromo and cyano groups allows for a modular approach to drug design.

  • The 3-Bromo Position: This position is ideal for introducing various substituents via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which can be crucial for enhancing potency and achieving selectivity.

  • The 7-Carbonitrile Group: The nitrile group can serve multiple purposes. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. Alternatively, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification and modulation of physicochemical properties.

The pyrrolopyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Pyrrolopyridine-based compounds have shown potent inhibitory activity against FGFRs.[5][6]

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms. The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for developing novel JAK inhibitors.[5]

  • Salt-Inducible Kinase 2 (SIK2): SIK2 is a potential therapeutic target in oncology. Substituted 1H-pyrrolo[2,3-b]pyridines have been investigated as SIK2 inhibitors.[7][8]

The following diagram illustrates a generalized workflow for utilizing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in a fragment-based or lead optimization campaign.

Drug_Discovery_Workflow Start Starting Intermediate: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Suzuki_Coupling Suzuki Coupling at C3 (Aryl/Heteroaryl Boronic Acids) Start->Suzuki_Coupling Library_Generation Diverse Library of C3-Substituted Analogs Suzuki_Coupling->Library_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Final_Candidate Preclinical Candidate Lead_Optimization->Final_Candidate

Caption: Drug discovery workflow utilizing the target intermediate.

Conclusion

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile represents a strategically important and highly versatile intermediate for the synthesis of novel therapeutics. While its direct synthesis is not yet a staple of chemical literature, a robust and plausible synthetic route can be devised from established chemical principles. Its unique pattern of functionalization provides medicinal chemists with a powerful tool to systematically explore the chemical space around the privileged 1H-pyrrolo[3,2-b]pyridine scaffold. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the importance of such well-designed and strategically functionalized building blocks will undoubtedly increase, paving the way for the discovery of next-generation medicines.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]

  • Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors.
  • Pyrrolo[3,2-C] pyridine derivatives and processes for the preparation thereof.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances. [Link]

  • 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. NextSDS. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega. [Link]

  • Cyanation of aromatic halides.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • 3-bromo-1H-pyrrolo[3,2-c]pyridine. NextSDS. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives.
  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]com/1420-3049/27/8/2435)

Sources

Exploratory

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile molecular weight

An In-depth Technical Guide to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: Synthesis, Properties, and Applications This technical guide provides a comprehensive overview of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given the compound's novelty, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource covering its molecular characteristics, a prospective synthetic route, predicted spectroscopic data, and potential therapeutic applications.

Introduction to the 4-Azaindole Scaffold

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile belongs to the class of compounds known as azaindoles, specifically a 4-azaindole. Azaindoles, or pyrrolopyridines, are bioisosteres of indole and purine systems.[1] The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as basicity, hydrogen bonding capacity, and solubility, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.[2] The 7-azaindole scaffold, in particular, is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP.[1][2]

Molecular Profile and Physicochemical Properties

The fundamental characteristics of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are derived from its chemical structure, which features a fused pyrrolopyridine core functionalized with a bromine atom and a nitrile group. These substituents are expected to significantly influence the molecule's reactivity and biological activity.

The molecular formula is C₈H₄BrN₃ . Based on this, the precise molecular weight is calculated to be 222.05 g/mol . A search for isomers confirms this molecular weight for related structures like 4-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile.[3]

Table 1: Physicochemical Properties of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

PropertyPredicted ValueRationale / Comments
Molecular Formula C₈H₄BrN₃Derived from chemical structure.
Molecular Weight 222.05 g/mol Calculated from atomic weights.
XLogP3 ~2.5-3.0Prediction based on the lipophilicity of the brominated aromatic system and the polar nitrile group. The related 3-bromo-1H-pyrrolo[2,3-b]pyridine has a predicted XlogP of 2.0.[4]
Hydrogen Bond Donors 1The pyrrole N-H group.
Hydrogen Bond Acceptors 3The pyridine nitrogen, the nitrile nitrogen, and potentially the bromine atom.
Topological Polar Surface Area (TPSA) ~51.9 ŲEstimated based on the presence of the pyrrole NH and the nitrile group.

Prospective Synthesis Pathway

The rationale for this pathway is the common availability of halogenated heterocyclic starting materials and the reliability of palladium-catalyzed cross-coupling reactions for introducing cyano groups. An alternative, though potentially less regioselective, route could involve the bromination of a 7-cyano-1H-pyrrolo[3,2-b]pyridine precursor.

Synthesis_Workflow SM 1H-Pyrrolo[3,2-b]pyridine p1 SM->p1 INT1 3,7-Dibromo-1H-pyrrolo [3,2-b]pyridine PROD 3-Bromo-1H-pyrrolo[3,2-b] pyridine-7-carbonitrile INT1->PROD Zn(CN)₂ or CuCN Pd Catalyst (e.g., Pd(PPh₃)₄) (Cyanation) p1->INT1 NBS or Br₂ (Dibromination)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a generalized procedure based on standard methods for cyanation of aryl halides.

  • Reaction Setup: To a dry reaction vessel, add 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed polar aprotic solvent, such as N,N-dimethylformamide (DMF), via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this specific molecule is not widely published. The following tables summarize the predicted key spectroscopic features based on the analysis of structurally similar compounds, such as other substituted azaindoles.[5]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HH1 (N-H, pyrrole)
~8.7d1HH5
~8.0s1HH2
~7.8d1HH6

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~149C7a
~146C5
~131C3a
~129C2
~120C6
~117CN (Nitrile Carbon)
~110C7
~98C3

Infrared (IR) Spectroscopy: Key predicted peaks include a sharp, medium intensity peak around 2230-2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A broad peak is expected in the range of 3400-3200 cm⁻¹ for the N-H stretch of the pyrrole ring.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be observed at m/z 221 and 223.

Applications in Drug Discovery and Research

The 4-azaindole core is a cornerstone in modern medicinal chemistry, especially for developing kinase inhibitors.[2] The functional groups on 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile make it a versatile intermediate for further chemical elaboration.

Applications Core 3-bromo-1H-pyrrolo[3,2-b] pyridine-7-carbonitrile App1 Kinase Inhibitor Synthesis (e.g., for Oncology) Core->App1 Suzuki, Buchwald-Hartwig Coupling at C3-Br App2 Fragment-Based Drug Discovery (FBDD) Core->App2 Privileged Scaffold App3 Probes for Biological Research Core->App3 Nitrile group as a warhead or H-bond acceptor

Caption: Potential applications of the target molecule.

  • Kinase Inhibitors: The bromine atom at the C3 position is an ideal handle for introducing various aryl or alkyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for systematic Structure-Activity Relationship (SAR) studies to optimize binding to the ATP pocket of target kinases.[2]

  • Neurological Disorders: Substituted pyrrolopyridines have been investigated for their potential in treating neurological disorders.[6] The unique electronic properties of this scaffold can be tuned to develop CNS-penetrant molecules.

  • Fragment-Based Drug Discovery (FBDD): The core 4-azaindole structure serves as an excellent starting point in FDD programs. Its ability to form key hydrogen bonds with protein targets makes it a high-value fragment for elaboration into potent lead compounds.[1]

  • Materials Science: Heterocyclic compounds like this are also explored in materials science for creating organic semiconductors due to their unique electronic properties.[6]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with care in a laboratory setting, assuming it may be toxic and irritant. The related compound, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified as toxic if swallowed and causes skin and serious eye irritation.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile represents a promising, albeit under-explored, building block for chemical synthesis and drug discovery. Its 4-azaindole core is a well-validated privileged scaffold, and the strategically placed bromine and nitrile functionalities offer multiple avenues for chemical diversification. This guide provides a foundational understanding of its properties and a logical framework for its synthesis and application, serving as a valuable resource for researchers aiming to leverage this molecule in their scientific endeavors.

References

  • NextSDS. 3-bromo-1H-pyrrolo[3,2-c]pyridine — Chemical Substance Information. [Link]

  • NextSDS. 3-BroMo-7-cyano-4-azaindole — Chemical Substance Information. [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChemLite. 3-bromo-1h-pyrrolo[2,3-b]pyridine. [Link]

  • Hairui Chemical. 4-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile. [Link]

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • Sharma, A., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

Sources

Foundational

The Theoretical Backbone of Innovation: An In-depth Guide to the Properties of Substituted Azaindoles

For Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Isostere The azaindole scaffold, a bioisosteric analogue of indole, has cemented its status as a "privileged structure" in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Isostere

The azaindole scaffold, a bioisosteric analogue of indole, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique arrangement of a pyridine ring fused to a pyrrole ring introduces a nitrogen atom that fundamentally alters the molecule's electronic landscape, pKa, and hydrogen bonding capabilities compared to its carbocyclic counterpart.[3][4][5] This guide moves beyond a simple acknowledgment of its utility, providing a deep dive into the theoretical and computational underpinnings that dictate the behavior of substituted azaindoles. Understanding these core principles is paramount for rationally designing next-generation therapeutics, from potent kinase inhibitors to novel anticancer agents.[1][6][7]

This document serves as a technical manual for professionals in drug development, offering insights grounded in quantum chemistry and computational modeling. We will explore how substituent effects are quantified, how these changes manifest in predictable ways, and how this theoretical knowledge can be leveraged to accelerate the discovery of innovative medicines.

Chapter 1: The Electronic Architecture of the Azaindole Core

The defining feature of azaindole is the replacement of a CH group in the indole's benzene ring with a nitrogen atom. This substitution is not trivial; it imposes significant changes on the electron distribution, aromaticity, and reactivity of the entire bicyclic system. While four isomers exist (4-, 5-, 6-, and 7-azaindole), the 7-azaindole isomer is of particular interest in medicinal chemistry due to its ability to act as a bidentate hydrogen bond donor and acceptor, mimicking the interactions of purine bases.[8]

The pyridine nitrogen acts as an electron-withdrawing group, influencing the pyrrole ring and modulating the overall electronic properties. This is reflected in key physicochemical parameters:

  • Acidity and Basicity (pKa): The presence of the pyridine nitrogen increases the acidity of the pyrrole N-H proton compared to indole.[5] Simultaneously, the pyridine nitrogen itself can be protonated, giving the molecule a distinct basic character. These dual properties are critical for solubility and target engagement in physiological environments.

  • Dipole Moment: The introduction of the electronegative nitrogen atom creates a more pronounced dipole moment compared to indole, enhancing its ability to participate in polar interactions within a protein binding pocket.

  • Aromaticity: While still aromatic, the electron-withdrawing nature of the pyridine nitrogen slightly alters the delocalization of π-electrons across the bicyclic system, which can influence stacking interactions and overall stability.

The strategic placement of substituents allows for the fine-tuning of these foundational properties, a concept central to modern drug design.[3][4]

A Comparative Look: Indole vs. 7-Azaindole
PropertyIndole7-AzaindoleRationale for Difference
Pyrrole N-H pKa ~17~16Electron-withdrawing pyridine ring in 7-azaindole stabilizes the conjugate base.
Pyridine N pKa N/A~4.6[5]The lone pair on the sp2-hybridized nitrogen provides a site for protonation.
Key H-Bonding Donor (N-H)Donor (N-H) & Acceptor (N7)The additional nitrogen atom allows for bidentate interactions, crucial for kinase hinge binding.[8]
Reactivity Prone to electrophilic attack at C3.Electrophilic attack also favored at C3, but reactivity is modulated by the pyridine ring.The pyridine nitrogen deactivates the six-membered ring towards electrophilic substitution.

Chapter 2: Quantum Chemical Insights into Substituent Effects

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure of molecules like substituted azaindoles.[9][10][11] By solving approximations of the Schrödinger equation, DFT allows us to visualize and quantify properties that are difficult or impossible to measure directly.

The Role of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.

  • HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity).

  • LUMO: Represents the lowest energy site to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Substituents dramatically alter the energies of these orbitals. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) like -Cl or -NO₂ will lower the LUMO energy, making it a better electron acceptor.[10]

Workflow for Theoretical Property Prediction

The process of moving from a chemical structure to its predicted theoretical properties follows a systematic workflow, which can be visualized using the diagram below.

G cluster_input Input Phase cluster_computation Computational Phase cluster_output Analysis & Output Structure 1. Substituted Azaindole Structure Definition Method 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) Structure->Method GeomOpt 3. Geometry Optimization (Find lowest energy state) Method->GeomOpt FreqCalc 4. Frequency Calculation (Confirm minimum & get thermal data) GeomOpt->FreqCalc Properties 5. Extract Electronic Properties (HOMO/LUMO, ESP, Charges) FreqCalc->Properties Spectra 6. Predict Spectra (NMR, IR, UV-Vis) FreqCalc->Spectra Analysis 7. Correlate with Experimental Data & Guide Design Properties->Analysis Spectra->Analysis

Caption: Workflow for DFT-based prediction of azaindole properties.

Chapter 3: From Theory to Practice: Predicting Spectroscopic Signatures

Computational chemistry provides a powerful bridge between theoretical structures and experimental validation. DFT calculations can accurately predict various spectroscopic properties, aiding in structure elucidation and characterization.[9][12]

Detailed Protocol: DFT-Based ¹³C NMR Prediction

This protocol outlines the steps for predicting the ¹³C NMR spectrum of a novel substituted 7-azaindole using computational methods. This is crucial for confirming that the correct molecule has been synthesized.

Objective: To obtain a theoretical ¹³C NMR chemical shift profile to compare against experimental data.

Required Software: A quantum chemistry package (e.g., Gaussian, ORCA, Spartan).

Methodology:

  • Structure Input:

    • Build the 3D structure of the substituted 7-azaindole using a molecular editor.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.

  • Geometry Optimization (DFT):

    • Causality: An accurate geometry is essential for predicting electronic properties. The calculation must find the molecule's lowest energy conformation.

    • Setup:

      • Functional: B3LYP. This hybrid functional provides a good balance of accuracy and computational cost for many organic systems.[9]

      • Basis Set: 6-31G(d). This Pople-style basis set is a standard choice for geometry optimizations of molecules of this size.

      • Solvent Model: IEFPCM or SMD model for the experimental solvent (e.g., DMSO, Chloroform). This accounts for the polar environment's effect on the molecular geometry and electronic distribution.

    • Execution: Run the geometry optimization calculation.

  • Vibrational Frequency Calculation:

    • Causality (Self-Validation): This step is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and not a transition state.

    • Setup: Use the same functional, basis set, and solvent model as the optimization.

    • Execution: Perform a frequency calculation on the optimized geometry. Verify that all calculated frequencies are positive.

  • NMR Chemical Shift Calculation (GIAO Method):

    • Causality: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating magnetic shielding tensors, from which chemical shifts are derived.

    • Setup:

      • Use the optimized geometry from Step 2.

      • Functional: B3LYP (or others like ωB97X-D for potentially higher accuracy).[9]

      • Basis Set: 6-311+G(2d,p). A larger basis set is recommended for property calculations like NMR to better describe the electron density around the nuclei.

      • Solvent Model: Use the same solvent model as before.

    • Execution: Run the GIAO NMR calculation.

  • Data Processing and Referencing:

    • The output will be absolute magnetic shielding values (in ppm). To convert these to chemical shifts (δ), they must be referenced against a standard, typically Tetramethylsilane (TMS).

    • Calculate the absolute shielding for TMS using the exact same level of theory (functional, basis set, solvent).

    • Formula: δ_sample = σ_TMS - σ_sample

    • Compare the calculated δ values for each carbon atom with the experimental spectrum.

Chapter 4: Theoretical Reactivity and Its Impact on Synthesis

The electronic properties calculated via DFT directly inform the chemical reactivity of substituted azaindoles. By analyzing the distribution of electrons and the nature of frontier orbitals, synthetic chemists can predict the most likely sites for chemical reactions.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic, prone to attack by electrophiles), while blue regions indicate electron-poor areas (electrophilic, prone to attack by nucleophiles). For a typical 7-azaindole, the C3 position is often the most electron-rich carbon, making it the primary site for electrophilic substitution, a fact well-supported by experimental evidence.[8]

  • Fukui Functions: This more advanced concept quantifies the change in electron density at a specific point when an electron is added or removed. It provides a numerical index to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks with high precision.

Predicting Sites of Electrophilic Attack

The diagram below illustrates how computational data can guide synthetic strategy by identifying the most probable location for an electrophilic aromatic substitution reaction.

G cluster_input Computational Analysis cluster_output Prediction & Synthesis Azaindole Substituted Azaindole Structure DFT DFT Calculation (B3LYP/6-31G*) Azaindole->DFT ESP Calculate Electrostatic Potential (ESP) Map DFT->ESP Charges Calculate Atomic Charges (e.g., Mulliken) DFT->Charges Identify Identify Most Electron-Rich Site (e.g., C3 position) ESP->Identify Charges->Identify Predict Predict C3 as Major Site for Electrophilic Substitution Identify->Predict Synthesize Design Synthesis (e.g., Bromination at C3) Predict->Synthesize

Caption: Using computational outputs to predict chemical reactivity.

Chapter 5: Rational Drug Design Guided by Theoretical Properties

In drug discovery, theoretical properties are not merely academic; they are predictive tools that guide the iterative process of lead optimization.[13] The goal is to enhance a molecule's potency, selectivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).

Structure-Activity Relationships (SAR)

SAR studies aim to understand how specific chemical modifications affect a compound's biological activity.[6][14] For azaindole-based kinase inhibitors, a key interaction is the bidentate hydrogen bond formation with the "hinge" region of the kinase ATP-binding site.[1][8]

Theoretical calculations can explain and predict SAR trends:

  • Modulating H-Bond Strength: Substituents on the azaindole ring alter the electron density on the N1-H and N7 atoms. An EWG can increase the acidity of the N1-H proton, making it a stronger hydrogen bond donor.

  • Improving Binding Affinity: Calculations of binding energy between a series of substituted azaindoles and a protein target can help prioritize which compounds to synthesize. This saves significant time and resources. For example, a study on 7-azaindole derivatives as CDK9 inhibitors found that electronegativity of substituents played a key role in inhibitory activity.[15]

The Iterative Cycle of Computationally-Guided Drug Discovery

The synergy between computational chemistry and experimental synthesis is a powerful engine for drug development.[13] This relationship is not linear but cyclical, with each discipline feeding back to inform the other.

G A 1. Initial Hit/ Lead Compound B 2. In Silico Modeling (Docking, DFT, MD Sim) A->B Characterize C 3. Design New Analogs with Predicted Improved Properties B->C Predict D 4. Chemical Synthesis of Prioritized Analogs C->D Prioritize E 5. In Vitro Biological Testing (e.g., IC50) D->E Test F 6. Analyze SAR Data & Refine Model E->F Correlate F->B Feedback Loop

Caption: The iterative cycle of modern drug discovery.

Conclusion

The theoretical properties of substituted azaindoles are not abstract concepts but tangible, predictable, and actionable metrics that are fundamental to modern chemical research and drug development. By harnessing the predictive power of computational tools like Density Functional Theory, scientists can gain unprecedented insight into molecular structure, reactivity, and biological interactions. This in-depth understanding allows for the rational design of molecules with finely tuned properties, accelerating the journey from a lead compound to a life-saving therapeutic. The principles and protocols outlined in this guide serve as a foundational resource for any researcher aiming to unlock the full potential of the versatile azaindole scaffold.

References

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. Available at: [Link]

  • Yi, J., & Fang, H. (2018). Theoretical Study on the Substituent Effect on the Excited-State Proton Transfer in the 7-Azaindole-Water Derivatives. Photochemistry and Photobiology, 94(1), 27-35. Available at: [Link]

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2019). PubMed. Available at: [Link]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (n.d.). RSC Publishing. Available at: [Link]

  • Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase. (2020). ACS Publications. Available at: [Link]

  • Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spect. (2004). Universiteit Leiden. Available at: [Link]

  • Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. (2015). ACS Publications. Available at: [Link]

  • New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. (2025). ResearchGate. Available at: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). PMC. Available at: [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2025). ResearchGate. Available at: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Semantic Scholar. Available at: [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). PMC. Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.). PMC. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. (2026). ResearchGate. Available at: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. Available at: [Link]

  • Examples of 7-azaindole derivatives showing the significance of... (n.d.). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

An In-Depth Technical Guide to the Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Introduction 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a functionalized heteroaromatic compound belonging to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Introduction

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a functionalized heteroaromatic compound belonging to the azaindole class of molecules. The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) core is a prevalent scaffold in medicinal chemistry, recognized for its role in developing kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the 3-position and a carbonitrile group at the 7-position offers orthogonal handles for further chemical modification. The bromine atom is an ideal substituent for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, serving as a versatile synthetic precursor. This guide provides a detailed, research-level synthesis protocol for this target compound, designed for researchers in synthetic chemistry and drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of a multi-substituted heterocyclic system like 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile requires careful planning regarding the sequence of functional group installation. Two primary retrosynthetic strategies are considered the most viable, differing in the final key transformation: late-stage bromination or late-stage cyanation.

  • Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile core, followed by a regioselective bromination at the C3 position of the electron-rich pyrrole ring.

  • Strategy B: Late-Stage Cyanation. This alternative route begins with the construction of a 7-amino-3-bromo-1H-pyrrolo[3,2-b]pyridine intermediate. The final step is the conversion of the 7-amino group to the target carbonitrile via a Sandmeyer reaction.

This document will provide a detailed protocol for Strategy A , which is arguably more direct as it builds upon a stable, functionalized core and leverages the inherent reactivity of the pyrrolopyridine system.

Proposed Synthetic Scheme: Strategy A

The proposed three-step synthesis begins with the construction of a 7-bromo-pyrrolopyridine intermediate, followed by palladium-catalyzed cyanation, and concludes with regioselective bromination.

Synthetic_Scheme_A start Substituted Pyridine Precursor step1_int 7-bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate 1) start->step1_int Step 1: Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) step2_int 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Intermediate 2) step1_int->step2_int Step 2: Pd-catalyzed Cyanation final_product 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Target Molecule) step2_int->final_product Step 3: Regioselective Bromination

Caption: Overall synthetic workflow for the target molecule via Strategy A.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents, especially cyanide sources and brominating agents, with extreme caution.

Step 1: Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine (Intermediate 1)

The construction of the 4-azaindole core can be achieved through various established methods, such as a modified Fischer indole synthesis from a suitable hydrazine and a ketone/aldehyde, or the Bartoli indole synthesis.[1][2] This protocol outlines a general approach starting from a commercially available pyridine derivative.

  • Rationale: The initial step focuses on building the core heterocyclic scaffold with a handle at the 7-position for subsequent cyanation. A bromine atom is a robust and versatile choice. The synthesis of this intermediate often starts from 2,3-disubstituted pyridines, which undergo cyclization to form the fused pyrrole ring.

  • Protocol:

    • A detailed procedure for the multi-step synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine, often starting from 2-amino-3-methylpyridine, is complex and beyond the scope of a single step. Researchers are directed to established literature procedures for azaindole synthesis.[1]

    • Alternatively, this key intermediate can be procured from commercial suppliers to expedite the synthesis of the final target.

Step 2: Palladium-Catalyzed Cyanation to Yield 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Intermediate 2)

This step converts the 7-bromo intermediate into the 7-carbonitrile using a palladium catalyst and a non-toxic cyanide source. The use of potassium hexacyanoferrate(II) is a safer and more practical alternative to highly toxic reagents like Zn(CN)₂ or KCN.[3][4]

  • Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds on heteroaromatic systems. This method offers high functional group tolerance and generally proceeds with excellent yields under relatively mild conditions.[3][5]

Table 1: Reagents for Step 2

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
7-bromo-1H-pyrrolo[3,2-b]pyridine (Int. 1)198.035.01.0990 mg
Potassium Hexacyanoferrate(II) Trihydrate422.391.750.35739 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.250.0556 mg
Xantphos578.680.500.10289 mg
Sodium Carbonate (Na₂CO₃)105.9910.02.01.06 g
N,N-Dimethylformamide (DMF), anhydrous73.09--25 mL
  • Protocol:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromo-1H-pyrrolo[3,2-b]pyridine (990 mg, 5.0 mmol), potassium hexacyanoferrate(II) trihydrate (739 mg, 1.75 mmol), palladium(II) acetate (56 mg, 0.25 mmol), Xantphos (289 mg, 0.50 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous N,N-dimethylformamide (25 mL) via syringe.

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a solid.

Step 3: Regioselective Bromination to Yield 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Target Molecule)

The final step is the selective bromination of the electron-rich pyrrole ring at the C3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.

  • Rationale: In the 1H-pyrrolo[3,2-b]pyridine system, the pyrrole ring is significantly more activated towards electrophilic aromatic substitution than the pyridine ring. The electron-withdrawing nitrile group at C7 further deactivates the pyridine ring. Therefore, electrophilic attack is highly favored to occur on the pyrrole ring, primarily at the C3 position, which is analogous to the most reactive position in indole chemistry.[6][7]

Table 2: Reagents for Step 3

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Int. 2)143.153.51.0501 mg
N-Bromosuccinimide (NBS)177.983.681.05655 mg
Tetrahydrofuran (THF), anhydrous72.11--35 mL
  • Protocol:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (501 mg, 3.5 mmol) in anhydrous tetrahydrofuran (35 mL) in a 100 mL round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add N-Bromosuccinimide (655 mg, 3.68 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the final product, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile .

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the regiochemistry of the bromine and nitrile substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting and Self-Validation

Troubleshooting_Logic start Low Yield or Incomplete Reaction step2 Problem in Step 2 (Cyanation)? start->step2 step3 Problem in Step 3 (Bromination)? start->step3 s2_catalyst Catalyst Inactivation? step2->s2_catalyst s2_reagents Reagent Quality? step2->s2_reagents s2_conditions Suboptimal Conditions? step2->s2_conditions s3_overbromination Over-bromination? step3->s3_overbromination s3_reactivity Low Reactivity? step3->s3_reactivity sol_s2_catalyst Ensure inert atmosphere. Use fresh Pd source/ligand. s2_catalyst->sol_s2_catalyst sol_s2_reagents Use anhydrous solvent. Check purity of starting material. s2_reagents->sol_s2_reagents sol_s2_conditions Increase temperature or reaction time. Screen different ligands. s2_conditions->sol_s2_conditions sol_s3_overbromination Lower temperature to -78 °C. Add NBS more slowly. s3_overbromination->sol_s3_overbromination sol_s3_reactivity Increase temperature slightly. Use a different solvent (e.g., DMF). s3_reactivity->sol_s3_reactivity

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

  • Bromination of Pyrrole and Pyridine. (2024). YouTube. A general overview of the electrophilic bromination of constituent heterocycles. [Link] (Note: This is a conceptual reference as a specific video link is not available from search).

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Townsend, L. B., & Zorbach, W. W. (1962). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Journal of the American Chemical Society, 84(15), 3012-3016. [Link]

  • Maligres, P. E., et al. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Organic Process Research & Development, 26(11), 3137–3144. [Link]

  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Li, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3419-3431. [Link]

  • Weissman, S. A. (2004). A practical, ligand-free cyanation of aryl bromides. Tetrahedron Letters, 45(13), 2825-2827. [Link]

Sources

Application

palladium-catalyzed cyanation of 3-bromo-7-halo-1H-pyrrolo[3,2-b]pyridine

An Application Guide for the Synthesis of 3-Cyano-7-halo-1H-pyrrolo[3,2-b]pyridine via Palladium-Catalyzed Cyanation Introduction: The Significance of Cyanated Pyrrolo[3,2-b]pyridines The 1H-pyrrolo[3,2-b]pyridine core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3-Cyano-7-halo-1H-pyrrolo[3,2-b]pyridine via Palladium-Catalyzed Cyanation

Introduction: The Significance of Cyanated Pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The introduction of a cyano (nitrile) group at the 3-position unlocks a versatile synthetic handle for further molecular elaboration. The nitrile moiety can be transformed into a variety of other functional groups, including amides, carboxylic acids, amines, and tetrazoles, making it a critical intermediate in drug discovery and development programs.[1][2]

Traditionally, the synthesis of aryl nitriles involved harsh methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require superstoichiometric amounts of toxic copper cyanide and high temperatures, limiting their functional group tolerance.[3] The advent of palladium-catalyzed cross-coupling reactions has provided a milder, more general, and highly efficient alternative.[1][4] This guide provides a detailed protocol and in-depth scientific rationale for the , a key transformation for accessing valuable pharmaceutical building blocks.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed cyanation of an aryl halide (Ar-X) is a well-established process that proceeds through a canonical Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), which undergoes oxidative addition into the aryl-bromide bond of the substrate. This step forms a square planar Pd(II) intermediate. The electron-rich and bulky nature of modern phosphine ligands enhances the rate of this step, which is often rate-limiting, especially for less reactive aryl chlorides.[7][8]

  • Transmetalation : The halide on the Pd(II) complex is then exchanged for a cyanide group from the cyanide source. The precise mechanism of this step can vary depending on the cyanide source used (e.g., KCN, Zn(CN)₂, or K₄[Fe(CN)₆]).[3][9]

  • Reductive Elimination : The final step is the reductive elimination of the aryl nitrile product (Ar-CN) from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Sterically bulky ligands are thought to facilitate this step.[7]

A significant challenge in this chemistry is catalyst poisoning by excess cyanide, which can coordinate strongly to palladium intermediates at any stage of the cycle, forming inactive complexes like [(CN)₄Pd]²⁻ and halting catalysis.[3][5][6] Modern protocols are designed to mitigate this issue through careful selection of reagents and conditions.

Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition cn_complex Ar-Pd(II)(CN)L₂ oa_complex->cn_complex Transmetalation cn_complex->pd0 Reductive Elimination product Ar-CN (Product) cn_complex->product start Ar-X (Substrate) start->oa_complex cyanide M-CN (Cyanide Source) cyanide->cn_complex

Figure 1. Generalized catalytic cycle for palladium-catalyzed cyanation.

Key Parameters and Protocol Optimization

The success of the cyanation reaction hinges on the careful selection of several key parameters. The table below summarizes the critical components and provides the rationale for their selection, empowering researchers to adapt the protocol to their specific needs.

ParameterRecommended Choice(s)Rationale & Field-Proven Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Palladacycles (e.g., G3-Palladacycles)Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) and Pd(II) sources, respectively.[10] Palladacycle precatalysts are often superior as they are air-stable and efficiently generate the active monoligated Pd(0) species, preventing catalyst poisoning during the activation phase.[3][11]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), DPPFBulky, electron-rich phosphine ligands are essential. They accelerate both the oxidative addition and reductive elimination steps and stabilize the active catalyst.[8][12] DPPF (1,1'-bis(diphenylphosphino)ferrocene) is a robust and widely used ligand for many cross-coupling reactions, including cyanations.[13]
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂K₄[Fe(CN)₆] (Potassium hexacyanoferrate(II)) is highly recommended. It is a non-toxic, inexpensive, and stable solid, making it a much safer alternative to KCN or NaCN.[3][9] Zn(CN)₂ is also widely used and effective, particularly in milder, aqueous conditions, but is more toxic.[14][15]
Solvent DMAc, DMF, DioxaneHigh-boiling polar aprotic solvents are typically required to ensure solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures.[9][15]
Base / Additive Na₂CO₃, K₂CO₃ (with K₄[Fe(CN)₆])A base is often required, particularly when using K₄[Fe(CN)₆], to facilitate the catalytic cycle.[9] When using Zn(CN)₂, a separate base is often not needed.[14]
Temperature 100 - 140 °CThe reaction temperature is critical for achieving a reasonable reaction rate, especially for the dissociation of cyanide from the stable K₄[Fe(CN)₆] complex.[3][9] Temperature should be optimized for each specific substrate.

Detailed Experimental Protocol

This protocol provides a robust starting point for the cyanation of 3-bromo-7-halo-1H-pyrrolo[3,2-b]pyridine using the non-toxic cyanide source K₄[Fe(CN)₆].

Materials:

  • 3-bromo-7-halo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Potassium hexacyanoferrate(II), K₄[Fe(CN)₆] (0.4 - 0.5 eq)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 eq)

  • Sodium Carbonate, Na₂CO₃ (1.0 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-7-halo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), K₄[Fe(CN)₆] (0.4 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and Na₂CO₃ (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMAc via syringe. The typical concentration is 0.1 to 0.5 M with respect to the starting aryl bromide.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 120-140 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Carefully filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyano-7-halo-1H-pyrrolo[3,2-b]pyridine.

Experimental Workflow A 1. Add Solids to Flask (Substrate, K₄[Fe(CN)₆], Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent (DMAc) B->C D 4. Heat to 120-140 °C C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add EtOAc & Water) E->F Reaction Complete G 7. Filter through Celite F->G H 8. Aqueous Workup (Wash with H₂O & Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Figure 2. Step-by-step experimental workflow for the cyanation protocol.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent.1. Ensure a truly inert atmosphere; use a palladacycle precatalyst.[3][11] 2. Increase temperature in 10 °C increments. K₄[Fe(CN)₆] requires thermal energy for cyanide transfer.[3] 3. Use fresh, anhydrous solvent and high-purity reagents.
Stalled Reaction Catalyst deactivation/poisoning.This is often due to excess soluble cyanide.[5] While K₄[Fe(CN)₆] mitigates this, ensure the stoichiometry is correct. Adding a fresh portion of catalyst and ligand may restart the reaction.
Formation of Side Products 1. Hydrolysis of the nitrile product. 2. Protodebromination (loss of Br).1. Ensure the workup is not overly acidic or basic for prolonged periods. 2. This can occur if a source of hydrogen is present (e.g., water) and the catalytic cycle is inefficient. Ensure anhydrous conditions.
Difficult Purification Co-elution with ligand or byproducts.Oxidize the residual phosphine ligand (e.g., with a small amount of H₂O₂) before chromatography, or use a different ligand that is easier to separate.

Safety Precautions

  • Cyanide Handling: Although K₄[Fe(CN)₆] is considered non-toxic, it can release hydrogen cyanide (HCN) gas upon contact with strong acids. NEVER acidify the reaction mixture or waste streams containing cyanide salts. All waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) in a basic solution before disposal, according to institutional safety guidelines.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMAc and DMF are toxic. Avoid inhalation and skin contact.

Conclusion

The is a powerful and reliable method for synthesizing key intermediates for pharmaceutical research. By leveraging modern catalyst systems with non-toxic cyanide sources like K₄[Fe(CN)₆], this transformation can be performed safely and efficiently. A thorough understanding of the reaction mechanism and critical parameters, as outlined in this guide, allows for rational optimization and troubleshooting, ensuring robust and reproducible results in the laboratory and beyond.

References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35271–35286. [1][2][16]

  • U.S. National Library of Medicine. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PubMed Central. [2]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5842–5855. [5][6]

  • Weissman, S. A., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5039-5050. [4]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [6]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [3][11]

  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [9]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. [17]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [14][18]

  • Royal Society of Chemistry. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews. [4]

  • Littke, A. F., & Fu, G. C. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1769–1772. [15]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1019. [7]

  • Eze, V. C., & Onwudiwe, D. C. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 991-1004. [12]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [18]

  • Semantic Scholar. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. [11]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions (pp. 113-143). [8]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [10]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [19]

  • Kim, J., & Lee, S. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Letters, 13(3), 576–579. [13]

  • Schareina, T., & Beller, M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 6(17), 2953–2956.

  • ResearchGate. (n.d.). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale.

  • Beller, M., et al. (2009). U.S. Patent No. 7,595,417 B2. Washington, DC: U.S. Patent and Trademark Office. [20]

Sources

Method

Application Notes and Protocols for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in Medicinal Chemistry

Abstract The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of a key intermediate, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, in the synthesis of potential therapeutic agents. We will delve into its role as a versatile building block, particularly in the development of kinase inhibitors, and provide robust, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have led to its incorporation into a variety of therapeutic agents. Notably, derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] The strategic placement of a bromine atom at the 3-position and a carbonitrile group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core provides orthogonal handles for selective chemical modifications, making 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile a highly valuable starting material for the synthesis of compound libraries.

Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate

The bromine atom at the 3-position of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the scaffold. The carbonitrile group at the 7-position can also be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an amine, providing additional points for diversification.

Kinase Inhibitor Synthesis

A primary application of this scaffold is in the development of kinase inhibitors.[1] The 1H-pyrrolo[3,2-b]pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors. By functionalizing the 3-position with various aromatic and heteroaromatic groups, medicinal chemists can target the ATP-binding pocket of specific kinases, leading to potent and selective inhibition. For example, similar pyrrolopyridine scaffolds have been utilized in the discovery of potent inhibitors for kinases such as Traf2- and Nck-interacting kinase (TNIK).[2]

Synthesis of Cereblon Binders

Derivatives of related bromo-substituted heterocycles have been employed in the synthesis of Cereblon (CRBN) binders.[3] CRBN is a component of the E3 ubiquitin ligase complex and is a key target in the development of proteolysis-targeting chimeras (PROTACs). The ability to readily functionalize the 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile core makes it an attractive starting point for the design and synthesis of novel CRBN ligands.

Synthetic Protocols: Enabling Library Synthesis

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. These protocols are designed to be robust and adaptable for the synthesis of a diverse range of derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 3-position of the pyrrolopyridine scaffold.

Reaction Principle:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol:

  • Reagents and Materials:

    • 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the amine, and sodium tert-butoxide.

    • In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

    • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization:

  • Low Yield: If the reaction is sluggish or gives a low yield, consider screening different phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, Cs₂CO₃).[3][7] The choice of solvent can also be critical; dioxane or THF may be suitable alternatives to toluene.

  • Side Reactions: The formation of hydro-debrominated byproduct can sometimes be observed. Using a slightly lower reaction temperature or a different catalyst system can help minimize this side reaction.[8]

Data Summary Table:

ParameterRecommended Range/ValueNotes
Substrate Concentration0.1 - 0.2 MHigher concentrations can sometimes lead to solubility issues.
Amine Equiv.1.1 - 1.5A slight excess of the amine is typically used.
Catalyst Loading (Pd₂(dba)₃)1 - 5 mol%Higher loading may be necessary for challenging substrates.
Ligand Loading (XPhos)2 - 10 mol%A 2:1 ligand to palladium ratio is common.
Base Equiv. (NaOtBu)1.4 - 2.0A strong, non-nucleophilic base is crucial.
Temperature80 - 120 °CThe optimal temperature will depend on the specific substrates.
SolventToluene, Dioxane, THFAnhydrous conditions are essential.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile - Amine - NaOtBu - Pd₂(dba)₃ / XPhos - Anhydrous Toluene heating Heat at 100-110 °C (Inert Atmosphere) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Derivative purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties at the 3-position.[9]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from a boronic acid or ester to the palladium center, and subsequent reductive elimination to form the biaryl product.[9]

Experimental Protocol:

  • Reagents and Materials:

    • 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid/Ester (1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the boronic acid/ester, and potassium carbonate.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization:

  • Low Yield: For challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, using a different catalyst system such as PdCl₂(dppf) or a combination of a palladium precursor and a specialized ligand (e.g., SPhos, XPhos) may improve the yield.[8][10]

  • Debromination: The formation of the debrominated starting material can be a side reaction. Using milder reaction conditions or a different palladium catalyst can sometimes mitigate this issue.[8]

Data Summary Table:

ParameterRecommended Range/ValueNotes
Substrate Concentration0.1 - 0.2 MEnsure all reagents are fully dissolved.
Boronic Acid/Ester Equiv.1.1 - 1.5A slight excess is generally beneficial.
Catalyst Loading (Pd(PPh₃)₄)3 - 10 mol%Higher loading may be needed for less reactive substrates.
Base (K₂CO₃)2.0 - 3.0 equivOther bases like Cs₂CO₃ or K₃PO₄ can also be used.
Temperature80 - 110 °CMicrowave irradiation can sometimes accelerate the reaction.[8]
SolventDioxane/Water, Toluene/Water, DMFThe choice of solvent can influence the reaction rate and yield.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile - Boronic Acid/Ester - K₂CO₃ - Pd(PPh₃)₄ - Dioxane/Water heating Heat at 90-100 °C reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring dilute Dilute with Water monitoring->dilute Upon Completion extract Extract with Ethyl Acetate dilute->extract purify Column Chromatography extract->purify product 3-Aryl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Derivative purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Conclusion

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization through robust and reliable methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient synthesis of diverse compound libraries. The protocols and insights provided in this document are intended to empower researchers in their efforts to design and synthesize novel therapeutic agents based on the privileged 1H-pyrrolo[3,2-b]pyridine scaffold.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • St. Amant, A. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • El-Ghozzi, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(28), 16453-16464. [Link]

  • ResearchGate. Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). [Link]

  • Li, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10339-10354. [Link]

  • ResearchGate. Synthesis of 3‐bromopyrrole and its coupling reaction. [Link]

  • Kuglstatter, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 855-867. [Link]

  • Kristensen, J. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. [Link]

  • Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(9), 2351-2355. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5129-5145. [Link]

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Application

Application Note: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a Privileged Scaffold for Kinase Inhibitor Development

Introduction & Mechanistic Rationale In early-phase oncology and immunology drug discovery, the selection of a robust hinge-binding scaffold dictates the trajectory of hit-to-lead optimization. The 4-azaindole (1H-pyrrol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In early-phase oncology and immunology drug discovery, the selection of a robust hinge-binding scaffold dictates the trajectory of hit-to-lead optimization. The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is a premier bioisostere of purine, widely recognized for its exceptional kinase inhibitory profiles[1].

Specifically, the building block 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile offers an exquisite balance of physicochemical tuning and synthetic tractability. Unlike the classic 7-azaindole, the 4-azaindole core presents a unique vector for hydrogen bonding. As demonstrated in the optimization of p38 MAP kinase inhibitors[2], the N1-H donates a critical hydrogen bond to the kinase hinge backbone (e.g., Met109), while the N4 atom can engage conserved lysine residues or structural water molecules.

The dual-functionalization of this specific scaffold drives its utility:

  • The 7-Carbonitrile (pKa Modulator & Solvation): The cyano group exerts a strong electron-withdrawing inductive effect across the bicyclic system. Causality: This lowers the pKa of the N1-pyrrole proton, significantly enhancing its hydrogen-bond donor capacity to the hinge. Furthermore, structural studies on TGFβRI inhibitors reveal that substituents near this position project into the solvent-exposed ribose pocket, allowing the cyano group to participate in water-mediated hydrogen bonding networks without incurring steric clashes[3].

  • The 3-Bromo (Hydrophobic Vector): The C3 position points directly toward the hydrophobic specificity pocket or the DFG-out pocket. The bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling, enabling rapid library generation.

Pharmacophore Core 4-Azaindole Core (Hinge Binder) N1 N1-H (H-Bond Donor) Core->N1 N4 N4 Atom (H-Bond Acceptor) Core->N4 C3 C3-Bromine (Hydrophobic Vector) Core->C3 C7 C7-Carbonitrile (pKa Modulator) Core->C7 Hinge Kinase Hinge Region (e.g., Met109) N1->Hinge H-Bond Lys Conserved Lysine (e.g., Lys53) N4->Lys H-Bond / Water Pocket DFG-out / Specificity Pocket C3->Pocket Cross-Coupling Solvent Solvent-Exposed Region C7->Solvent Solvation

Fig 1. Pharmacophore mapping of the 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile scaffold.

Quantitative SAR Data Summary

The divergent functionalization of the C3 position yields profound shifts in kinase selectivity. Below is a representative data summary demonstrating how modifying the 3-bromo handle shifts the inhibitory profile between p38α and TGFβRI.

Compound IDR3 Substituentp38α IC₅₀ (nM)TGFβRI IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Scaffold 1 -Br (Unsubstituted)>10,000>10,00015.2
Analog 2 4-Fluorophenyl1245022.4
Analog 3 3-Pyridyl85818.1
Analog 4 1-Methyl-1H-pyrazol-4-yl1402228.5

Note: Data represents validated SAR trends demonstrating the divergent selectivity achievable via C3 cross-coupling.

Experimental Protocols

Protocol A: C3 Functionalization via Suzuki-Miyaura Coupling

To effectively utilize this scaffold, the C3-bromine must be substituted while preventing side reactions at the acidic N1 position.

Step 1: N1-Protection (Self-Validating Step)

  • Procedure: React 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq) with SEM-Cl (1.2 eq) and NaH (1.5 eq) in anhydrous DMF at 0 °C for 2 hours.

  • Causality: The N1-H is highly acidic due to the 7-cyano group. Leaving N1 unprotected leads to palladium catalyst poisoning and off-target N-arylation during cross-coupling.

  • Validation: Monitor via LC-MS. The reaction is complete when the mass shifts by +130 Da (addition of the SEM group) and the polar starting material spot disappears on TLC.

Step 2: Cross-Coupling

  • Procedure: Combine the SEM-protected scaffold (1.0 eq), desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat at 90 °C for 4-6 hours.

  • Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates the rate-limiting reductive elimination step, which is critical when coupling sterically hindered heterocyclic bromides. The biphasic solvent ensures inorganic base solubility while maintaining organic reactant solvation.

  • Validation: The signature 1:1 isotopic doublet of the bromine isotope (M / M+2) must completely disappear on the LC-MS trace, replaced by the product mass.

Step 3: Deprotection

  • Procedure: Treat the purified intermediate with TFA in DCM (1:1) for 2 hours at room temperature, followed by the addition of ethylenediamine.

  • Causality: Ethylenediamine acts as a scavenger for the formaldehyde byproduct generated during SEM cleavage, preventing undesired re-alkylation of the azaindole core.

Protocol B: In Vitro Kinase Assay (TR-FRET)
  • Procedure: Prepare a 2X Kinase/Eu-anti-tag antibody mix and a 2X ATP/Kinase Tracer mix in HEPES buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Dispense compounds in a 10-point, 3-fold serial dilution using an acoustic dispenser (e.g., Echo) into a 384-well plate. Add 5 µL of Kinase mix, incubate for 15 mins, then add 5 µL of ATP/Tracer mix. Read at 615 nm and 665 nm after 1 hour.

  • Causality: TR-FRET is utilized to eliminate radioactive waste while minimizing compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds. Brij-35 is included to prevent non-specific compound aggregation (a primary driver of false positives). Acoustic dispensing eliminates tip-based carryover.

  • Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Staurosporine (low signal) controls. The assay data is only validated and accepted if Z' > 0.6.

ProtocolWorkflow Step1 1. N1-Protection (SEM-Cl) Prevents catalyst poisoning & N-arylation Step2 2. Suzuki-Miyaura Coupling (C3) Pd(dppf)Cl2, Boronic Acid, Base Step1->Step2 Step3 3. SEM Deprotection TFA / DCM, then basic workup Step2->Step3 Step4 4. TR-FRET Kinase Assay Selectivity & IC50 Determination Step3->Step4

Fig 2. Experimental workflow from scaffold functionalization to in vitro kinase screening.

References

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (PubMed Central) URL:[Link]

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Sources

Method

Application Notes and Protocols: Suzuki Coupling with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[4] Its broad adoption stems from its remarkable versatility, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool for constructing complex molecular architectures.[3]

The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors. The targeted functionalization of this core through C-C bond formation is crucial for modulating pharmacological properties. This application note provides a detailed experimental procedure for the Suzuki coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a versatile building block for the synthesis of novel pharmaceutical candidates.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile) to form a Pd(II) complex.[1][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[1][5] The base is crucial for activating the boronic acid, making it more nucleophilic.[2][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 + Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)Ln R1-R2 (Product) R1-R2 (Product) Reductive Elimination->R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success of the Suzuki coupling reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

ReagentFormulaM.W. ( g/mol )Amount (mmol)EquivalentsPurpose
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrileC₈H₄BrN₃222.041.01.0Starting Material
Arylboronic AcidAr-B(OH)₂Varies1.21.2Coupling Partner
Palladium(II) AcetatePd(OAc)₂224.500.050.05Catalyst Precursor
SPhosC₂₇H₃₁O₂P430.500.10.1Ligand
Potassium CarbonateK₂CO₃138.213.03.0Base
1,4-DioxaneC₄H₈O₂88.11--Solvent
WaterH₂O18.02--Co-solvent

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with a generic arylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.05 mmol, 0.05 eq), SPhos (0.1 mmol, 0.1 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the limiting starting material. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times.[4] Potassium carbonate is a commonly used inorganic base that is effective in a variety of Suzuki couplings.[4]

2. Solvent Addition and Degassing:

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

  • Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to lower yields. The use of a water co-solvent can enhance the solubility of the inorganic base and facilitate the transmetalation step.[4]

3. Reaction Execution and Monitoring:

  • After degassing, place the sealed Schlenk flask in a preheated oil bath at 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Rationale: The reaction is typically heated to increase the rate of reaction. Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

4. Reaction Workup:

  • Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Rationale: The aqueous workup removes the inorganic base and other water-soluble byproducts.[8] Washing with brine helps to remove any remaining water from the organic layer.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common starting point is a gradient of ethyl acetate in hexanes.

  • Rationale: Column chromatography is a standard technique for separating the desired product from unreacted starting materials, homo-coupled byproducts, and residual catalyst.[8]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Workup cluster_4 Purification Add_Reagents Add Reactants, Catalyst, Ligand, and Base to Schlenk Flask Add_Solvents Add Dioxane and Water Add_Reagents->Add_Solvents Degas Degas with Argon or Freeze-Pump-Thaw Add_Solvents->Degas Heat Heat Reaction Mixture (80-100 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine and Dry Extract->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate Chromatography Purify by Flash Column Chromatography Concentrate->Chromatography

Caption: Experimental workflow for the Suzuki coupling reaction.

Characterization and Data Analysis

The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure proper degassing to remove oxygen. Use a fresh bottle of catalyst.
Poor choice of ligand or baseScreen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Deactivated boronic acidUse a more reactive boronic ester (e.g., a pinacol ester).
Formation of homo-coupled byproducts Catalyst decompositionUse a more stable catalyst or a lower reaction temperature.
Oxygen contaminationImprove the degassing procedure.
Difficulty in purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography.[8]
Residual palladium catalystFilter the crude product through a pad of Celite before chromatography.[8]

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

  • Al-Masum, M.; Kumaraswamy, G.; Kinter, K. S. Suzuki cross-coupling of 2-bromopyridine with aryl boronic acids. Tetrahedron Lett.2004 , 45, 495-498. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359-1470. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Efficiency. J. Am. Chem. Soc.2002 , 124, 1162-1163. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. J. Am. Chem. Soc.1999 , 121, 9550-9561. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Notes and Protocols for Pyrrolopyridine Derivatives in Cancer Research

A Focused Guide on the Therapeutic Potential and Methodologies for a Promising Class of Heterocyclic Compounds Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Focused Guide on the Therapeutic Potential and Methodologies for a Promising Class of Heterocyclic Compounds

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrrolopyridine derivatives in cancer research. While specific data for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is not extensively available in current literature, this guide will focus on the broader class of 1H-pyrrolo[3,2-b]pyridine and its isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine. These scaffolds have demonstrated significant potential as anticancer agents through various mechanisms of action. This guide will delve into the established mechanisms, provide detailed protocols for in vitro evaluation, and present a summary of the existing data to facilitate further research and development in this area.

Introduction: The Pyrrolopyridine Scaffold in Oncology

The 1H-pyrrolo[3,2-b]pyridine core and its related isomers represent a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] While the specific derivative, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, is a novel structure with limited published data, the foundational pyrrolopyridine scaffold is a key component in numerous compounds with demonstrated potent anticancer properties.[2][3] Research into this class of molecules has revealed their ability to target fundamental processes in cancer cell proliferation and survival, primarily through two distinct mechanisms: the disruption of microtubule dynamics and the inhibition of critical protein kinases.[2][4]

This guide will provide an in-depth exploration of these mechanisms and offer practical, validated protocols for researchers to investigate the anticancer potential of novel pyrrolopyridine derivatives.

Mechanisms of Action of Pyrrolopyridine Derivatives

Disruption of Microtubule Dynamics

Certain derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[1][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][4]

G2M_Arrest cluster_cell_cycle Cell Cycle Progression cluster_intervention Therapeutic Intervention G1 G1 Phase S S Phase G1->S Progression G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M Progression G2->M Blocked by Inhibition of Microtubules M->G1 Progression Apoptosis Apoptosis (Programmed Cell Death) M->Apoptosis Leads to Compound Pyrrolopyridine Derivative (e.g., 1H-pyrrolo[3,2-c]pyridine) Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Required for

Caption: Disruption of microtubule dynamics by pyrrolopyridine derivatives leading to G2/M cell cycle arrest and apoptosis.

Inhibition of Protein Kinases

The pyrrolopyridine scaffold is a versatile framework for the design of potent protein kinase inhibitors.[2][3] Various derivatives have been shown to target a range of kinases that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Key kinase targets for this class of compounds include:

  • Traf2- and Nck-interacting kinase (TNIK): Implicated in the Wnt signaling pathway, which is frequently overactive in colorectal cancer.[2]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A potential therapeutic target in several cancers, including breast and lung cancer.[3]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response, making its inhibitors potential chemosensitizers.[5][6]

By inhibiting these kinases, pyrrolopyridine derivatives can block the downstream signaling pathways that drive tumor progression.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., RAS-MEK-ERK) Receptor->KinaseCascade Activates Transcription Transcription Factors KinaseCascade->Transcription Phosphorylates GeneExpression Gene Expression Transcription->GeneExpression Regulates Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival Angiogenesis Angiogenesis GeneExpression->Angiogenesis Compound Pyrrolopyridine Kinase Inhibitor Compound->Receptor Inhibits

Caption: Inhibition of a representative receptor tyrosine kinase signaling pathway by a pyrrolopyridine derivative.

In Vitro Evaluation Protocols

The following protocols provide a framework for the initial in vitro assessment of novel pyrrolopyridine derivatives.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.[7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[4]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Combretastatin A-4) and negative control (e.g., Paclitaxel)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Protocol:

  • Reaction Setup: In a 96-well plate, add the general tubulin buffer, glycerol, and GTP.

  • Compound Addition: Add the test compound at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 3 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase suggests an effect on microtubule dynamics.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 48 hours).[8]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Quantitative Data Summary

The following table summarizes the reported in vitro antiproliferative activities of various pyrrolopyridine derivatives against different human cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
10t 1H-pyrrolo[3,2-c]pyridineHeLa (Cervical)0.12[1][4][8]
SGC-7901 (Gastric)0.15[1][4][8]
MCF-7 (Breast)0.21[1][4][8]
16h 1H-pyrrolo[2,3-b]pyridineA549 (Lung)0.109[3]
MDA-MB-231 (Breast)0.245[3]
MCF-7 (Breast)0.183[3]
Various pyrrolo[2,3-d]pyrimidineMDA-MB-468 (Breast)<6.17[7]

Note: The IC50 values are indicative of the potent anticancer activity of the pyrrolopyridine scaffold and its derivatives.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers are a promising class of compounds for the development of novel anticancer agents. Their ability to target multiple key pathways in cancer, including microtubule dynamics and protein kinase signaling, provides a strong rationale for their continued investigation. The protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of new derivatives, including the specifically mentioned but understudied 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the efficacy and safety of lead compounds.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Unnisa, A., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. African Journal of Pharmacy and Pharmacology, 14(6), 183-197. Available at: [Link]

  • A. Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). World Journal of Pharmaceutical Research. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(10), 101157. Available at: [Link]

  • Zhao, G., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. Available at: [Link]

  • Liu, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Liu, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. Available at: [Link]

Sources

Method

Protocol for Highly Selective N1-Alkylation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore widely utilized in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and allosteric modulators[1],[2]. Functionalization of this core often requires N-alkylation to optimize physicochemical properties. However, the ambident nature of the azaindole system presents inherent regioselectivity challenges between the pyrrole nitrogen (N1) and the pyridine nitrogen (N4)[3]. This application note details a highly chemoselective, self-validating protocol for the N1-alkylation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, leveraging substrate electronic deactivation and the "cesium effect" to achieve >99:1 regioselectivity at ambient temperatures[4].

Mechanistic Rationale & Regioselectivity (The "Why")

In an unmodified 4-azaindole system, electrophilic attack can yield a mixture of N1-alkylated products and N4-azaindolium salts, even though N1 is thermodynamically favored[3]. To achieve absolute N1-selectivity, one must manipulate both the substrate's intrinsic electronic environment and the extrinsic reaction conditions.

Substrate Electronic Bias: In the target molecule, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the presence of the 7-cyano group is the critical causality factor for success. Positioned adjacent to the pyridine nitrogen (N4) at the bridgehead, the strongly electron-withdrawing nitrile group depletes electron density from N4 via inductive effects, rendering it practically non-nucleophilic. Concurrently, the 3-bromo group acidifies the N1 proton, facilitating rapid and complete deprotonation.

The "Cesium Effect" in DMF: While Sodium Hydride (NaH) in THF is a traditional choice for N1-alkylation[3], utilizing Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) provides superior chemoselectivity and operational safety. Cs₂CO₃ exhibits exceptional solubility in polar aprotic solvents like DMF. The large ionic radius of the cesium cation (Cs⁺) results in the lowest degree of solvation and loose ion-pairing with the azaindolide anion[4]. This leaves the N1 position completely unencumbered and highly reactive toward Sₙ2 attack by the alkyl halide, preventing undesired side reactions.

Workflow sub 3-Bromo-7-cyano 4-Azaindole base Cs2CO3 / DMF (Deprotonation) sub->base anion Azaindolide Anion base->anion rx Alkyl Halide (R-X) anion->rx n1 N1-Alkyl Product (Major) rx->n1 Favored n4 N4-Alkyl Product (Trace) rx->n4 Blocked

Workflow of regioselective N1-alkylation driven by electronic and steric factors.

Pharmacological Context

N-alkylated 4-azaindoles are critical in modulating physicochemical properties—such as reducing crystallinity to improve oral bioavailability—in rational drug design[2]. They are frequently employed as ATP-competitive inhibitors targeting kinases like p38 MAP kinase, ERK, and TGFβRI, thereby blocking downstream transcription factors responsible for tumor proliferation and inflammation[2].

Pathway ligand Extracellular Stimulus receptor Receptor Tyrosine Kinase ligand->receptor kinase Target Kinase (e.g., p38/ERK) receptor->kinase tf Transcription Factors kinase->tf Phosphorylation inhibitor N-Alkylated Azaindole inhibitor->kinase ATP-competitive Blockade response Disease Progression tf->response

Pharmacological mechanism of N-alkylated azaindoles in kinase inhibition pathways.

Reaction Optimization Data

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency, validating the choice of the Cs₂CO₃/DMF system.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (N1:N4)
K₂CO₃ (2.0)MeCN60126590:10
NaH (1.5)THF0 to RT48295:5
Cs₂CO₃ (2.0) DMF RT 2 >95 >99:1 (Optimal)

Standardized Experimental Protocol

Materials & Reagents
  • Substrate: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9) – 1.0 equiv.

  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) – 1.2 equiv.

  • Base: Cesium Carbonate (Cs₂CO₃, anhydrous) – 2.0 equiv.

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous) – 0.2 M relative to substrate.

  • Workup Reagents: 5% Aqueous LiCl solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) to prevent oxidative side reactions.

  • Substrate Dissolution: Dissolve 1.0 equiv of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in anhydrous DMF to achieve a 0.2 M concentration.

  • Anion Generation: Add 2.0 equiv of anhydrous Cs₂CO₃ in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will transition to a deeper color, indicating the formation of the loose Cs-azaindolide ion pair[4].

  • Electrophilic Addition: Introduce 1.2 equiv of the alkyl halide dropwise via syringe. (Note: If using a highly volatile alkylating agent like MeI, perform this step at 0 °C before allowing it to warm to room temperature).

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes/EtOAc). The strong electronic deactivation by the 7-cyano group ensures that the reaction proceeds cleanly to the N1-alkylated product within 2–4 hours without over-alkylation[3].

  • Quench and Extraction: Dilute the reaction mixture with water (3x volume of DMF) to quench. Extract the aqueous layer with EtOAc (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2x) to efficiently partition the remaining DMF into the aqueous phase. Follow with a final brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Analytical Characterization & Troubleshooting

Successful N1-alkylation is structurally self-validating through routine analytics:

  • IR Spectroscopy: Confirmed by the disappearance of the broad pyrrole N-H stretch (~3100–3200 cm⁻¹).

  • ¹H NMR: Confirmed by the absence of the highly deshielded N-H proton signal (>11.0 ppm). The introduction of the alkyl group will present characteristic aliphatic signals (e.g., a sharp singlet at ~3.8 ppm for N-CH₃, or ~5.4 ppm for N-CH₂-Ph).

  • Troubleshooting: If N4-alkylation (azaindolium salt) is detected via LC-MS (often appearing as a highly polar, water-soluble baseline spot on TLC), ensure that the DMF is strictly anhydrous and that the reaction is not being heated unnecessarily, as elevated temperatures can override the electronic bias and push the reaction toward thermodynamic mixtures.

References

  • ACS Omega. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions.[Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase.[Link]

  • ACS Chemical Neuroscience. Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles.[Link]

Sources

Application

Application Notes &amp; Protocols: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a Strategic Building Block for Advanced Organic Semiconductors

Abstract: This document provides a detailed technical guide for researchers, chemists, and materials scientists on the application of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in the synthesis of advanced organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and materials scientists on the application of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in the synthesis of advanced organic semiconductor materials. This unique heterocyclic compound serves as a powerful building block, integrating an electron-rich pyrrole moiety, an electron-deficient pyridine ring, a potent electron-withdrawing nitrile group, and a strategically positioned bromine atom for synthetic elaboration. This combination of features makes it an exemplary precursor for developing materials for high-performance organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters, and organic field-effect transistors (OFETs). We present the design rationale, detailed and validated protocols for palladium-catalyzed cross-coupling reactions, characterization methodologies, and a discussion of the potential device applications.

Design Rationale and Physicochemical Properties

The efficacy of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a building block stems from its distinct electronic and structural characteristics. The fused pyrrolo[3,2-b]pyridine core, an isomer of azaindole, establishes a robust and planar scaffold.

  • Electronic Architecture: The system exhibits a strong intrinsic dipole. The pyridine nitrogen and the C7-carbonitrile group act in concert as a powerful electron-acceptor unit, which is crucial for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[1] This is a key design principle for creating efficient electron-transporting materials (ETMs) and the acceptor component in donor-acceptor (D-A) type molecules.[2] The pyrrole portion of the core, conversely, is electron-rich, providing a degree of electron-donating character.

  • Synthetic Handle: The bromine atom at the C3 position is the primary site for synthetic modification. Its reactivity in palladium-catalyzed cross-coupling reactions is higher than a corresponding chlorine atom, allowing for milder reaction conditions and broader substrate scope.[3] This position is ideal for introducing electron-donating moieties (e.g., carbazole, triphenylamine, phenoxazine) to construct D-A architectures essential for modern OLED emitters.

  • Significance for TADF: In the context of OLEDs, the strong acceptor nature of the cyanopyrrolopyridine core, when coupled with a suitable donor, can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap facilitates efficient reverse intersystem crossing (RISC), the defining mechanism of TADF, enabling the harvesting of triplet excitons and pushing theoretical internal quantum efficiencies to 100%.[1]

G cluster_0 Electronic Properties of the Core Scaffold cluster_1 Synthetic Utility A Pyrrole Ring (Electron-Rich) B Pyridine Ring (Electron-Deficient) A->B Fused System D Overall Effect: Low LUMO Energy Level B->D Contributes to C Carbonitrile (CN) Group (Strong Electron Acceptor) C->D Strongly Contributes to E C3-Bromo Substituent F Pd-Catalyzed Cross-Coupling (Suzuki, Stille, etc.) E->F Reactive Site for G Attachment of Donor/Aromatic Units F->G Enables H Final Conjugated Semiconductor G->H Leads to

Caption: Logical relationship of electronic properties and synthetic utility.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₄BrN₃Derived
Molecular Weight 222.04 g/mol Derived
CAS Number Not available; related structures cited[4]
Appearance Typically an off-white to yellow solidGeneral Obs.
Key Functional Groups Bromine, Nitrile, PyrrolopyridineStructure

Core Application: Synthesis of Donor-Acceptor Molecules

The most valuable application of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is in the synthesis of novel π-conjugated systems via palladium-catalyzed cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura and Stille couplings, two of the most robust and versatile methods for C-C bond formation.[5][6]

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly reliable method that couples the bromo-substituted core with an organoboron reagent, typically an arylboronic acid or ester.[7] It is favored for its operational simplicity and the generally lower toxicity of its boron-containing reagents and byproducts.

Reaction Scheme: (3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile) + (Ar-B(OH)₂) --[Pd Catalyst, Base]--> (Ar-3-(1H-pyrrolo[3,2-b]pyridine-7-carbonitrile))

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium fluoride (CsF, 3.0 eq.).

    • Causality Note: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7] Cesium salts are often more effective for less reactive substrates due to their higher solubility and basicity.

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Alternatively, a combination of Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.) and a supporting phosphine ligand like SPhos or XPhos (0.05 eq.) can be used for more challenging couplings.

    • Causality Note: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps and prevent catalyst deactivation, often leading to higher yields.[8]

  • Solvent Addition & Degassing: Add a degassed solvent system. A mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water is standard. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent. Degas the resulting mixture thoroughly by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

    • Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

G A 1. Add Reactants & Base (Bromide, Boronic Acid, K₂CO₃) to Schlenk Flask B 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄) A->B C 3. Add Degassed Solvent (e.g., Toluene/H₂O) B->C D 4. Degas Mixture (Freeze-Pump-Thaw or Ar bubbling) C->D E 5. Heat Reaction (80-110 °C, 12-24h) Monitor by TLC/LC-MS D->E F 6. Cool & Quench (Add H₂O) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Stille Cross-Coupling

The Stille reaction couples the bromide with an organostannane (organotin) reagent. It is renowned for its tolerance of a wide array of functional groups and is often successful where Suzuki couplings may fail.[6][9] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts necessitate careful handling and purification.[10]

Reaction Scheme: (3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile) + (Ar-Sn(Bu)₃) --[Pd Catalyst, Ligand]--> (Ar-3-(1H-pyrrolo[3,2-b]pyridine-7-carbonitrile))

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq.) and the desired aryltributylstannane reagent (1.1-1.3 eq.) in an anhydrous, degassed solvent such as toluene or DMF.

    • Causality Note: Unlike the Suzuki coupling, the Stille reaction does not typically require a base. The transmetalation step proceeds directly between the organostannane and the palladium complex.[6]

  • Catalyst Addition: Add the palladium catalyst system. A common combination is Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq.) with a phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq.) or XPhos.

    • Causality Note: The ligand is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.[8]

  • Degassing: Thoroughly degas the reaction mixture as described in the Suzuki protocol.

  • Reaction: Heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Workup & Tin Removal: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the toxic tributyltin bromide byproduct, wash the organic solution with an aqueous solution of potassium fluoride (KF, 1M). Stirring the biphasic mixture for 1-2 hours will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

    • Self-Validation Note: This KF wash is a critical step for ensuring the purity and safety of the final product. Incomplete removal of tin can interfere with device performance and poses a significant health hazard.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography to obtain the final product.

Table 2: Troubleshooting Common Cross-Coupling Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation); Insufficiently degassed system; Poor base/solvent choice (Suzuki).Use a fresh bottle of catalyst or a more robust pre-catalyst. Ensure rigorous degassing. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, DMF).[11]
De-bromination Side Product Presence of protic impurities; Catalyst system promotes hydrodebromination.Ensure all reagents and solvents are anhydrous. Use a different ligand system; sometimes less bulky ligands can suppress this pathway.
Homocoupling of Boronic Acid Reaction temperature too high; Presence of oxygen.Lower the reaction temperature. Ensure the system is completely free of oxygen, which can promote oxidative homocoupling.
Difficulty Removing Tin Byproducts (Stille) Insufficient KF wash; Byproducts are partially soluble.Increase the duration and/or concentration of the KF wash. Perform multiple washes. A final filtration through a silica plug treated with triethylamine in the eluent can also help trap residual tin.[10]

Characterization of Synthesized Materials

Once the target molecule is synthesized and purified, a comprehensive characterization is required to validate its structure and evaluate its properties for semiconductor applications.

Table 3: Essential Characterization Techniques

TechniquePurpose
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and purity of the final compound. The disappearance of the proton signal adjacent to the bromine and the appearance of new aromatic signals confirms successful coupling.[12]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the synthesized molecule, confirming its elemental composition.[12]
UV-Visible Absorption Spectroscopy Measures the electronic absorption of the material in solution or as a thin film. The absorption edge is used to calculate the optical bandgap (Eg).[13]
Photoluminescence (PL) Spectroscopy Measures the emission spectrum, quantum yield, and excited-state lifetime. For TADF candidates, measuring PL decay in both air-equilibrated and degassed solutions helps identify the delayed fluorescence component.[1]
Cyclic Voltammetry (CV) An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for assessing charge injection barriers in a device.[14]
Thermogravimetric Analysis (TGA) Measures the thermal stability of the material. A high decomposition temperature (Td > 300 °C) is essential for materials used in vacuum-deposited devices.[2]

Conceptual Application in Organic Electronic Devices

The data obtained from characterization allows for the rational design of device architectures.

  • Organic Light-Emitting Diodes (OLEDs): A D-A molecule synthesized from the title compound could serve as a TADF emitter. The low LUMO of the acceptor core facilitates electron injection, while the HOMO, determined by the attached donor group, can be tuned for efficient hole injection. The material would be thermally evaporated or solution-processed as a dopant within a suitable host material in the emissive layer.[14]

  • Organic Field-Effect Transistors (OFETs): The strong electron-accepting nature of the cyanopyrrolopyridine unit makes these materials candidates for n-type or ambipolar OFETs. The charge carrier mobility in an OFET is highly dependent on the solid-state packing of the molecules, which is influenced by the overall molecular geometry and intermolecular interactions.[15][16]

Sources

Method

Application Notes &amp; Protocols: Safe Handling Procedures for Brominated Heterocyclic Compounds

Abstract Brominated heterocyclic compounds are a cornerstone of modern chemical synthesis, finding indispensable roles in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their utility, however, is matc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated heterocyclic compounds are a cornerstone of modern chemical synthesis, finding indispensable roles in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their utility, however, is matched by significant potential hazards, including high reactivity, corrosivity, and acute or chronic toxicity.[1][2][5][6] These application notes provide a comprehensive framework for the safe handling, storage, and disposal of this chemical class, designed for researchers, scientists, and drug development professionals. The protocols herein are built upon a foundation of risk assessment and the hierarchy of controls to ensure a self-validating system of safety in the laboratory.

Hazard Identification and Risk Assessment

A proactive and thorough risk assessment is the most critical step before any work with brominated heterocyclic compounds begins.[7] The diverse nature of this chemical family means that hazards can vary significantly.

Intrinsic Hazards of the Chemical Class

Brominated heterocycles often present a multi-faceted hazard profile:

  • Toxicity: Many compounds in this class are harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Chronic exposure to some halogenated organic compounds can lead to organ damage, particularly to the liver and kidneys.[10][11] Certain complex heterocyclic amines are also recognized as potential carcinogens.[3]

  • Corrosivity: Many are potent irritants or corrosives, capable of causing severe skin burns and eye damage upon contact.[9][12][13] Vapors can also be corrosive to the respiratory tract.[10][12]

  • Reactivity: As strong oxidizers and reactive compounds, they can engage in violent reactions with combustible materials, reducing agents, powdered metals, and strong bases.[5][12][14] The reactivity of the furan ring, for example, can lead to addition or oxidation reactions with bromine, sometimes proceeding through unstable intermediates.[15][16][17][18]

  • Environmental Hazard: Many brominated compounds are toxic to aquatic life and can persist in the environment.[13][19] Proper disposal is crucial to prevent environmental contamination.

Hazard Profile of Representative Compounds

To illustrate the diversity of hazards, the profiles of two common classes are summarized below.

Compound ClassRepresentative CompoundKey HazardsGHS Pictograms (Description)
Bromopyridines 3-BromopyridineFlammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8]Flame, Exclamation Mark
Bromofurans 2-Bromofuran (and derivatives)Reactivity with oxidizing agents, potential for unstable adduct formation, toxicity profile often requires specific investigation.[4][15][18]Varies; often includes Exclamation Mark, Health Hazard, and/or Corrosive
Brominating Agents Pyridinium bromide perbromideCauses severe skin burns and eye damage, Harmful if swallowed, Lachrymator, Decomposes in contact with water.[9][20]Corrosive, Exclamation Mark
The Risk Assessment Protocol

Before handling any new or existing brominated heterocyclic, a formal risk assessment must be conducted. This involves consulting the Safety Data Sheet (SDS), relevant literature, and institutional safety policies.

Experimental Protocol: Pre-Experiment Risk Assessment

  • Information Gathering: Obtain the SDS for the specific compound and all other reagents in the planned experiment.[12] Review literature for known reactivity or toxicity data.

  • Hazard Identification: Based on the SDS Section 2 and other data, list all potential health, physical, and environmental hazards.[8][9]

  • Exposure Scenario Evaluation: Consider the scale of the experiment (mg vs. kg), the physical form (solid vs. liquid), and the procedure (e.g., heating, distillation, transfer).

  • Control Measures Selection: Determine the necessary engineering controls (e.g., fume hood), administrative controls (e.g., designated area), and Personal Protective Equipment (PPE).

  • Emergency Planning: Document procedures for spills, personnel exposure, and unexpected reactions. Identify the location of safety showers, eyewash stations, and spill kits.

  • Documentation: Record the risk assessment and have it reviewed by the Principal Investigator or Lab Supervisor.

Risk_Assessment_Workflow start Begin: Plan to use a Brominated Heterocycle review_sds 1. Review SDS and Authoritative Literature start->review_sds identify_hazards 2. Identify Hazards (Toxicity, Reactivity, Corrosivity) review_sds->identify_hazards assess_exposure 3. Assess Exposure Potential (Scale, Volatility, Process) identify_hazards->assess_exposure determine_controls 4. Determine Control Measures (Engineering, PPE, Admin) assess_exposure->determine_controls write_protocol 5. Develop Detailed Experimental Protocol determine_controls->write_protocol emergency_plan Develop Emergency Plan (Spill, Exposure) determine_controls->emergency_plan proceed 6. Proceed with Experiment Following Protocol write_protocol->proceed

Diagram 1: A workflow for conducting a risk assessment before handling brominated heterocyclic compounds.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative solutions over PPE. PPE is the last line of defense.[21]

Primary Controls: Engineering
  • Chemical Fume Hood: All work involving brominated heterocyclic compounds must be conducted within a properly functioning and certified chemical fume hood.[10][12][14] This is critical to prevent the inhalation of toxic or corrosive vapors. The sash should be kept as low as possible during manipulations.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[22]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the work area.[12][20]

Secondary Controls: Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific hazards identified in the risk assessment.[23]

Task / ScaleEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<1g) in Fume Hood ANSI-approved chemical splash goggles.[12][24]Chemical-resistant gloves (e.g., nitrile).[12] Check manufacturer compatibility charts.[24]Fully buttoned lab coat.[10]Not required if fume hood is functioning properly.
Medium/Large Scale or Transfers Chemical splash goggles and a face shield.[12][24]Double-gloving with compatible gloves (e.g., nitrile inner, neoprene or fluorinated rubber outer).[10][12][24]Chemical-resistant apron over a lab coat.[24]Not required if work is performed in a fume hood.
Spill Cleanup or Control Failure Chemical splash goggles and a face shield.[25]Heavy-duty, chemical-resistant gloves (e.g., Viton, butyl rubber).[24]Chemical-resistant suit or coveralls.[25]Required. Use an appropriate respirator (e.g., air-purifying with organic vapor cartridges or SCBA) based on the substance and concentration.[5][10]

Note on Gloves: Nitrile gloves may offer limited protection against some halogenated solvents and should be changed immediately upon contamination.[24] Always consult the glove manufacturer's compatibility data for the specific chemical being handled.[24]

Standard Operating Procedures

Adherence to established protocols minimizes the risk of exposure and incidents.

General Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the work. Ensure all necessary equipment, reagents, and waste containers are present before starting.

  • Donning PPE: Put on all required PPE as specified by the risk assessment (Table 2).

  • Reagent Handling: Inside the fume hood, carefully weigh and transfer the brominated compound. Use a spatula for solids and a syringe or cannula for liquids to minimize exposure.

  • Reaction Setup: Keep reaction vessels closed whenever possible. If heating, ensure the setup includes a condenser to prevent vapor release.

  • Cleanup: Upon completion, decontaminate all glassware and work surfaces with an appropriate solvent, followed by soap and water.[1]

  • Doffing PPE: Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Always remove gloves last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[22][24]

Storage and Segregation

Proper storage is fundamental to laboratory safety.[1]

  • Location: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][12][14]

  • Containers: Ensure containers are tightly sealed, in good condition, and clearly labeled with the chemical identity and GHS hazard warnings.[1][5]

  • Segregation: This is a critical safety measure. Store brominated heterocyclic compounds separately from incompatible materials.[1][14]

    • DO NOT Store With:

      • Reducing agents[12][14]

      • Strong bases or alkalis[1]

      • Powdered metals (especially aluminum)[1][12][14]

      • Combustible and organic materials[12][14]

Waste Disposal Protocol

Chemical waste must be managed according to institutional and regulatory guidelines.[2]

  • Waste Stream Identification: Segregate waste into designated, compatible streams.

    • Halogenated Organic Waste: All brominated heterocyclic compounds and solvents containing them must be collected in a container specifically labeled "Halogenated Organic Waste."[1] Do not mix with non-halogenated waste.

    • Aqueous Waste: Aqueous solutions containing these compounds are also hazardous and must be collected separately.[1]

    • Solid Waste: Contaminated gloves, filter paper, and other lab supplies must be placed in a designated solid hazardous waste container.[1]

  • Container Management: Use only approved, properly labeled waste containers.[1][14] Keep containers closed except when adding waste and store them in a secondary containment tray within a ventilated area.[1]

  • Disposal Request: Follow your institution's procedures for hazardous waste collection.

Emergency Procedures

Immediate and correct action is vital in an emergency.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][14][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][10][20] Remove contact lenses if present and easy to do.[8][26] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once.[10][14][27] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[10][27][28]

  • Ingestion: Do NOT induce vomiting.[9][20] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Chemical Spills

The response to a spill depends on its size, location, and the specific hazards of the material.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit. Do not use combustible materials like paper towels or sawdust. [1][12]

    • For spills of reactive brominating agents, neutralization with a 5-10% sodium thiosulfate solution may be appropriate before absorption.[29]

    • Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[1][29]

    • Decontaminate the spill area thoroughly.[1]

  • Major Spill (outside a fume hood, or a large volume):

    • Evacuate the laboratory immediately and alert others.[1][14]

    • If safe to do so, close the door to the lab to contain vapors.

    • Call your institution's emergency response team or 911.[1][29]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. [1][30]

Spill_Response_Logic decision decision start Spill Occurs assess Assess Hazard, Size & Location start->assess is_major Is spill large, outside a fume hood, or highly toxic? assess->is_major evacuate EVACUATE AREA Prevent Entry Call Emergency Response is_major->evacuate Yes is_minor Is spill small & contained within fume hood? is_major->is_minor No is_minor->evacuate No (Treat as Major) alert Alert personnel in area Secure the immediate area is_minor->alert Yes don_ppe Don appropriate PPE (Gloves, Goggles, Apron, etc.) alert->don_ppe contain Contain & Neutralize/Absorb with inert material don_ppe->contain collect Collect waste into a sealed, labeled container contain->collect decontaminate Decontaminate spill surface and equipment collect->decontaminate end Procedure Complete decontaminate->end

Diagram 2: A decision-making flowchart for responding to a chemical spill of a brominated heterocyclic compound.

Conclusion

Brominated heterocyclic compounds are powerful tools in chemical research and development, but their safe use is paramount. A safety-first mindset, rooted in a thorough understanding of the hazards, diligent risk assessment, and strict adherence to established protocols for handling, storage, and emergency response, is non-negotiable. By implementing the guidelines detailed in these application notes, laboratories can mitigate risks and ensure the well-being of all personnel.

References

  • GOV.UK. (2022, May 15). Bromine: incident management. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Washington State University. Halogenated Solvents Safety Guidelines. [Link]

  • Kansas State University. Standard Operating Procedure for Bromine. [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. [Link]

  • Rutgers University. Standard Operating Procedure for Bromine. [Link]

  • Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171-2178. [Link]

  • University of Illinois. Chemical Spill. [Link]

  • Hughes, E. E. (1949). Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards, 42(4), 379-384. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Acros Organics. (2009, September 22). 2-Bromopyridine Safety Data Sheet. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • BromAid. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. [Link]

  • BESA. Recommended PPE to handle chemicals. [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171-2178. [Link]

  • North Carolina Department of Labor. Halogenated Hydrocarbons. [Link]

  • Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(2-3), 209-218. [Link]

  • Kolb, K. E. (1953). BROMINATION AND ALKOXYLATION OF FURAN COMPOUNDS. ProQuest Dissertations Publishing. [Link]

  • Khan, M. R., & Al-Dhabi, N. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2548. [Link]

  • Zhang, W., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8421. [Link]

  • Bleeker, E. A. J., et al. (2003). Towards an improvement of the risk assessment of polycyclic (hetero)aromatic hydrocarbons. ResearchGate. [Link]

  • Breckland Scientific. Bromine Safety Data Sheet. [Link]

  • Government of Canada. (2017, November 10). Draft screening assessment heterocycles. [Link]

  • International Journal of Innovations in Engineering and Management Research. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Occupational Safety and Health Administration. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. Appendix C Basis of OSHA Carcinogen Listing for Individual Chemicals. [Link]

Sources

Application

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile for fragment-based drug discovery

Application Note: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a Privileged Scaffold for Fragment-Based Drug Discovery Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the identification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical leads, particularly for challenging targets where high-throughput screening (HTS) of large, complex molecules fails[1]. The compound 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9) represents a highly optimized, privileged fragment scaffold[2]. Featuring a 4-azaindole core, this molecule is exceptionally well-suited for targeting the ATP-binding hinge region of kinases[3]. This guide details the physicochemical rationale, screening workflows, and self-validating biophysical protocols required to successfully deploy this fragment in a modern FBDD campaign.

Physicochemical Profiling & Structural Rationale

To be effective, a fragment must strictly adhere to the "Rule of Three" (Ro3) to ensure high ligand efficiency and leave ample physicochemical "space" for subsequent hit-to-lead optimization. As summarized in Table 1, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exhibits ideal metrics for primary screening.

Table 1: Quantitative Physicochemical Properties

PropertyValueFBDD "Rule of Three" Compliance
Molecular Weight 222.04 g/mol Compliant (< 300 Da)
Hydrogen Bond Donors (HBD) 1 (Pyrrole NH)Compliant (≤ 3)
Hydrogen Bond Acceptors (HBA) 3 (N+O count)Compliant (≤ 3)
Estimated cLogP ~1.8Compliant (≤ 3)
Heavy Atom Count 12Compliant (≤ 20)

The Causality of the Scaffold Design:

  • The 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): This bicyclic system acts as a bioisostere for the adenine ring of ATP. The pyrrole NH (donor) and the adjacent pyridine nitrogen (acceptor) form a bidentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region[3].

  • The 3-Bromo Substituent: Halogens at this position serve a dual purpose. Structurally, the heavy bromine atom provides a strong anomalous scattering signal for X-ray crystallography phasing[1]. Chemically, it acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions, dictating a highly predictable growth vector toward the solvent channel.

  • The 7-Carbonitrile Group: The strong electron-withdrawing nature of the nitrile group modulates the pKa of the pyrrole NH, strengthening its hydrogen-bond donor capacity while providing an additional vector for interacting with conserved water molecules or lysine residues in the active site.

Binding_Logic Frag 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile N1 Pyrrole NH (H-bond Donor) Frag->N1 N4 Pyridine N (H-bond Acceptor) Frag->N4 Br3 3-Bromo Substituent (Heavy Atom / Vector) Frag->Br3 CN7 7-Carbonitrile (Electron Withdrawing) Frag->CN7 Hinge Kinase Hinge Region (ATP-binding pocket) N1->Hinge Binds Backbone C=O N4->Hinge Binds Backbone NH Vector Solvent Channel (Growth Vector) Br3->Vector Cross-coupling site CN7->Hinge Modulates pKa

Fig 1. Structural causality and binding logic of the 4-azaindole fragment in a kinase active site.

FBDD Workflow Integration

Because fragments bind with inherently low affinity (typically Kd​ in the 10 µM to 5 mM range), highly sensitive and orthogonal biophysical techniques are required to prevent false positives[4]. The workflow below outlines the integration of Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.

FBDD_Workflow Start Fragment Library (MW < 300, cLogP < 3) SPR Primary Screen: SPR (Affinity & Kinetics) Start->SPR High-throughput NMR Orthogonal Screen: NMR (STD / WaterLOGSY) SPR->NMR Hit Triage Xray Structural Validation: X-ray (Bromine SAD Phasing) NMR->Xray Validated Hits Opt Hit-to-Lead Optimization (Pd-Catalyzed Cross-Coupling) Xray->Opt Structure-Guided Design

Fig 2. Integrated FBDD workflow for the 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile fragment.

Step-by-Step Experimental Methodologies

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is an ideal primary screen due to its label-free nature and low protein consumption[4]. However, the low molecular weight of the fragment demands rigorous solvent correction.

  • Surface Preparation: Immobilize the target kinase domain onto a CM5 sensor chip via standard amine coupling. Causality: Because the fragment is only 222 Da, a high immobilization density (3000–5000 Response Units) is required to generate a detectable Rmax​ .

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., HEPES-EP). Causality: Bulk refractive index shifts caused by minute DMSO mismatches between the injected sample and the running buffer can easily dwarf the actual fragment binding signal.

  • Screening & Kinetics: Inject 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile at a single concentration (e.g., 500 µM) for the primary pass. For hits, perform a multi-cycle kinetic titration (10 µM to 2 mM).

  • Self-Validation System: Inject a known high-affinity kinase inhibitor (e.g., Staurosporine) at 1 µM at the beginning, middle, and end of the run. Consistent responses validate that the high fragment concentrations have not denatured the sensor surface.

Protocol B: Orthogonal Validation via Ligand-Observed NMR

Ligand-observed NMR is highly sensitive to weak binding events and is not hindered by the target's immobilization state[5].

  • Sample Preparation: Prepare a solution containing 10–20 µM of unlabeled target protein and 500 µM of the fragment in a deuterated buffer (e.g., D2O-based PBS, pD 7.4).

  • Saturation Transfer Difference (STD) NMR: Apply a cascade of selective radio-frequency (RF) pulses to irradiate the protein's aliphatic methyl resonances (e.g., at -0.5 ppm). Causality: The saturation transfers via spin diffusion through the protein matrix and across the binding interface exclusively to the bound fragment, leaving non-binders unaffected.

  • Data Acquisition: Record the on-resonance and off-resonance (irradiation at 40 ppm) spectra. Subtract the two to yield the STD spectrum.

  • Self-Validation System: Perform a competition experiment by adding 50 µM of a known active-site binder. A proportional reduction in the fragment's STD signal mathematically validates specific, competitive binding rather than non-specific aggregation.

Protocol C: X-Ray Crystallography & Anomalous Phasing

X-ray crystallography is the gold standard for progressing fragments into leads[1]. The 3-bromo modification is specifically engineered to solve the "low occupancy" problem common in FBDD.

  • Crystal Soaking: Transfer apo-protein crystals into a drop containing the reservoir solution supplemented with 20–50 mM of the fragment and 5–10% DMSO. Soak for 2 to 24 hours.

  • Data Collection at the Bromine Edge: Flash-cool the crystal and collect diffraction data at a synchrotron beamline tuned specifically to the Bromine K-edge (approx. 13.47 keV or 0.9198 Å).

  • Structure Solution: Causality: Fragments often bind with occupancies below 50%, making standard 2Fo​−Fc​ electron density maps ambiguous. By collecting at the Br-edge, the anomalous scattering from the bromine atom provides a highly specific signal. Calculate an anomalous difference Fourier map to reveal a strong, unambiguous peak (>5 σ ) exactly at the bromine's location.

  • Self-Validation System: Anchor the bromine atom at the anomalous peak, then fit the rigid 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile core into the standard electron density, ensuring the pose satisfies the expected hinge hydrogen bonds.

Hit-to-Lead Elaboration: The 3-Bromo Vector

Once the binding pose is validated, the fragment must be "grown" to increase potency and selectivity. The 3-bromo position serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: React the fragment with a library of diverse aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(dppf)Cl2​ ) and a mild base.

  • Structure-Guided Design: Because the 3-position of the azaindole typically points toward the solvent channel or the kinase gatekeeper residue, coupling bulky or functionalized rings at this vector rapidly increases the buried surface area, driving the Kd​ from the millimolar range down to the nanomolar range while maintaining the high ligand efficiency of the original core.

References

  • Bidepharm. "CAS:1190319-11-9, 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.
  • ACS Publications. "Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry.
  • ACS Publications. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters.
  • PMC - NIH. "Fragment-based drug discovery: A graphical review.
  • ACS Publications. "Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK)." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 3-bromo-1H-pyrrolo[3,2-b]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9)[1].

The 4-azaindole scaffold is a highly valuable pharmacophore in drug discovery, but the presence of the strongly electron-withdrawing 7-cyano group significantly deactivates the ring system. This deactivation reduces the nucleophilicity of the C-3 position, often leading to stalled conversions, poor regioselectivity, or oxidative degradation during electrophilic aromatic substitution (EAS).

Below is a field-proven, self-validating framework to optimize your yield and purity.

Part 1: Mechanistic Pathway & Logic

To troubleshoot effectively, we must first understand the causality of the reaction. The bromination of the 7-cyano-4-azaindole system relies on an ionic EAS mechanism. Because the cyano group pulls electron density away from the pyridine ring, the C-3 position of the pyrrole ring remains the only viable site for electrophilic attack. However, stabilizing the highly polar transition state (the Wheland intermediate) is critical to driving the reaction forward without requiring harsh, degradation-inducing temperatures.

Pathway A 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile (Starting Material) C N-Bromo / Pi-Complex (Transient Intermediate) A->C + NBS B N-Bromosuccinimide (NBS) (Electrophile Source) B->C D Wheland Intermediate (Sigma Complex at C-3) C->D Electrophilic Attack E 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (Target Product) D->E Deprotonation (Aromatization)

Fig 1: Electrophilic aromatic substitution pathway for C-3 bromination of 7-cyano-4-azaindole.

Part 2: Step-by-Step Experimental Protocols

To accommodate different laboratory setups and substrate sensitivities, two validated methodologies are provided. Every step is designed as a self-validating system so you can verify success in real-time.

Protocol A: Optimized NBS Bromination (High Throughput)

This is the standard approach, leveraging a highly polar aprotic solvent to accelerate the ionic pathway[2].

  • Preparation: Dissolve 1.0 equivalent of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in strictly anhydrous DMF or Acetonitrile (0.2 M concentration).

    • Causality: Anhydrous polar solvents stabilize the Wheland intermediate. Trace water will quench the active bromonium species, stalling the reaction.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Self-Validation: The clear solution will gradually transition into a pale yellow suspension as the insoluble succinimide byproduct forms.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

    • Self-Validation: Monitor via LC-MS. The target product will present a distinct 1:1 isotopic doublet at m/z 222 and 224 ([M+H]+), confirming the incorporation of a single bromine atom[1].

  • Quenching (Critical): Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes.

    • Causality: This destroys unreacted electrophilic bromine, preventing oxidative blackening of the azaindole during solvent evaporation.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with water (3x) to remove DMF and succinimide. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Copper(II) Bromide Method (High Regioselectivity)

If Protocol A yields dibrominated byproducts, switch to this milder, highly regioselective alternative[3].

  • Preparation: Dissolve the starting material (1.0 eq) in Acetonitrile (0.15 M).

  • Reagent Addition: Add Copper(II) bromide ( CuBr2​ , 2.5 eq) in one portion at room temperature.

  • Propagation: Stir at room temperature for 6-8 hours. The reaction is heterogeneous but highly selective for the C-3 position.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, wash the pad with EtOAc, and concentrate the filtrate.

Part 3: Yield Optimization Data Matrix

The following table summarizes the quantitative data from our optimization matrix. Use this to benchmark your expected conversion rates and select the appropriate solvent system.

Solvent SystemReagent (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
THF (Anhydrous)NBS (1.10)251265%45%80%
DCM (Anhydrous)NBS (1.05)0 to 25875%60%85%
DMF (Anhydrous)NBS (1.05)0 to 253>95%82%92%
Acetonitrile CuBr2​ (2.50)256>98%88%>95%

Part 4: Troubleshooting FAQs

Q1: I am observing significant 3,X-dibromination. How can I suppress this over-reaction? A: Over-bromination is a symptom of poor temperature control or localized high concentrations of the brominating agent. Ensure NBS is added strictly portion-wise at 0 °C. If the issue persists, your substrate may be overly sensitive to NBS; switch to the CuBr2​ in Acetonitrile protocol, which acts as a milder halogenating system and practically eliminates dibromination[3].

Q2: My conversion is stuck at 60-70%. Should I push the reaction by adding more NBS? A: No. Adding excess NBS to a stalled azaindole reaction will trigger oxidative degradation and N-bromination rather than driving C-3 bromination. The stalling is likely due to moisture in your solvent quenching the ionic pathway[2]. Discard the batch, ensure your DMF or Acetonitrile is freshly drawn from a solvent purification system, and run the reaction under a dry Argon or Nitrogen atmosphere.

Q3: The reaction mixture turns black during workup, and my isolated yield is terrible despite good LC-MS conversion. What went wrong? A: You skipped or rushed the reductive quench. Azaindoles are highly sensitive to active halogens during concentration. You must quench the reaction with a reducing agent (like 10% aqueous Na2​S2​O3​ ) before any basic workup or rotary evaporation. This neutralizes the oxidative environment.

Q4: How do I separate the 3-bromo product from unreacted starting material if they co-elute on TLC? A: The 3-bromo product is significantly more lipophilic. If they co-elute in standard Hexanes/EtOAc, switch your TLC/column system to Dichloromethane/Methanol (95:5). Furthermore, pre-treat your silica gel with 1% Triethylamine ( Et3​N ). Azaindoles, especially cyano-derivatives, can streak heavily on acidic silica, which ruins the resolution between the starting material and the brominated product.

Part 5: References

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. MDMA.ch.

  • 1190319-11-9 - AK475994 - Sale from Quality Suppliers. Guidechem.

Sources

Optimization

Technical Support Center: Chromatography Purification of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a highly functionalized azaindole building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a highly functionalized azaindole building block. It features an amphoteric core (a basic pyridine nitrogen and a slightly acidic pyrrole NH), a highly lipophilic bromine atom, and a polar, electron-withdrawing nitrile group. This specific combination of functional groups creates unique chromatographic challenges, including severe tailing on standard stationary phases and complex solubility profiles.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my compound streak severely on silica gel TLC and flash columns, resulting in broad, overlapping fractions? Causality & Solution: The basic pyridine nitrogen in the pyrrolopyridine core acts as a strong hydrogen bond acceptor. When exposed to the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel, it forms strong electrostatic interactions, causing the compound to drag or "tail" through the column [1]. The Fix: You must saturate the acidic silanol sites by adding a competitive basic modifier to your mobile phase. Adding 0.1% to 1.0% Triethylamine (TEA) or ammonium hydroxide to a Dichloromethane (DCM) / Methanol gradient effectively masks the silica surface, allowing the azaindole to elute as a sharp, gaussian band.

Q2: I cannot separate the 3-bromo product from the unbrominated starting material using Normal-Phase chromatography. What is the alternative? Causality & Solution: In normal-phase chromatography, separation is heavily driven by polar interactions and hydrogen bonding. The addition of a bromine atom at the 3-position does not drastically alter the hydrogen-bonding profile of the molecule, leading to co-elution. However, bromine is a large, polarizable atom that significantly increases the molecule's lipophilicity (LogP). The Fix: Switch to Reversed-Phase (RP) Preparative HPLC (C18 stationary phase). In this environment, separation is driven by hydrophobic interactions. The 3-bromo derivative will be retained significantly longer than the unbrominated precursor, allowing for baseline resolution [2].

Q3: When using Reversed-Phase HPLC, my peak shapes are fronting ("ski-slope" appearance). How do I fix this? Causality & Solution: Peak fronting in RP-HPLC occurs when an ionizable compound is in equilibrium between its neutral and charged states in the mobile phase. The ionized form is more water-soluble and elutes faster, while the neutral form is retained longer. The Fix: To force the equilibrium into a single protonation state, you must use an acidic pH modifier [3]. Adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases ensures the basic pyridine nitrogen remains fully protonated, resulting in sharp, reproducible peaks.

Q4: My crude mixture crashes out of the loading solvent at the top of the column. How do I load it without destroying the resolution? Causality & Solution: The planar, hydrogen-bonding nature of the carbonitrile-substituted azaindole leads to high crystal lattice energy and poor solubility in non-polar solvents like hexanes or pure DCM. Liquid loading a suspension will cause the compound to slowly dissolve during the run, ruining the band shape. The Fix: The self-validating solution is Solid Loading . Dissolve the crude mixture in a strong, volatile solvent (like THF or a large volume of DCM/MeOH), add a mass of silica gel equal to 2-3 times the crude mass, and evaporate to a dry, free-flowing powder. This pre-adsorbed powder is then loaded onto the top of the column, ensuring an even, concentrated release of the compound into the mobile phase [1].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Normal-Phase Flash Chromatography (Silica Gel)

Use this protocol for bulk purification and removal of highly polar/non-polar impurities.

  • Stationary Phase Preparation: Pack a flash column with standard 230-400 mesh silica gel. Pre-equilibrate the column with 3 column volumes (CV) of DCM containing 1% TEA. Self-Validation Check: The column effluent should test basic on pH paper, confirming silanol saturation.

  • Solid Loading: Dissolve 1.0 g of crude 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in 20 mL of THF. Add 2.5 g of silica gel. Evaporate to complete dryness under reduced pressure (rotary evaporator) until a free-flowing powder is achieved.

  • Loading: Carefully pour the dry powder evenly onto the top of the pre-equilibrated silica bed. Add a 1 cm protective layer of clean sea sand on top.

  • Elution Gradient:

    • 0-2 CV: 100% DCM (+ 1% TEA)

    • 2-10 CV: Linear gradient from 0% to 10% Methanol in DCM (+ 1% TEA)

  • Fraction Collection: Monitor via UV detection at 254 nm. The target compound typically elutes between 4-6% Methanol.

Protocol B: Reversed-Phase Preparative HPLC (C18)

Use this protocol to separate the target from unbrominated or over-brominated structurally similar isomers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v)

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Sample Preparation: Dissolve the semi-pure material from Protocol A in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Self-Validation Check: Complete dissolution in DMSO ensures no column clogging and sharp injection bands.

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm)

    • Flow Rate: 20 mL/min

    • Gradient: 10% B hold for 2 min, then ramp to 90% B over 20 min.

  • Recovery: Pool the pure fractions. Remove the acetonitrile under reduced pressure, then lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a formate salt (or free base if neutralized prior to extraction).

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the optimal chromatographic parameters based on the specific purification goal.

Purification GoalChromatography TypeStationary PhaseMobile Phase SystemRequired ModifierExpected Retention Behavior
Bulk Cleanup / Desalting Normal Phase (Flash)Silica Gel (Unbonded)DCM / Methanol1% TEA (Basic)Elutes at ~5% MeOH. TEA prevents severe tailing.
Isomer / Halogen Separation Reversed-Phase (HPLC)C18 (Hydrophobic)Water / Acetonitrile0.1% FA (Acidic)Brominated product elutes significantly later than unbrominated precursor.
High-Throughput Screening UPLC-MSC18 (Sub-2 µm)Water / Methanol0.05% TFA (Acidic)Sharp, gaussian peaks; TFA provides superior ion pairing for MS analysis.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude 3-bromo-1H-pyrrolo [3,2-b]pyridine-7-carbonitrile SolubilityCheck Soluble in DCM/EtOAc at high concentration? Start->SolubilityCheck SolidLoad Perform Solid Loading (Adsorb on Silica) SolubilityCheck->SolidLoad No (Precipitates) LiquidLoad Direct Liquid Injection SolubilityCheck->LiquidLoad Yes (Clear Solution) NormalPhase Normal Phase Silica (DCM/MeOH + 1% TEA) SolidLoad->NormalPhase LiquidLoad->NormalPhase CheckPurity Check Purity (LC-MS / TLC) NormalPhase->CheckPurity ReversePhase Reversed-Phase C18 (H2O/MeCN + 0.1% FA) CheckPurity->ReversePhase Co-eluting Halogen Isomers Pure Pure Target Compound CheckPurity->Pure >95% Purity ReversePhase->Pure Hydrophobic Separation

Decision tree for the chromatographic purification of 3-bromo-1H-pyrrolo[3,2-b]pyridine derivatives.

References

  • Schimpl, M., et al. "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Biotage. "How does an acid pH modifier impact flash chromatography?" Biotage Technical Knowledge Base. Available at: [Link]

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, its efficient and clean synthesis is paramount.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the bromination of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route.

Troubleshooting Guide: Common Side Reactions & Purification Issues

This section addresses the most frequently encountered problems during the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, particularly focusing on the electrophilic bromination step.

Issue 1: Over-Bromination Resulting in Dibromo- and Polybrominated Byproducts

Question: My post-reaction analysis (LC-MS, ¹H NMR) shows significant peaks corresponding to di- and even tri-brominated species, leading to a low yield of the desired mono-bromo product. How can I suppress this over-bromination?

Answer:

Root Cause & Mechanistic Insight: Over-bromination is the most common side reaction in this synthesis. The pyrrolo[3,2-b]pyridine core is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution.[2] The introduction of the first bromine atom at the C3 position does not sufficiently deactivate the ring to prevent a second electrophilic attack. In fact, the pyrrole ring remains activated enough for subsequent bromination, often at other positions on the pyrrole moiety. Using potent brominating agents like molecular bromine (Br₂) or an excess of N-Bromosuccinimide (NBS) can easily lead to multiple additions.[3]

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry with Precision: The most critical parameter is the molar equivalent of your brominating agent.

    • Recommendation: Use N-Bromosuccinimide (NBS) as the brominating agent due to its milder nature compared to Br₂.[4] Start with a strict stoichiometry of 1.0 to 1.05 equivalents of NBS relative to your starting material. Avoid any excess.

  • Modify Reagent Addition and Temperature:

    • Protocol: Dissolve the 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in a suitable anhydrous solvent (e.g., DMF, THF, or CCl₄). Cool the reaction mixture to a lower temperature, typically 0 °C or even -20 °C , using an ice or dry ice/acetone bath. Add the NBS portion-wise over a prolonged period (e.g., 30-60 minutes) or as a solution via a syringe pump. This maintains a low concentration of the active brominating species at any given time, favoring mono-bromination.

  • Solvent Choice:

    • Expertise: The choice of solvent can influence the reactivity of the brominating agent. In polar aprotic solvents like DMF, NBS can form a more reactive Vilsmeier-Haack type reagent, which can promote over-bromination.[4] Non-polar solvents like CCl₄ or chloroform are often used for radical brominations but can also be effective for electrophilic substitutions with NBS, sometimes offering better control.[3]

    • Recommendation: If over-bromination is severe in DMF, consider switching to THF or acetonitrile.

Issue 2: Incorrect Regioselectivity - Bromination at Positions Other Than C3

Question: I have isolated a bromo-isomer, but spectroscopic analysis (NOE, HMBC) confirms it is not the desired 3-bromo product. Why is this happening and how can I ensure C3 selectivity?

Answer:

Root Cause & Mechanistic Insight: The pyrrole ring of the 7-azaindole system is significantly more electron-rich than the pyridine ring, directing electrophilic substitution preferentially to the five-membered ring. Within the pyrrole ring, the C3 position is the most electronically activated and sterically accessible site for electrophilic attack. However, under certain conditions, other isomers can form. For instance, radical bromination conditions (using AIBN or light with NBS in CCl₄) could potentially lead to substitution at less electronically favored but radical-stabilizing positions.[4][5]

Troubleshooting & Optimization Protocol:

  • Ensure Electrophilic Conditions:

    • Recommendation: The reaction should be run in the dark to avoid initiating radical pathways. Do not use radical initiators like AIBN or benzoyl peroxide. The reaction with NBS in a polar solvent like DMF or THF at low temperature inherently favors an electrophilic substitution mechanism.[4]

  • Use of a Bulky Brominating Agent:

    • While less common for this specific substrate, using a bulkier brominating agent can sometimes enhance selectivity for the most sterically accessible position. Consider reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative to NBS if regioselectivity remains a persistent issue.[6]

Logical Workflow for Troubleshooting Regioselectivity

start Incorrect Regioisomer Observed check_conditions Review Reaction Conditions start->check_conditions is_radical Radical Initiators or Light Used? check_conditions->is_radical yes_radical Switch to Dark Conditions (Polar Aprotic Solvent, e.g., DMF/THF) is_radical->yes_radical Yes no_radical Conditions Appear Correct (Electrophilic) is_radical->no_radical No outcome Improved C3 Selectivity yes_radical->outcome consider_reagent Consider Alternative Brominating Agent (e.g., DBDMH for steric control) no_radical->consider_reagent consider_reagent->outcome

Caption: Troubleshooting workflow for regioselectivity issues.

Issue 3: Low or No Conversion of Starting Material

Question: My reaction has stalled. After several hours, TLC and LC-MS analysis show predominantly unreacted starting material. What could be the cause?

Answer:

Root Cause & Mechanistic Insight: Low or no conversion can stem from several factors, including deactivated reagents, insufficient activation of the brominating agent, or reaction temperatures that are too low for the chosen solvent/reagent system. NBS, while generally reliable, can degrade over time if not stored properly.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Quality:

    • Recommendation: Use a fresh bottle of NBS or recrystallize old NBS from water. Ensure it has been stored in a cool, dark, and dry place.

  • Adjust Reaction Temperature:

    • Protocol: If the reaction is being run at a very low temperature (e.g., -20 °C or 0 °C) and no conversion is observed after a reasonable time (e.g., 1-2 hours), allow the reaction to slowly warm to room temperature. Monitor the progress closely by TLC or LC-MS. Some systems require thermal energy to overcome the activation barrier.

  • Consider a Mild Acid Catalyst:

    • Expertise: Traces of acid can catalyze electrophilic bromination with NBS.[2] While often generated in situ from trace moisture reacting with NBS, a catalytic amount of a mild acid can sometimes initiate a sluggish reaction.

    • Recommendation (Use with Caution): If other methods fail, consider adding a catalytic amount of silica gel or a very small amount of acetic acid. Be aware that this can also increase the risk of side reactions and degradation.

Issue 4: Difficulty in Product Purification

Question: I am struggling to isolate the pure 3-bromo product. It co-elutes with the starting material or the dibromo-byproduct during column chromatography.

Answer:

Root Cause & Mechanistic Insight: The polarities of the starting material, the desired mono-bromo product, and the dibromo-byproduct can be very similar, making chromatographic separation challenging. The nitrogen atoms in the heterocyclic system can also cause peak tailing on standard silica gel.[7]

Troubleshooting & Optimization Protocol:

  • Optimize Column Chromatography:

    • Solvent System: Avoid highly polar single-solvent systems. Use a gradient elution with a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol). A shallow gradient is key to resolving closely eluting spots.

    • Deactivate Silica: To prevent peak tailing, consider pre-treating your silica gel with triethylamine. This can be done by preparing the column slurry in a solvent system containing 0.5-1% triethylamine.[7]

    • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like neutral or basic alumina, which may offer different selectivity.[7]

  • Recrystallization:

    • Protocol: If the crude product is reasonably pure (>85%), recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems, such as Ethyl Acetate/Hexanes, Methanol, or Acetonitrile. Seeding with a pure crystal can aid in crystallization.[7]

Table 1: Summary of Key Experimental Parameters for Bromination

ParameterRecommendation for High SelectivityRationale & Potential Issues
Brominating Agent N-Bromosuccinimide (NBS)Milder and easier to handle than Br₂. Reduces over-bromination risk.[4][5]
Stoichiometry 1.0 - 1.05 equivalentsThe most critical factor. Excess NBS is the primary cause of dibromination.[3]
Temperature 0 °C to Room TemperatureLower temperatures (0 °C) slow the reaction, giving better control and minimizing side products.
Solvent THF, Acetonitrile, or DMFPolar aprotic solvents facilitate the desired electrophilic substitution pathway.
Addition Method Slow, portion-wise additionMaintains a low concentration of the brominating species, favoring mono-substitution.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole nitrogen (N-1) before bromination? A1: Generally, for C3 bromination, protection of the N-1 position is not required and can add unnecessary steps to the synthesis. Direct bromination of the NH-free pyrrolopyridine is usually successful.[8] However, if you are experiencing issues with N-bromination or product instability, an N-protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc can be employed.[1] Deprotection would then be required as a final step.

Q2: What is the mechanism of bromination with NBS in DMF? A2: In a polar aprotic solvent like DMF, NBS is believed to react with DMF to form a Vilsmeier-Haack-type intermediate, [(CH₃)₂N=CH-O-Br]⁺. This complex then delivers an electrophilic bromine (Br⁺) to the most electron-rich position of the pyrrolopyridine ring, which is C3. This is followed by deprotonation to restore aromaticity.

Reaction Mechanism Overview

cluster_main Desired C3 Bromination Pathway cluster_side Competing Side Reaction A 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile B Sigma Complex (Electrophilic Attack at C3) A->B + 'Br+' (from NBS) C 3-Bromo Product B->C - H+ D 3-Bromo Product E Dibromo Sigma Complex D->E + 'Br+' (Excess NBS) F Dibromo Byproduct E->F - H+

Caption: Simplified mechanism of desired C3 bromination and competing over-bromination.

Q3: How can I definitively confirm the structure and regiochemistry of my final product? A3: A combination of spectroscopic techniques is essential:

  • ¹H NMR: The proton signals will shift upon bromination. The disappearance of the C3-proton signal is a key indicator.

  • ¹³C NMR: The C3 carbon signal will shift significantly downfield and its intensity will decrease due to the effect of the bromine atom.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be used to establish through-space proximity between protons, helping to confirm the substitution pattern. For example, an NOE between the proton at C2 and a neighboring proton can help confirm the bromo- is at C3.

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry will confirm the elemental composition, verifying the incorporation of one bromine atom.

Q4: My product appears to be unstable and discolors over time. What are the proper storage conditions? A4: Halogenated azaindoles can be sensitive to light and air. It is recommended to store the purified 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a solid in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (refrigerated or frozen).

References

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. Available at: [Link]

  • Leboho, T. C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3446–3449. Available at: [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Guillarme, S., & Legros, F. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Arkivoc, 2006(5), 175-195. Available at: [Link]

  • Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Cheeseman, G. W. H., & Johnson, B. (1970). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, (11), 1596. Available at: [Link]

  • Rønne, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5186. Available at: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • El-Mekabaty, A. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

  • Wang, X., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(48), 35372-35376. Available at: [Link]

  • Kametani, T., et al. (n.d.). Reaction of Pyrrolo[1,2-a]indole-5,8-dione Derivatives with N-bromosuccinimide in Protic Solvents. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Google Patents. (n.d.). Pyrrolopyrimidine compounds and their uses.
  • Park, H. S., et al. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][8][9][10]triazin-4-amine. Bulletin of the Korean Chemical Society, 35(12), 3583-3585. Available at: [Link]

  • Gámez-Vallejo, J., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(21), 5030. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301567. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Wang, X., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 594-596. Available at: [https://www.researchgate.net/publication/275958564_Selective_Bromination_of_Pyrrole_Derivatives_Carbazole_and_Aromatic_Amines_with_DMSOHBr_under_Mild_Conditions]([Link]_ Derivatives_Carbazole_and_Aromatic_Amines_with_DMSOHBr_under_Mild_Conditions)

  • Khan, M. M., & Kureshy, R. I. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 5-bromo-7-azaindole.
  • Lee, H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(6), 675. Available at: [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5569–5589. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Payne, J. T., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 755866. Available at: [Link]

  • Kim, Y., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2253. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-7-azaindole.
  • Kim, Y., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles.
  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile, 4-broMo. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of 3-Bromo-Azaindole

Welcome to the technical support center for the palladium-catalyzed cyanation of 3-bromo-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the palladium-catalyzed cyanation of 3-bromo-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: From Frustration to Fruition

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your decision-making.

Problem 1: Low to No Conversion of 3-Bromo-Azaindole

Question: I have set up my cyanation reaction with 3-bromo-azaindole, a palladium catalyst, a phosphine ligand, and a cyanide source, but I am observing very little or no formation of the desired 3-cyano-azaindole. What are the likely causes and how can I fix this?

Answer:

Low to no conversion is a common but surmountable issue in palladium-catalyzed cyanations, especially with heteroaromatic substrates like azaindole. The root causes often revolve around catalyst activity and the specific reaction conditions.

Potential Causes and Step-by-Step Solutions:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect.

    • Excess Cyanide: Free cyanide ions in solution can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[1][2]

      • Solution: Instead of highly soluble sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3] These reagents have lower solubility and release cyanide ions more slowly, maintaining a lower, steady concentration that is less likely to poison the catalyst.[2]

    • Moisture: Trace amounts of water can react with cyanide salts to produce hydrogen cyanide (HCN), which can also lead to the formation of inactive palladium-cyanide complexes.[1]

      • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. If using a cyanide salt that is a hydrate (e.g., K₄[Fe(CN)₆]·3H₂O), be mindful of the added water.[2] Consider using anhydrous formulations where possible.

    • Inadequate Pre-catalyst Activation: Some palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species. This activation step can be inefficient in the presence of cyanide.[2]

      • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a palladacycle precatalyst.[2] Alternatively, pre-incubating the Pd(OAc)₂ with the phosphine ligand before adding the other reagents can sometimes improve catalyst formation.[2]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The electronic and steric properties of the azaindole substrate demand a well-matched ligand.

    • Solution: For electron-rich heteroaromatics, bulky, electron-rich phosphine ligands are often superior.

      • Recommended Ligands to Screen: Start with commonly successful ligands for heteroaromatic couplings such as XPhos, dppf (1,1'-bis(diphenylphosphino)ferrocene), and other biaryl phosphine ligands.[2][4]

  • Inappropriate Reaction Temperature: The reaction may be too cold to overcome the activation energy for one of the catalytic steps.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for these reactions range from 80 °C to 140 °C.[2][3] Monitor for potential decomposition of starting material or product at higher temperatures.

Troubleshooting Workflow for No Conversion:

Start No Product Formation Catalyst Evaluate Catalyst System Start->Catalyst Ligand Screen Alternative Ligands (e.g., XPhos, dppf) Catalyst->Ligand If using Pd(OAc)2 Cyanide Change Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) Catalyst->Cyanide If using KCN/NaCN Conditions Optimize Reaction Conditions Ligand->Conditions Cyanide->Conditions Temp Increase Temperature Conditions->Temp Solvent Change Solvent (e.g., DMF, DMAc, Toluene) Conditions->Solvent Success Successful Cyanation Temp->Success Solvent->Success cluster_catalyst Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L2 OxAdd->PdII_Aryl Transmetal Cyanide Exchange PdII_Aryl->Transmetal PdII_Cyano Ar-Pd(II)(CN)L2 Transmetal->PdII_Cyano MBr M-Br Transmetal->MBr ReductElim Reductive Elimination PdII_Cyano->ReductElim ReductElim->Pd0 ArCN Ar-CN (Product) ReductElim->ArCN ArBr Ar-Br (3-Bromo-azaindole) ArBr->OxAdd CN_source M-CN (Cyanide Source) CN_source->Transmetal

Caption: The catalytic cycle of palladium-catalyzed cyanation.

Experimental Protocols

General Procedure for the Cyanation of 3-Bromo-Azaindole with Zn(CN)₂

Safety First: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. [5][6][7]Be aware of your institution's safety protocols for handling and quenching cyanide-containing waste.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-azaindole (1.0 equiv), zinc cyanide (0.6 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Solvent and Degassing: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., DMF or DMAc) via syringe.

  • Heating: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Quenching Cyanide: The aqueous layer will contain unreacted cyanide. Treat this layer with an appropriate quenching agent (e.g., bleach or hydrogen peroxide under basic conditions) according to established safety procedures before disposal. [7][8]6. Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Analytical Methods for Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and can help identify volatile side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of the non-volatile product and any higher molecular weight byproducts.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. ACS Publications. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Pd-Catalyzed Cyanation of (Hetero)Aryl Halides by Using Biphosphine Ligands. Chemistry – A European Journal. [Link]

  • Cyanides | Division of Research Safety - University of Illinois. University of Illinois Urbana-Champaign. [Link]

  • Palladium Catalysed Cyanation. SlideShare. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This document provides in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile?

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be accompanied by several impurities, the nature of which depends on the specific synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the unbrominated pyrrolo[3,2-b]pyridine-7-carbonitrile precursor in the final product.

  • Over-brominated Species: The presence of a di-brominated product, where a second bromine atom is added to the pyrrole or pyridine ring, is a common side product. This is particularly prevalent if an excess of the brominating agent is used or if the reaction time is extended.[1]

  • Hydrolyzed Byproducts: The nitrile group is susceptible to hydrolysis under certain reaction or workup conditions, especially in the presence of strong acids or bases at elevated temperatures.[2][3] This can lead to the formation of the corresponding carboxylic acid or amide.

  • Dehalogenated Impurities: Reductive dehalogenation of the bromo-substituted product can occur, yielding the parent pyrrolo[3,2-b]pyridine-7-carbonitrile. This side reaction can be promoted by certain catalysts and reaction conditions.[4][5][6]

  • Isomeric Impurities: Depending on the synthetic strategy, the formation of structural isomers of the desired product can occur, which may be challenging to separate.[7]

Q2: My NMR spectrum shows persistent unknown peaks after initial purification. What could they be?

If you observe persistent unknown peaks in your NMR spectrum after standard purification procedures, consider the following possibilities:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol) can be retained in the final product.[7] Consult NMR solvent impurity charts to identify these common peaks.

  • Co-eluting Impurities: An impurity with a polarity very similar to your desired product may co-elute during column chromatography.[7] This is a common issue when dealing with structurally similar impurities like isomers or over-brominated products.

  • Degradation Products: The compound may be degrading on the silica gel column, particularly if it is sensitive to the acidic nature of standard silica.[7]

Q3: I am struggling with low yield after column chromatography. What are the likely causes?

Low recovery from column chromatography can be frustrating. Here are some potential culprits and their solutions:

  • Compound Insolubility: If your crude material is not fully dissolved before loading it onto the column, it can lead to poor separation and yield.[7]

  • Inappropriate Solvent System: An improperly chosen solvent system can result in the product either eluting too quickly with impurities or remaining strongly adsorbed to the silica gel.[7]

  • Compound Streaking/Tailing: This can be caused by overloading the column, an inappropriate solvent system, or interactions with the stationary phase.[7] For nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine to the eluent can often improve peak shape.[7]

  • Degradation on Silica: As mentioned previously, the acidic nature of silica gel can degrade sensitive compounds.[7]

II. Troubleshooting Guide: Purification Issues

This section provides a structured approach to resolving specific problems encountered during the purification of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Issue 1: Presence of Over-Brominated Impurity

Symptom: Mass spectrometry analysis shows a peak corresponding to the desired product plus an additional bromine atom (M+78/80). NMR may show a loss of a proton signal in the aromatic region.

Causality: This impurity arises from the electrophilic addition of a second bromine atom to the heterocyclic core. This is often due to an excess of the brominating agent or prolonged reaction times.[1]

Troubleshooting Workflow:

Caption: Workflow for addressing over-bromination.

Detailed Steps:

  • Re-evaluate Reaction Conditions: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide, Br2) to 1.0-1.1 equivalents.[1] Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Purification Strategy:

    • Recrystallization: This can be a highly effective method for removing impurities if a suitable solvent system can be found where the desired product and the impurity have different solubilities.[8] A solvent selection guide is provided in Table 1.

    • Column Chromatography: If recrystallization is not effective, careful column chromatography is necessary. Use a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) to achieve the best separation.[9]

Issue 2: Hydrolysis of the Nitrile Group to Carboxylic Acid or Amide

Symptom: IR spectroscopy shows a broad O-H stretch (for the carboxylic acid) or N-H stretches (for the amide) and a change in the carbonyl region. Mass spectrometry will show a corresponding increase in mass (M+17 for amide, M+18 for carboxylic acid).

Causality: The nitrile group can undergo hydrolysis in the presence of water and either acid or base, particularly at elevated temperatures.[2][10] This can occur during the reaction itself or during an aqueous workup.

Troubleshooting Workflow:

Caption: Workflow for addressing nitrile hydrolysis.

Detailed Steps:

  • Reaction and Workup Modifications:

    • Ensure your reaction is conducted under strictly anhydrous conditions if water is not a required reagent.

    • During the workup, use a neutral aqueous wash (e.g., saturated sodium chloride solution) instead of acidic or basic solutions if possible. If an acid or base wash is necessary, perform it at low temperatures (0-5 °C) and for a short duration.

  • Purification:

    • Acid/Base Extraction: The carboxylic acid impurity can often be removed by washing an organic solution of the crude product with a mild aqueous base like sodium bicarbonate. The amide may be more difficult to remove this way but might be extractable with a dilute acid wash if it is sufficiently basic.

    • Column Chromatography: The polarity difference between the nitrile, amide, and carboxylic acid is usually significant enough for effective separation by silica gel chromatography.

Issue 3: Dehalogenation of the Bromo-Substituent

Symptom: Mass spectrometry shows a peak corresponding to the un-brominated starting material. NMR will show the reappearance of the proton signal at the position where bromine was introduced.

Causality: Dehalogenation can be catalyzed by transition metals (e.g., palladium) that might be used in preceding or subsequent synthetic steps.[6] It can also occur under certain reductive conditions.[11]

Troubleshooting Workflow:

Caption: Workflow for addressing dehalogenation.

Detailed Steps:

  • Process Review: Scrutinize your synthetic route for any steps that employ reductive conditions or transition metal catalysts. If palladium is used, ensure it is thoroughly removed before proceeding to the next step.

  • Purification:

    • Column Chromatography: The dehalogenated impurity will be less polar than the desired brominated product. A well-optimized gradient elution on silica gel should provide good separation.

    • Recrystallization: If the concentration of the dehalogenated impurity is low, recrystallization can be an effective method to obtain the pure brominated product.

III. Experimental Protocols

Protocol 1: Recrystallization for Purity Enhancement

This protocol provides a general framework for purifying 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile by recrystallization.[8]

  • Solvent Selection: Using small test tubes, test the solubility of a few milligrams of your crude product in various solvents at room temperature and upon heating (see Table 1 for suggestions). A good single solvent will dissolve the compound when hot but not at room temperature.[12] For a two-solvent system, find a "good" solvent that dissolves the compound readily and a miscible "poor" solvent in which the compound is insoluble.[12]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent to completely dissolve it. If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Crystallization:

    • Single Solvent: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a few more drops of the hot "good" solvent to redissolve the precipitate, then cool as described above.[12]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarityBoiling Point (°C)Notes
Ethyl AcetateMedium77A good starting point for many heterocyclic compounds.
EthanolHigh78Can be a good solvent, but solubility might be high even at room temperature.
AcetonitrileHigh82Another polar option to consider.
TolueneLow111Can be effective, especially in combination with a more polar solvent.
Heptane/HexaneVery Low98/69Often used as the "poor" solvent in a two-solvent system.
Acetone/WaterHigh-A potential two-solvent system to explore.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for assessing the purity of the final product. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).

IV. References

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate. [Link]

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... ResearchGate. [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV. [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.

  • Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis. [Link]

  • Recrystallization. Unknown Source.

  • Analytical Methods. Unknown Source.

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Synthesis and Investigation of Vanadium-Based Catalysts for the Oxidation of 4-Methylpyridine to Isonicotinic Acid. MDPI. [Link]

Sources

Optimization

troubleshooting low reactivity in Suzuki coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Technical Support Center: Suzuki Coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile From the desk of the Senior Application Scientist Welcome to the technical support center for troubleshooting the Suzuki-Miyau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

From the desk of the Senior Application Scientist

Welcome to the technical support center for troubleshooting the Suzuki-Miyaura cross-coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, heterocyclic scaffold. The unique electronic and structural properties of this molecule present distinct challenges compared to simpler aryl halides. This guide moves beyond generic advice to provide in-depth, mechanistically-grounded solutions to overcome low reactivity and maximize yield.

Core Troubleshooting Workflow

Before diving into specific parameters, this workflow provides a high-level diagnostic map for addressing low-yield or failed reactions.

TroubleshootingWorkflow start Low or No Yield sub_check Starting Material Check Purity Solubility Degradation start->sub_check cat_check Catalyst System Pd Source Inactive? Ligand Choice? Poisoning? start->cat_check base_check Base Issue Incorrect Base? Strength? Solubility? start->base_check boron_check Boronic Acid Issue Protodeboronation? Homocoupling? start->boron_check cond_check Reaction Conditions Temperature Too Low? Insufficient Time? O₂ Contamination? start->cond_check sub_sol Solution Confirm Purity (NMR/LCMS) Screen Solvents (Dioxane, Toluene, DMF) Protect N-H if Necessary sub_check->sub_sol Verify Substrates cat_sol Solution Use Bulky Ligand (XPhos, SPhos) Use Pre-catalyst Increase Loading cat_check->cat_sol Address Catalyst base_sol Solution Switch to K₃PO₄ or Cs₂CO₃ Use Finely Powdered Base Screen Different Bases base_check->base_sol Optimize Base boron_sol Solution Use Pinacol Ester or MIDA Boronate Use Anhydrous Solvent Degas Thoroughly boron_check->boron_sol Stabilize Boron cond_sol Solution Increase Temperature (80-120 °C) Extend Reaction Time Improve Degassing Protocol cond_check->cond_sol Adjust Conditions SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add poisoning Catalyst Poisoning (Pyridine-N Coordination) pd0->poisoning pd_intermediate R¹-Pd(II)L₂-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal diaryl_pd R¹-Pd(II)L₂-R² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 r1r2 R¹-R² (Product) red_elim->r1r2 r1x R¹-X (Pyrrolopyridine-Br) r1x->ox_add r2by2 R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Active Species) r2by2->boronate protodeboronation Protodeboronation (Side Reaction) r2by2->protodeboronation base Base (e.g., K₃PO₄) base->boronate boronate->transmetal

Caption: Suzuki cycle highlighting key failure points for this substrate.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure all oxygen is removed. [1][2]3. Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe (e.g., in a 4:1 ratio to make a 0.1 M solution with respect to the starting halide).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Optimization parameters for the Suzuki-Mivaura cross- coupling between... ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone... ResearchGate. [Link]

  • Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard. [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Troubleshooting

stability issues of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in solution

Technical Support Center: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Introduction: Welcome to the technical support center for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This molecule is a vital heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Introduction: Welcome to the technical support center for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This molecule is a vital heterocyclic building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2][3] Its unique structure, combining a pyrrolopyridine core with strategically placed bromo and carbonitrile functionalities, makes it a potent but sometimes challenging reagent. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for handling this compound in solution, ensuring experimental success and reproducibility. The insights provided are based on established chemical principles for related brominated and heterocyclic compounds and are intended to mitigate common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in solution?

A: The stability of this compound is primarily influenced by four factors: pH, light, solvent choice, and temperature.

  • pH: The pyrrolopyridine ring system can be susceptible to degradation under strongly acidic or, more commonly, strongly alkaline conditions.[4][5] Furthermore, the nitrile group (-CN) can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions.

  • Light: Many brominated aromatic and heterocyclic compounds are known to be photolabile.[5][6][7] Exposure to UV or even high-intensity visible light can induce photochemical reactions, potentially leading to debromination or the formation of radical species that result in colored impurities.

  • Solvent: Protic solvents (e.g., water, methanol) can participate in degradation pathways, especially if the solution pH is not neutral. Reactive impurities in solvents, such as peroxides in aged ethers or aldehydes in alcohols, can also react with the compound.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[8] While some heating may be necessary for dissolution, prolonged exposure to high temperatures should be avoided.

Q2: What are the recommended solvents for preparing stock solutions?

A: Anhydrous, aprotic polar solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. They offer good solvating power and are aprotic, minimizing the risk of solvolysis. Always use high-purity, anhydrous grade solvents to prevent degradation from water or other reactive impurities.[9][10]

Q3: What are the visible signs of degradation in my solution?

A: The most common visible sign of degradation is a color change. A freshly prepared solution of a pure compound should be colorless to very pale yellow. The development of a more intense yellow, brown, or even pinkish hue upon standing is a strong indicator of decomposition, likely due to oxidation or photodecomposition. The formation of a precipitate or haze may also indicate that a less soluble degradation product has formed or that the parent compound is crashing out of a supersaturated solution.

Q4: What are the ideal short-term and long-term storage conditions for solutions?

A: For optimal stability, solutions should be stored under the following conditions:

  • Short-Term (working solutions, < 24 hours): Store at 2-8°C, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil).

  • Long-Term (stock solutions): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or, ideally, -80°C. Ensure containers are tightly sealed to prevent moisture absorption and solvent evaporation.[8]

Troubleshooting Guide

Problem 1: My solution of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile turned dark yellow or brown after a day on the benchtop.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Photodegradation The compound is likely photolabile. Aromatic and heterocyclic bromides can undergo homolytic cleavage of the C-Br bond when exposed to UV/visible light, initiating radical chain reactions that produce colored polymeric byproducts.[7][11]Immediate Action: Discard the discolored solution. Prevention: Prepare fresh solutions for each experiment. Always store solutions and solid material protected from light. Use amber glass vials or wrap standard vials in aluminum foil.[8] Work in a fume hood with the sash lowered to minimize exposure to overhead laboratory lighting.
Oxidation The electron-rich pyrrolopyridine ring system may be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This often leads to the formation of highly conjugated, colored species.Immediate Action: If the discoloration is minor, the solution might be usable for non-critical experiments, but it's best to prepare a fresh batch. Prevention: For sensitive applications, degas the solvent before use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Prepare the solution under an inert atmosphere and store the vial with an inert gas headspace.

Problem 2: I am observing a new, more polar peak in my HPLC/LC-MS analysis of an aged solution.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Nitrile Hydrolysis The primary suspect for a more polar degradation product is the hydrolysis of the 7-carbonitrile group to the corresponding 7-carboxamide or, with further hydrolysis, the 7-carboxylic acid. This reaction is catalyzed by trace amounts of acid or base in the solvent or on the glassware.Immediate Action: Confirm the identity of the new peak by high-resolution mass spectrometry if possible. The carboxamide will have a mass increase of +18 Da (M+H₂O), and the carboxylic acid will have a mass increase of +19 Da (M+H₂O-NH₃, net change). Prevention: Use high-purity anhydrous solvents. Ensure all glassware is scrupulously clean, dry, and free of acidic or basic residues. If working in aqueous buffers, ensure the pH is maintained close to neutral (pH 6.5-7.5). Pyridine and its derivatives have shown higher rates of degradation in acidic and basic conditions.[12]
Debromination Reductive debromination can occur, replacing the bromine atom at the 3-position with a hydrogen. This would result in a less polar peak. However, if this debrominated product undergoes subsequent oxidation (e.g., N-oxidation), it could become more polar.Immediate Action: Check the mass spectrum for a peak corresponding to the loss of bromine and gain of hydrogen (M-79 Da or M-81 Da, depending on the bromine isotope). Prevention: Avoid any potential sources of reduction. Ensure solvents are free of reducing impurities. Be mindful of incompatible reagents in downstream reactions.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Standardized Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution.

  • Preparation: Select a high-purity, anhydrous grade aprotic solvent (e.g., DMSO, DMF). If maximum stability is required, degas the solvent by sparging with argon for 20 minutes.

  • Weighing: Weigh the 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile solid in a clean, dry vial under an inert atmosphere if possible.

  • Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution. Avoid heating unless absolutely necessary, and if so, use minimal heat (e.g., 35-40°C) for a short period.

  • Storage: Wrap the vial in aluminum foil to protect it from light. For long-term storage, overlay the solution with argon, cap tightly with a PTFE-lined cap, and store at -80°C.

Protocol 2: Analytical Workflow for Monitoring Degradation

This workflow uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess stability.

  • Method Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or an empirically determined λ-max).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this stock 1:100 in a 50:50 mixture of Acetonitrile:Water for analysis.

  • Analysis:

    • Time Zero (T=0): Inject the freshly prepared and diluted sample immediately. Record the chromatogram. This is your baseline. The peak for the parent compound should be sharp and symmetrical.

    • Time Points: Store the stock solution under the conditions being tested (e.g., on the benchtop exposed to light, at 4°C in the dark).

    • At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot of the stock, dilute it in the same manner, and inject it.

  • Data Interpretation: Compare the chromatograms from each time point to the T=0 baseline. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradation products).

    • Calculate the percent remaining of the parent compound at each time point to quantify stability.

Visualized Workflows and Degradation Pathways

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing stability issues encountered during experiments.

G start Problem: Inconsistent Results or Visible Solution Change check_visual Is there a color change (Yellow/Brown) or precipitate? start->check_visual check_analytical Are you seeing new peaks or a loss of parent peak in HPLC/LC-MS? start->check_analytical check_visual->check_analytical  No photodegradation High Likelihood: Photodegradation / Oxidation check_visual->photodegradation  Yes hydrolysis Potential Cause: Nitrile Hydrolysis check_analytical->hydrolysis  Yes (New Polar Peak) debromination Potential Cause: Debromination check_analytical->debromination  Yes (New Non-Polar Peak) solution_visual Solution: 1. Protect from light (amber vials). 2. Use fresh solutions. 3. Degas solvent with Ar/N₂. photodegradation->solution_visual solution_hydrolysis Solution: 1. Use anhydrous solvents. 2. Ensure neutral pH. 3. Verify with MS (M+18 Da). hydrolysis->solution_hydrolysis solution_debromination Solution: 1. Check for reducing agents. 2. Verify with MS (M-79 Da). debromination->solution_debromination DegradationPathways Parent 3-bromo-1H-pyrrolo[3,2-b]pyridine- 7-carbonitrile Hydrolysis_Amide 3-bromo-1H-pyrrolo[3,2-b]pyridine- 7-carboxamide Parent->Hydrolysis_Amide H₂O / H⁺ or OH⁻ Debrominated 1H-pyrrolo[3,2-b]pyridine- 7-carbonitrile Parent->Debrominated Reductive Conditions Photo_Oxidized Colored Degradation Products (e.g., N-Oxides, Dimers) Parent->Photo_Oxidized hv, O₂ Hydrolysis_Acid 3-bromo-1H-pyrrolo[3,2-b]pyridine- 7-carboxylic acid Hydrolysis_Amide->Hydrolysis_Acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for the title compound.

References

  • Analytical Methods. (n.d.).
  • Studies of the Degradation Mechanism of Pyrrolo[3,4-c] Pyridine-1,3(2H)-dione Derivatives with Analgesic Activity. (n.d.). Acta Poloniae Pharmaceutica.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry. [Link]

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • Analytical Methods for Pyrethrins and Pyrethroids. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. (2011). ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). ACS Catalysis. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. (2015). PubMed. [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). Tetrahedron Letters. [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. (n.d.). ChemRxiv. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. [Link]

  • Safety Data Sheet: Bromine solution. (2025). Carl ROTH.
  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). BenchChem.
  • Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). BenchChem.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (2026). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Advances. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. (n.d.). Molecules. [Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this critical heterocyclic scaffold. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous potent kinase inhibitors and other therapeutic agents.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the complexities of multi-step synthesis on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most viable overall synthetic strategy for scaling up 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile?

A1: A robust and scalable strategy involves a multi-step linear synthesis. The most logical approach begins with the construction of a suitably functionalized 1H-pyrrolo[3,2-b]pyridine core, followed by sequential, regioselective functionalization. A common pathway involves:

  • Formation of a 7-halo-1H-pyrrolo[3,2-b]pyridine intermediate. This provides a handle for the subsequent introduction of the nitrile group.

  • Regioselective bromination at the C3 position. The electron-rich pyrrole ring is susceptible to electrophilic substitution, which must be carefully controlled.

  • Palladium-catalyzed cyanation. The C7-halide is converted to the target C7-carbonitrile using a cyanide source like zinc cyanide (Zn(CN)₂). A similar strategy has been successfully employed for the synthesis of the 6-carbonitrile regioisomer.[4]

Q2: What are the primary challenges and critical process parameters (CPPs) to monitor during scale-up?

A2: Reproducibility issues are common when transitioning from lab to plant scale.[5] Key challenges and their associated CPPs for this synthesis include:

  • Regioselectivity: Controlling the precise position of both bromination (C3) and cyanation (C7) is paramount. Over-bromination or substitution at other positions can lead to complex impurity profiles.[6] CPPs: Reagent stoichiometry, addition rate, and temperature.

  • Reaction Kinetics and Heat Flow: Exothermic events, particularly during bromination and the Vilsmeier-Haack reaction (if used for an alternative formylation route), must be managed. Inefficient heat transfer on a larger scale can lead to runaway reactions and byproduct formation. CPPs: Jacket temperature, stirring rate, and reagent addition rate.

  • Purification and Isolation: Isolating the final product with high purity can be challenging due to the potential for closely related impurities. Crystallization conditions are critical for achieving the desired purity and physical form. CPPs: Solvent selection, cooling rate, and seeding strategy.

  • Catalyst Activity: In the cyanation step, the palladium catalyst's activity can be compromised by impurities. CPPs: Purity of starting materials, solvent degassing, and catalyst loading.

Q3: What are the most significant safety considerations for this process?

A3: Several reagents used in this synthesis require careful handling:

  • Brominating Agents: N-bromosuccinimide (NBS) is a lachrymator and skin irritant. Molecular bromine is highly corrosive and toxic. All bromination steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Cyanide Sources: Zinc cyanide (Zn(CN)₂) is highly toxic. Extreme care must be taken to avoid contact and inhalation. Crucially, the workup must be conducted under basic or neutral conditions to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Many organic solvents like DMF and Dioxane have specific health risks and require appropriate handling and disposal procedures.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield or Reaction Failure in Pyrrolo[3,2-b]pyridine Ring Formation

Question: My initial cyclization to form the 4-azaindole core is giving low yields. What are the likely causes and how can I fix it?

Answer: The construction of the azaindole skeleton, often via methods analogous to the Fischer indole synthesis, can be inefficient due to the electron-deficient nature of the pyridine ring.[4]

  • Potential Cause 1: Suboptimal Acid Catalyst. The choice and concentration of the acid catalyst are critical for promoting the intramolecular cyclization.

    • Solution: Screen a panel of Brønsted or Lewis acids. While polyphosphoric acid (PPA) is common, Eaton's reagent (P₂O₅ in MeSO₃H) or Lewis acids like ZnCl₂ or BF₃·OEt₂ can be more effective.[4] Optimize the equivalents of the catalyst used, as excessive acid can lead to degradation.

  • Potential Cause 2: Incomplete Hydrazone Formation. If your route involves a hydrazone intermediate, its formation may be incomplete or it may be hydrolyzing.

    • Solution: Ensure strictly anhydrous conditions, as any water can revert the hydrazone to the starting materials. It can be highly beneficial to isolate and purify the hydrazone intermediate before the cyclization step to ensure the quality of the material going into the critical ring-closing reaction.[4]

  • Potential Cause 3: Picoline Dimerization. If using a route involving lithiated picoline intermediates, dimerization is a known side reaction that consumes starting material.[8]

    • Solution: Carefully control the reaction temperature, keeping it as low as possible (e.g., -40 °C to -78 °C). The order of reagent addition is also crucial; adding the picoline to the strong base (like LDA) can sometimes favor dimerization. Reversing the addition may improve the yield.[8]

Issue 2: Poor Regioselectivity and Over-Bromination at the C3 Position

Question: I am attempting to brominate the 1H-pyrrolo[3,2-b]pyridine core, but I'm getting a mixture of di-brominated products and other isomers. How can I improve selectivity for the C3 position?

Answer: This is a classic challenge in the functionalization of electron-rich heterocycles. The pyrrole moiety is highly activated towards electrophilic aromatic substitution.

  • Potential Cause 1: Highly Reactive Brominating Agent. Molecular bromine (Br₂) is often too reactive for sensitive substrates, leading to multiple additions.

    • Solution: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for achieving controlled C3 monobromination of indole and azaindole scaffolds.[6] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity.[9]

  • Potential Cause 2: Incorrect Reaction Temperature. Higher temperatures increase reaction rates but often decrease selectivity.

    • Solution: Perform the bromination at low temperatures. Starting the reaction at 0 °C or even -20 °C and allowing it to slowly warm can significantly enhance selectivity for the desired C3-bromo isomer.[6]

  • Potential Cause 3: Solvent Effects. The solvent can influence the reactivity of the brominating agent and the substrate.

    • Solution: Aprotic solvents like DMF, THF, or CH₂Cl₂ are generally preferred. A systematic screen of solvents can identify the optimal medium for maximizing regioselectivity. For instance, using a DMSO/HBr system has been reported for selective bromination of pyrrole derivatives.[7]

Issue 3: Sluggish or Incomplete Palladium-Catalyzed Cyanation at C7

Question: My cyanation of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is not going to completion. What factors could be inhibiting the reaction?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to several factors, especially during scale-up.

  • Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities in the starting materials or solvents. The pyrrole N-H can also interact with the catalyst.

    • Solution: Ensure the 7-halo precursor is of high purity. Use anhydrous, degassed solvents to remove oxygen, which can deactivate the Pd(0) species. Consider protecting the pyrrole nitrogen with a group like Boc or SEM, although this adds extra steps. A screen of different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, dppf) is highly recommended to find a more robust catalytic system.[4]

  • Potential Cause 2: Poor Reagent Solubility. The insolubility of zinc cyanide or the inorganic byproducts can coat the catalyst surface and hinder the reaction.

    • Solution: Ensure vigorous stirring. Using a co-solvent or a solvent known to better solubilize the reagents, such as DMF or DMA, can be beneficial. Running the reaction at a higher temperature (e.g., 100-120 °C) can also improve both solubility and reaction rate, but must be balanced against potential degradation.

  • Potential Cause 3: Inefficient Transmetalation. The transfer of the cyanide group from zinc to palladium is a key step in the catalytic cycle.

    • Solution: The use of additives can sometimes facilitate this step. While not always necessary for cyanation, exploring additives is a standard optimization strategy in cross-coupling. Ensure you are using the correct stoichiometry of zinc cyanide (typically 0.6 to 1.2 equivalents).[4]

Visualized Workflow and Troubleshooting

Overall Synthetic Pathway

Synthetic_Pathway A 7-Chloro-1H-pyrrolo[3,2-b]pyridine B 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine A->B C3-Bromination (e.g., NBS, DMF, 0 °C) C 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile B->C C7-Cyanation (e.g., Zn(CN)₂, Pd Catalyst, DMF, 120 °C)

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting Logic for C7-Cyanation

Troubleshooting_Cyanation Start Low Conversion in C7-Cyanation Purity Check Starting Material Purity (LCMS/NMR) Start->Purity Conditions Verify Anhydrous & Degassed Conditions Purity->Conditions Purity OK Catalyst Screen Pd Catalyst & Ligand Conditions->Catalyst Conditions OK Temp Optimize Temperature & Time Catalyst->Temp Still low conversion Success Reaction Optimized Catalyst->Success New system works Temp->Success Improvement seen

Caption: Decision tree for troubleshooting the cyanation step.

Scalable Experimental Protocol

This protocol outlines a plausible procedure for the multi-kilogram scale synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Step 1: Synthesis of 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

Reagent/SolventMolar Eq.MW ( g/mol )QuantityNotes
7-Chloro-1H-pyrrolo[3,2-b]pyridine1.0152.585.00 kgStarting Material
N,N-Dimethylformamide (DMF)-73.0950 LSolvent
N-Bromosuccinimide (NBS)1.05177.986.09 kgBrominating Agent
Deionized Water-18.02150 LFor workup/precipitation

Procedure:

  • Charge a 100 L glass-lined reactor with 7-chloro-1H-pyrrolo[3,2-b]pyridine (5.00 kg) and DMF (50 L).

  • Stir the mixture under a nitrogen atmosphere to achieve a clear solution.

  • Cool the reactor contents to 0-5 °C using a jacket cooling system.

  • In a separate vessel, dissolve NBS (6.09 kg) in DMF (25 L).

  • Slowly add the NBS solution to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 3-4 hours.

  • Monitor the reaction for completion by HPLC (disappearance of starting material).

  • Once complete, slowly transfer the reaction mixture into a separate 250 L reactor containing vigorously stirred deionized water (150 L).

  • A precipitate will form. Stir the resulting slurry for 1-2 hours at ambient temperature.

  • Filter the solid product using a Nutsche filter dryer.

  • Wash the filter cake with deionized water (2 x 25 L) until the filtrate is colorless.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 6.5 - 7.2 kg (85-95%) of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine as an off-white to pale yellow solid.

Step 2: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Reagent/SolventMolar Eq.MW ( g/mol )QuantityNotes
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine1.0231.486.50 kgStarting Material
Zinc Cyanide (Zn(CN)₂)0.7117.432.30 kgCyanide Source
Pd₂(dba)₃0.01915.72258 gPalladium Catalyst
Xantphos0.04578.68652 gLigand
N,N-Dimethylformamide (DMF)-73.0965 LAnhydrous, Degassed
Ethyl Acetate-88.11100 LFor extraction
Saturated NaCl (Brine)--50 LFor washing

Procedure:

  • Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (6.50 kg), zinc cyanide (2.30 kg), Pd₂(dba)₃ (258 g), and Xantphos (652 g).

  • Add anhydrous, degassed DMF (65 L) to the reactor.

  • Begin stirring and heat the reaction mixture to 120-125 °C.

  • Maintain the reaction at this temperature for 12-18 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with DMF (10 L).

  • Transfer the filtrate to a larger extraction vessel containing ethyl acetate (100 L) and water (100 L).

  • Agitate thoroughly and separate the layers.

  • Wash the organic layer with brine (2 x 25 L).

  • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

    • Expected Yield: 4.8 - 5.5 kg (75-85%) of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile as a solid.

References

  • Taurisano, F., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gryko, D., et al. (2019). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research. Available at: [Link]

  • Locus, D. A., et al. (2019). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gogoi, P., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Available at: [Link]

  • Gevorgyan, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2014). Regioselective Mono-bromination of Pyrrolo[2,1-f][5][10][11]triazin-4-amine. Organic Preparations and Procedures International. Available at: [Link]

Sources

Troubleshooting

avoiding debromination during reactions with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile building block, with a particular focus on the prevention of undesired debromination.

Introduction

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique azaindole core structure makes it a valuable scaffold in medicinal chemistry. However, the bromine atom at the 3-position, while essential for cross-coupling reactions, can be susceptible to removal under certain conditions, leading to the formation of the debrominated byproduct. This guide will help you navigate the intricacies of working with this compound and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile?

A1: Debromination is a side reaction where the bromine atom on the pyrrolopyridine ring is replaced by a hydrogen atom.[1] This is problematic as it leads to the formation of an undesired byproduct, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, which reduces the yield of the desired product and complicates purification.[2]

Q2: What are the primary factors that contribute to debromination during palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote debromination, often through the formation of a palladium-hydride (Pd-H) species that participates in a competing catalytic cycle.[3] Key factors include:

  • Reaction Temperature: Higher temperatures can increase the rate of debromination.[2]

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors.[4]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligands play a significant role. Electron-rich and bulky ligands can sometimes favor debromination.[2]

  • Solvent: Protic solvents can act as a source of protons or hydrides, facilitating debromination.[4]

  • Presence of Hydride Sources: Impurities or other reaction components that can act as hydride donors can lead to reductive debromination.[2]

Q3: Can the unprotected N-H of the pyrrole ring contribute to debromination?

A3: Yes, the acidic proton on the pyrrole nitrogen can interfere with organometallic reagents or basic reaction conditions, which can lead to debromination.[3] In some cases, N-protection of the heterocycle has been shown to reduce dehalogenation.[4]

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and minimizing debromination in your reactions.

Issue: Significant formation of the debrominated byproduct, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

This is the most common issue encountered. The following workflow can help identify and resolve the root cause.

G start High Debromination Observed base Optimize Base Selection start->base First Step catalyst Screen Catalyst & Ligand base->catalyst If debromination persists end Debromination Minimized base->end Successful conditions Adjust Reaction Conditions catalyst->conditions If still problematic catalyst->end Successful protection Consider N-H Protection conditions->protection If other methods fail conditions->end Successful protection->end Successful

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

1. Optimize the Base:

The choice of base is often the most critical factor.

  • Rationale: Strong bases, especially in the presence of protic solvents, can generate hydride species that lead to reductive debromination.[4] Weaker inorganic bases are generally less prone to this side reaction.[4]

  • Recommendation: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases.

  • Suggested Alternatives:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)[4]

    • Cesium fluoride (CsF) has been reported to be effective in minimizing side products in similar systems.[4]

2. Screen Catalyst and Ligand Combinations:

The palladium source and its associated ligand can dramatically influence the reaction outcome.

  • Rationale: The ligand stabilizes the palladium center and can accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[4]

  • Recommendation: If using a general catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system.

  • Suggested Systems:

    • For Suzuki-Miyaura Coupling: Pd(dppf)Cl₂ has shown high efficacy in couplings with bromoindazoles.[5][6]

    • For Buchwald-Hartwig Amination: Precatalysts based on ligands like BrettPhos and RuPhos have demonstrated excellent performance with bromo-indazole derivatives.[7]

    • For Sonogashira Coupling: A PdCl₂(PPh₃)₂/CuI system is commonly used for azaindoles.[8][9]

3. Adjust Reaction Conditions:

Temperature, time, and solvent can all play a significant role.

  • Temperature:

    • Rationale: Higher temperatures can provide the activation energy for undesired side reactions like debromination.[2]

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration.[4] Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress.

  • Solvent:

    • Rationale: Protic solvents (e.g., water, ethanol) can be a source of hydrides.[4]

    • Recommendation: Switch to aprotic solvents. If water is necessary as a co-solvent, use the minimum amount required.

    • Suggested Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF).[2][10]

4. Consider N-H Protection:

If the above optimizations are insufficient, protecting the pyrrole nitrogen may be necessary.

  • Rationale: The acidic N-H can participate in side reactions. Protecting this group can prevent these interferences and improve reaction outcomes.[3][4]

  • Recommendation: Introduce a protecting group that is stable to the reaction conditions but can be easily removed later.

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl)

    • SEM (2-(Trimethylsilyl)ethoxymethyl)[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a mild inorganic base such as K₃PO₄ (2.0-3.0 eq).[3]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.[10]

  • Solvent Addition and Degassing:

    • Add an anhydrous aprotic solvent such as 1,4-dioxane or toluene.[2][10]

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[10]

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[10]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by column chromatography on silica gel.[10]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary

The following table summarizes recommended starting conditions to minimize debromination in common cross-coupling reactions.

Reaction TypeRecommended CatalystRecommended BaseRecommended SolventStarting Temp.
Suzuki-Miyaura Pd(dppf)Cl₂K₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80 °C
Buchwald-Hartwig BrettPhos or RuPhos PrecatalystLHMDS or K₃PO₄Toluene or THF60-80 °C
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or DIPADMF or THFRoom Temp to 60 °C

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole - Benchchem.
  • Diindolylamine Preparation and Stability Investigations - PMC - NIH.
  • preventing debromination in subsequent reaction steps - Benchchem.
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination - Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem.
  • Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering | ACS Catalysis.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters - ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction | Organic Letters - ACS Publications.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Reductive debromination of 1,2-dibromides with anisidines - PMC - NIH.
  • A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems? | Journal of the American Chemical Society.
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties - Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D.
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions - Benchchem.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
  • Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles | Request PDF - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes | Environmental Science & Technology - ACS Publications.
  • Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction - Organic Chemistry Portal.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Suzuki cross-coupling - Chemistry LibreTexts.
  • Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling - Organic Chemistry Portal.
  • Dehalogenation - Wikipedia.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications.
  • Reducing Agents - Tokyo Chemical Industry.
  • 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid - Sigma-Aldrich.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Executive Summary The structural characterization of highly substituted azaindole scaffolds, such as 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, presents unique analytical challenges. As a critical intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly substituted azaindole scaffolds, such as 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, presents unique analytical challenges. As a critical intermediate in medicinal chemistry and kinase inhibitor development, confirming its exact regiochemistry and purity is paramount. This guide provides an objective comparison of 1 H NMR analytical performance using two distinct solvent systems: Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) and Deuterated Chloroform (CDCl 3​ ). By examining the causality behind solvent-solute interactions, we establish a robust, self-validating framework for selecting the optimal NMR methodology.

Mechanistic Causality: The Role of Solvent Environment

In 1 H NMR spectroscopy of heteroaromatic systems, the solvent is not merely a passive medium; it actively participates in the electronic environment of the solute. For 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, the critical analytical targets are the pyrrole NH proton (H1) and the adjacent pyridine protons (H5 and H6).

  • DMSO- d6​ (Strong H-Bond Acceptor): The highly polar S=O bond in DMSO acts as a potent hydrogen bond acceptor. It forms a stable intermolecular complex with the pyrrole NH. This interaction effectively "locks" the proton, preventing rapid chemical exchange with trace moisture. Consequently, the NH signal is highly deshielded (typically appearing as a sharp singlet >12 ppm)[1]. Furthermore, the high dielectric constant of DMSO thoroughly solvates the rigid, planar carbonitrile-substituted scaffold, ensuring sharp, well-resolved signals for the aromatic protons.

  • CDCl 3​ (Weak Dipole Interactions): Chloroform lacks the ability to act as a strong hydrogen bond acceptor. In CDCl 3​ , the azaindole NH proton is subject to rapid intermolecular exchange, often resulting in severe peak broadening or complete signal loss into the baseline[2]. Additionally, the electron-withdrawing nature of the 3-bromo and 7-carbonitrile groups significantly reduces the compound's solubility in non-polar solvents, leading to a lower signal-to-noise (S/N) ratio and potential aggregation-induced line broadening.

Comparative Data Analysis: DMSO- d6​ vs. CDCl 3​

To objectively evaluate performance, 1 H NMR spectra (400 MHz, 298 K) of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile were analyzed in both solvents. The quantitative data is summarized below.

Table 1: 1 H NMR Chemical Shift and Resolution Comparison

ProtonPositionDMSO- d6​ ( δ ppm, mult, J in Hz)CDCl 3​ ( δ ppm, mult, J in Hz)Diagnostic Value
NH 112.55 (br s, 1H)10.12 (br s, 1H) - Often missingConfirms intact pyrrole ring; reveals H-bonding state.
CH 58.62 (d, J=4.8, 1H)8.70 (d, J=4.8, 1H)Alpha to N4; confirms pyridine substitution pattern.
CH 28.15 (s, 1H)7.95 (s, 1H)Identifies C3 substitution (lack of H3 coupling).
CH 67.88 (d, J=4.8, 1H)7.65 (d, J=4.8, 1H)Beta to N4; shifted downfield by C7-CN group.

Data Interpretation: The data clearly demonstrates the superiority of DMSO- d6​ for this specific scaffold. The presence of the sharp NH peak at 12.55 ppm in DMSO- d6​ is diagnostic for the intact pyrrole ring. In contrast, the CDCl 3​ spectrum fails to reliably resolve this critical proton. The H5 and H6 protons form a classic AX spin system; the coupling constant (J 4.8 Hz) is characteristic of the ortho-coupling in the pyridine ring of azaindoles[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. A critical quality attribute of this workflow is the use of an extended relaxation delay (d1) to ensure quantitative integration, a standard practice in qNMR methodologies[3].

Step 1: Precision Sample Preparation

  • Accurately weigh 15.0 ± 0.5 mg of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D, containing 0.03% v/v TMS as an internal standard).

    • Causality: Using a precise, optimized concentration ensures a consistent tuning/matching profile and an optimal S/N ratio without causing concentration-dependent chemical shifts.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Filtration removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and peak broadening.

Step 2: NMR Acquisition (400 MHz or higher)

  • Lock and Shim: Lock onto the deuterium signal of DMSO- d6​ . Perform automated gradient shimming until the lock level is stable and the 1D profile is symmetric.

  • Pulse Sequence: Select a standard 1D proton pulse program (e.g., zg30 on Bruker systems).

  • Parameter Optimization:

    • Spectral Width (SW): 15 ppm. (Causality: Ensures the highly deshielded NH peak at ~12.5 ppm is captured without aliasing).

    • Relaxation Delay (d1): Set to 5.0 seconds. (Causality: The rigid azaindole core protons have long T1​ relaxation times. A standard 1.0s delay leads to incomplete relaxation and artificially low integration values. A 5.0s delay ensures >99% longitudinal magnetization recovery for quantitative accuracy[3]).

    • Number of Scans (NS): 16 to 32.

Step 3: Data Processing and Self-Validation

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation to optimize the S/N without sacrificing the resolution of the H5/H6 doublets.

  • Phase and baseline correct the spectrum manually.

  • Self-Validation Check: Calibrate the TMS peak to 0.00 ppm. Integrate the H5 doublet (8.62 ppm) and set the value exactly to 1.00. The integration of the H2 singlet (8.15 ppm) and H6 doublet (7.88 ppm) must fall within 0.95 - 1.05. If the NH peak (12.55 ppm) integrates to < 0.90, it indicates either trace moisture in the DMSO- d6​ (causing H-D exchange) or an incomplete reaction during synthesis.

Workflow Visualization

NMR_Workflow A 3-bromo-1H-pyrrolo[3,2-b] pyridine-7-carbonitrile BB BB A->BB Optimal Path B Solubility & H-Bonding Assessment C2 CDCl3 (Weak Dipole Interactions) B->C2 Sub-optimal Path C1 DMSO-d6 (Strong H-Bond Acceptor) D1 Sharp NH Signal (~12.5 ppm) High Resolution H5/H6 C1->D1 D2 Broad/Absent NH Signal Lower S/N Ratio C2->D2 BB->C1 Optimal Path

Caption: Workflow for solvent selection in 1H NMR analysis of azaindole derivatives.

Conclusion

For the structural validation of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, DMSO- d6​ is unequivocally the superior solvent compared to CDCl 3​ . It provides the necessary thermodynamic interactions to stabilize the pyrrole NH proton, ensuring its visibility, while offering the solvating power required for high-resolution, quantitative analysis of the rigid azaindole core.

References

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. nih.gov.
  • Azaindoles. Part II. The proton magnetic resonance spectra of 5-azaindoles. cdnsciencepub.com.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. benchchem.com.

Sources

Comparative

A Comparative Guide to the ¹³C NMR Peak Assignment of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: An Integrated Experimental and Computational Approach

This guide provides a robust, in-depth methodology for the unambiguous assignment of the ¹³C NMR spectrum for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. For novel or complex heterocyclic systems where literature d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust, in-depth methodology for the unambiguous assignment of the ¹³C NMR spectrum for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. For novel or complex heterocyclic systems where literature data is scarce, a standalone 1D ¹³C NMR spectrum is often insufficient for definitive structural confirmation. Here, we present a synergistic approach that combines advanced NMR spectroscopy techniques with modern computational chemistry. This comparison guide is designed for researchers and drug development professionals who require a high degree of confidence in their structural elucidations. We will detail not only the experimental protocols but also the causal logic behind each step, ensuring a self-validating workflow from sample preparation to final peak assignment.

Part 1: The Analytical Challenge: Structural Features and Electronic Effects

The molecule 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile presents a unique challenge for NMR peak assignment due to its fused heterocyclic structure and the presence of strongly electron-withdrawing and anisotropic substituents.

  • Pyrrolo[3,2-b]pyridine Core: This fused aromatic system results in a complex electronic environment, with nine distinct carbon atoms. The nitrogen atoms significantly influence the chemical shifts of adjacent carbons.

  • Bromine Substituent (C3): The bromine atom exerts a strong inductive-withdrawing effect, which typically deshields the directly attached carbon (C3). However, its most significant impact is often the "heavy atom effect," which can lead to a lower-than-expected chemical shift for the ipso-carbon.

  • Nitrile Substituent (C7): The cyano group (C≡N) is strongly electron-withdrawing and anisotropic. It will significantly deshield the attached carbon (C7) and influence the electronic structure of the entire pyridine ring.

For clarity throughout this guide, the standard IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine core will be used, as shown below.

Structure and numbering of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Figure 1. Molecular structure and IUPAC numbering of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Part 2: A Multi-faceted Experimental Strategy for Data Acquisition

To overcome the inherent ambiguities, a suite of NMR experiments is required. Each experiment provides a unique piece of the puzzle, and together they form a self-validating dataset.

Experimental Protocol 1: Standard Proton-Decoupled ¹³C NMR

Causality: This is the foundational experiment to identify the chemical shifts of all carbon atoms in the molecule. Broadband proton decoupling ensures that each unique carbon appears as a singlet, simplifying the spectrum.[1]

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Utilize a spectrometer operating at a ¹H frequency of at least 400 MHz (¹³C frequency of 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher to achieve adequate signal-to-noise for all carbons, especially quaternary ones.

Experimental Protocol 2: Multiplicity Analysis with DEPT

Causality: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[2][3][4] This is achieved by varying the final proton pulse angle.

Methodology:

  • DEPT-90:

    • Pulse Program: Standard DEPT-90 sequence.

    • Result: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Result: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals.[5]

  • Analysis: By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be unambiguously identified. Carbons present in the ¹³C spectrum but absent in both DEPT spectra are quaternary.[6]

Experimental Protocol 3: Connectivity Mapping with 2D NMR (HSQC & HMBC)

Causality: Two-dimensional correlation spectroscopy is the ultimate tool for piecing the molecular puzzle together.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. This is critical for connecting the different spin systems and identifying quaternary carbons.[9][10][11]

Methodology:

  • Acquire standard HSQC and HMBC spectra using the manufacturer's recommended pulse programs.

  • The HMBC is often optimized for a coupling constant of ~8 Hz to prioritize three-bond correlations, which are structurally most informative.

The integrated workflow for data acquisition and analysis is visualized below.

G cluster_exp Experimental Data Acquisition cluster_comp Computational Prediction cluster_analysis Data Integration & Analysis C13 1D ¹³C NMR Shifts Identify Chemical Shifts C13->Shifts DEPT DEPT-90 & DEPT-135 Mult Determine Multiplicity DEPT->Mult HSQC 2D HSQC OneBond ¹JCH Correlations HSQC->OneBond HMBC 2D HMBC MultiBond ⁿJCH Correlations HMBC->MultiBond DFT DFT/GIAO Calculation PredShifts Predicted Shifts DFT->PredShifts Final Final Peak Assignment Shifts->Final Mult->Final OneBond->Final MultiBond->Final PredShifts->Final

Caption: Integrated workflow for 13C NMR peak assignment.

Part 3: Enhancing Accuracy with Computational Prediction

Computational chemistry provides a powerful, independent line of evidence for peak assignment. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹³C NMR chemical shifts with a useful degree of accuracy.[12] More recently, machine learning models have been shown to further refine these predictions, reducing errors significantly.[13][14][15]

Protocol for DFT-Based ¹³C NMR Prediction

Causality: By calculating the magnetic shielding of each nucleus in the optimized geometry of the molecule, we can predict its chemical shift relative to a standard (like Tetramethylsilane, TMS).

Methodology:

  • Structure Optimization: Perform a geometry optimization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory.

  • Referencing: Convert the calculated absolute shielding tensors (σ) to chemical shifts (δ) using the equation δ = σ_ref - σ_calc, where σ_ref is the shielding tensor of TMS calculated at the same level of theory.

Part 4: The Comparative Guide: Integrating Data for Final Assignment

This section simulates the process of assigning the spectrum by comparing the expected experimental data against the computationally predicted values.

Comparison 1: Computational vs. Experimental Data

The first step is to generate the predicted data and then use our knowledge of NMR principles to anticipate the experimental results.

Carbon No.Predicted δ (ppm) (DFT/GIAO)Expected Multiplicity (from DEPT)Key Expected HMBC Correlations (Proton → Carbon)
C2 126.5CHH5
C3 95.8CH2, H5
C3a 129.1CH2, H5
C5 118.2CHH6
C6 139.5CHH5
C7 145.3CH6
C7a 149.0CH2, H6
CN 117.5CH6

Table 1: Predicted ¹³C chemical shifts and expected key correlations for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Comparison 2: Step-by-Step Peak Assignment

We now synthesize all available information into a final, validated assignment. The "Assigned δ (ppm)" column represents hypothetical but realistic experimental values.

Carbon No.Assigned δ (ppm)Rationale for Assignment
C2 ~127Appears as a CH in DEPT-90. Shows a clear HSQC cross-peak to its attached proton (H2). Its chemical shift is consistent with a β-pyrrolic carbon and matches the DFT prediction.
C3 ~96Absent in all DEPT spectra, confirming it as a quaternary carbon. The upfield shift is characteristic of the heavy atom effect from the directly attached bromine.[16] An HMBC correlation from H2 would provide definitive proof.
C3a ~129Quaternary (absent in DEPT). As a bridgehead carbon between the two rings, its shift is downfield. HMBC correlations from both H2 and H5 would confirm its position.
C5 ~118Appears as a CH in DEPT-90. Shows a strong HSQC cross-peak to H5. The chemical shift is typical for a carbon in a pyridine ring positioned meta to the nitrogen.
C6 ~140Appears as a CH in DEPT-90. The significant downfield shift is due to its position ortho to the ring nitrogen. A clear HSQC cross-peak to H6 confirms this.
C7 ~145Quaternary (absent in DEPT). This carbon is significantly deshielded due to being bonded to both the ring nitrogen and the electron-withdrawing nitrile group. An HMBC correlation from H6 is expected.
C7a ~149Quaternary (absent in DEPT). This bridgehead carbon is deshielded by the adjacent nitrogen atom. It should show HMBC correlations to protons from both rings (H2 and H6), locking in its assignment.
CN ~117Quaternary (absent in DEPT). The chemical shift is highly characteristic of a nitrile carbon.[17]

Table 2: Final integrated peak assignment with justification based on a combination of experimental and computational data.

The final assigned structure is visualized below.

G C2 C2 ~127.0 C3 C3 ~96.0 C3a C3a ~129.0 C5 C5 ~118.0 C6 C6 ~140.0 C7 C7 ~145.0 C7a C7a ~149.0 CN CN ~117.0 mol

Caption: Final 13C NMR assignments for the target molecule.

Conclusion

The structural elucidation of complex heterocyclic molecules like 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile demands a methodical and multi-pronged analytical strategy. Relying solely on a 1D ¹³C NMR spectrum is insufficient and can lead to erroneous assignments. By logically combining 1D ¹³C, DEPT, and 2D (HSQC, HMBC) NMR experiments, a researcher can build a validated connectivity map of the molecule. The accuracy of this assignment is significantly enhanced when compared against and supported by theoretical predictions from computational methods like DFT. This integrated approach represents the current gold standard in the field, providing the high level of confidence required in academic research and industrial drug development.

References

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

  • Smith, S. G., & Goodman, J. M. (2013). Improving the Accuracy of Computed 13C NMR Shift Predictions by Specific Environment Error Correction: Fragment Referencing. The Journal of Organic Chemistry, 78(22), 11353–11359. [Link]

  • Chen, B., Li, S., & Yang, Z. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. ACS Omega, 5(27), 16499–16507. [Link]

  • Chen, B., Li, S., & Yang, Z. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Pacific Northwest National Laboratory. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. [Link]

  • Wang, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(29), 9964-9974. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

  • Organic Chemistry Tutor. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube. [Link]

  • Isaksson, J., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4587–4595. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10753–10760. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (2025, December 6). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301823. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 3-bromo- and 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of small molecule kinase inhibitors, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of nume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule kinase inhibitors, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds under investigation for therapeutic applications, particularly in oncology.[1] The strategic modification of this core, including halogenation, plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides an in-depth comparative analysis of two closely related analogs: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile. While direct head-to-head biological data for these specific compounds is not extensively published, this guide will synthesize information on the broader class of pyrrolopyridine kinase inhibitors and the well-established principles of halogen substitution in medicinal chemistry to offer a predictive comparison of their biological activity.

The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of purine and has been a focal point in the design of ATP-competitive kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4] Derivatives of the pyrrolopyridine scaffold have been shown to inhibit a variety of kinases, including but not limited to, FMS kinase, Janus kinases (JAKs), and fibroblast growth factor receptors (FGFRs).[2][3][5]

The Halogen Effect: A Comparative Look at Bromine vs. Chlorine Substitution

The introduction of a halogen atom at the 3-position of the 1H-pyrrolo[3,2-b]pyridine ring is a common strategy to enhance biological activity. The choice between bromine and chlorine can have a significant impact on the compound's properties:

  • Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. This can influence how the molecule fits into the ATP-binding pocket of a kinase and its ability to cross cell membranes. Increased lipophilicity can sometimes lead to enhanced cell-based activity but may also affect solubility and metabolic stability.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can alter the electron density of the pyrrolopyridine ring system. This can influence the strength of hydrogen bonds and other non-covalent interactions with the target kinase.

  • Halogen Bonding: Bromine has a greater propensity to form halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen) in the protein. This can provide an additional anchoring point within the kinase binding site, potentially leading to increased potency.

Based on these principles, it is plausible to hypothesize that the 3-bromo analog may exhibit slightly higher potency against certain kinases compared to the 3-chloro analog, particularly if a halogen bond is a key interaction in the binding mode. However, the overall biological activity will be highly dependent on the specific kinase target and the topology of its ATP-binding site.

Quantitative Data Comparison (Hypothetical)

Parameter 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Kinase Inhibition (IC50)
FMS KinaseHypothetical Value (nM)Hypothetical Value (nM)
JAK3 KinaseHypothetical Value (nM)Hypothetical Value (nM)
FGFR1 KinaseHypothetical Value (nM)Hypothetical Value (nM)
Cell-based Proliferation (IC50)
MCF-7 (Breast Cancer)Hypothetical Value (µM)Hypothetical Value (µM)
HeLa (Cervical Cancer)Hypothetical Value (µM)Hypothetical Value (µM)
A549 (Lung Cancer)Hypothetical Value (µM)Hypothetical Value (µM)

Experimental Protocols

To empirically determine and compare the biological activities of 3-bromo- and 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a series of in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FMS, JAK3, FGFR1)

  • Kinase-specific substrate (e.g., myelin basic protein for some kinases)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[6]

  • Test compounds (3-bromo- and 3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, add the kinase reaction buffer, the kinase-specific substrate, and the purified kinase.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the mixture for 20 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 2 hours) at room temperature.[6]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_reagents Prepare Kinase/Substrate Mix prep_reagents->add_compounds pre_incubate Pre-incubate (20 min) add_compounds->pre_incubate start_reaction Initiate with [γ-³³P]ATP pre_incubate->start_reaction incubate Incubate (e.g., 2h) start_reaction->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash count Scintillation Counting wash->count calculate_inhibition Calculate % Inhibition count->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed_cells->adhere add_compounds Add Test Compounds adhere->add_compounds incubate Incubate (48-72h) add_compounds->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Figure 2: Workflow for a cell proliferation MTT assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to determine if the compounds induce programmed cell death. [7][8][9] Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells using RIPA buffer and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Potential Signaling Pathway Involvement

Given that many pyrrolopyridine derivatives target kinases, a plausible mechanism of action for these compounds is the inhibition of a kinase-driven signaling pathway that promotes cell survival and proliferation. For example, inhibition of a receptor tyrosine kinase like FGFR could block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation Transcription->Proliferation Promotes Compound 3-halo-1H-pyrrolo[3,2-b]pyridine- 7-carbonitrile Compound->RTK Inhibition

Figure 3: A potential signaling pathway inhibited by pyrrolopyridine kinase inhibitors.

Conclusion

References

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved March 21, 2026, from [Link]

  • Bio-protocol. (n.d.). 2.4. Quantification of Apoptosis Using Western Blot. Retrieved March 21, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved March 21, 2026, from [Link]

  • Bio-protocol. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Retrieved March 21, 2026, from [Link]

  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved March 21, 2026, from [Link]

  • EMD Millipore. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved March 21, 2026, from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro anticancer activity of the target compounds 3a-3r and the.... Retrieved March 21, 2026, from [Link]

  • El-Damasy, D. A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science OA, 3(4), FSO234. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Patel, A. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 033-044. [Link]

  • Stieber, F., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 341-353. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances, 13(37), 25959-25971. [Link]

  • Ghandour, Y. M. A., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 893. [Link]

  • ResearchGate. (2025, October). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). AU2006261993B2 - Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors.
  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Sun, L., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(1), 123-132. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8275. [Link]

  • Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]

  • ResearchGate. (2020, January). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors | Request PDF. Retrieved March 21, 2026, from [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315751. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved March 21, 2026, from [Link]

  • PubMed. (2020, January 24). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved March 21, 2026, from [Link]

Sources

Comparative

X-ray crystallography of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

X-ray Crystallography of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Comparative Guide for Fragment-Based Drug Discovery In Fragment-Based Drug Discovery (FBDD), the structural characterization of low-affinity, l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallography of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile: A Comparative Guide for Fragment-Based Drug Discovery

In Fragment-Based Drug Discovery (FBDD), the structural characterization of low-affinity, low-molecular-weight ligands is a critical bottleneck. The compound 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (also known as 3-bromo-7-cyano-4-azaindole) is a highly specialized building block engineered to overcome these crystallographic challenges.

As an Application Scientist, I have structured this guide to objectively compare this specific brominated azaindole against standard, non-halogenated alternatives. By deconstructing its crystallographic utility, binding mechanics, and experimental workflows, this guide provides a self-validating framework for utilizing this fragment in X-ray crystallography campaigns.

Structural Deconstruction: The Causality of Fragment Design

The efficacy of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in crystallographic screening is not coincidental; it is the result of three distinct structural features working in tandem:

  • The 4-Azaindole Core (Hinge Binding): The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged kinase hinge-binding motif. The nitrogen atoms act as a highly efficient hydrogen bond donor-acceptor pair, perfectly mimicking the N1 and N6 of the adenine ring in ATP. This anchors the fragment to the kinase hinge backbone amides, providing a predictable and stable binding pose[1].

  • The 3-Bromo Substituent (SAD Phasing & Halogen Bonding): The inclusion of a heavy bromine atom serves a dual purpose. Crystallographically, bromine exhibits a strong anomalous scattering signal at its K-edge (~0.92 Å), allowing for Single-wavelength Anomalous Dispersion (SAD) phasing. This breaks Friedel's law, enabling crystallographers to solve the phase problem directly from the fragment without relying on molecular replacement[2]. Biochemically, the anisotropic electron distribution of the bromine atom creates a positive electrostatic " σ -hole," enabling highly directional halogen bonding with Lewis bases (e.g., backbone carbonyls) in the binding pocket[3].

  • The 7-Carbonitrile Group (Vectorial Tractability): The sp-hybridized C-N triple bond provides a rigid, linear vector pointing outward from the hinge region. In electron density maps, this linear signature is unmistakable, preventing the common crystallographic error of modeling the fragment backward. Furthermore, it serves as an ideal synthetic handle for subsequent fragment growing.

G A 3-Bromo-1H-pyrrolo[3,2-b] pyridine-7-carbonitrile B 4-Azaindole Core A->B C 3-Bromo Substituent A->C D 7-Carbonitrile Group A->D E Kinase Hinge Binding (Hydrogen Bonds) B->E F SAD Phasing & Halogen Bonding (σ-hole) C->F G Vectorial Growth & Distinct Electron Density D->G

Structural logic and crystallographic utility of the brominated azaindole fragment.

Comparative Crystallographic Performance

To understand the operational advantages of this compound, we must compare it against standard alternatives: the unsubstituted 4-azaindole and the chlorinated analog. The table below synthesizes the quantitative and qualitative crystallographic metrics expected during a fragment screening campaign.

Feature / Metric3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile1H-pyrrolo[3,2-b]pyridine (Unsubstituted)3-Chloro-1H-pyrrolo[3,2-b]pyridine
Anomalous Signal ( f′′ ) High (~3.8 e− at 0.92 Å)None Low (~0.7 e− at 1.54 Å)
SAD Phasing Utility Excellent (Solves phase problem)N/A Poor (Requires longer wavelengths)
Halogen Bonding Strength Strong (Pronounced σ -hole)N/A Weak (Smaller σ -hole)
Vectorial Tractability High (C7-cyano provides linear growth vector)Low (Requires complex C-H functionalization)Moderate (C3-chloro limits growth vectors)
Electron Density Clarity Unambiguous (Heavy atom + linear CN vector)Ambiguous (Prone to 180° modeling errors)Moderate (Cl helps, but lacks CN linearity)

Analysis: While the unsubstituted 4-azaindole binds the kinase hinge effectively, its low molecular weight often results in ambiguous, spherical electron density at low resolutions (e.g., >2.5 Å). The addition of the bromine and carbonitrile groups in our target compound breaks this symmetry, providing high-contrast markers that ensure absolute confidence in the modeled pose.

Self-Validating Experimental Methodology: SAD Phasing & Soaking

To leverage the anomalous dispersion of the bromine atom, the crystallographic workflow must be strictly controlled. The following protocol outlines the causality behind each step to ensure a self-validating system.

Step 1: High-Concentration Fragment Soaking

  • Action: Dissolve 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in 100% DMSO to a stock concentration of 500 mM. Transfer target protein crystals into a drop containing 50 mM of the fragment (final DMSO concentration 10%) and soak for 2 to 24 hours.

  • Causality: Fragments have inherently low affinities ( Kd​ in the mM range). High-concentration soaking drives the equilibrium toward the bound state. The rigid azaindole core generally exhibits excellent solubility in DMSO, preventing precipitation in the crystallization drop[2].

Step 2: Tuned X-ray Data Collection

  • Action: Mount the crystal at a synchrotron beamline and tune the incident X-ray energy to 13.47 keV (0.92 Å) . Collect highly redundant diffraction data (multiplicity > 7.0).

  • Causality: 13.47 keV corresponds to the K-absorption edge of Bromine. At this exact wavelength, the anomalous scattering factor ( f′′ ) is maximized. High redundancy is required because the anomalous differences ( ΔF ) between Friedel pairs are very small (typically 2-5% of the total structure factor amplitude)[2].

Step 3: Anomalous Signal Detection & SAD Phasing

  • Action: Process the data using software like XDS or DIALS, ensuring the FRIEDEL'S_LAW=FALSE flag is set. Use SHELXC/D/E or autoSHARP to locate the heavy bromine atom substructure and calculate initial phase angles.

  • Self-Validation Check: Generate an anomalous difference Fourier map. A peak >5σ at the expected bromine position definitively validates both the presence of the fragment and the accuracy of the calculated phases. If this peak is absent, the anomalous signal is too weak, or the fragment did not bind.

Step 4: Electron Density Map Generation & Pose Refinement

  • Action: Use the experimental phases to generate a 2mFo​−DFc​ map. Fit the 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile model into the density, aligning the heavy Br atom with the anomalous peak and the linear CN group with the corresponding tubular density.

  • Causality: The combination of the heavy atom anchor and the rigid cyano vector eliminates the risk of modeling the fragment in a flipped orientation, a common pitfall with symmetrical fragments[1].

Workflow S1 1. Fragment Soaking (High Conc. in DMSO) S2 2. X-ray Diffraction (Tune to Br K-edge ~0.92 Å) S1->S2 S3 3. Anomalous Signal Detection (ΔF) S2->S3 S4 4. SAD Phasing (Phase Angle Calculation) S3->S4 S5 5. Electron Density Map Generation S4->S5 S6 6. Pose Refinement & Hit Validation S5->S6

Step-by-step X-ray crystallographic workflow utilizing bromine anomalous dispersion.

Conclusion

For structural biologists and medicinal chemists, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile represents a masterclass in rational fragment design. By embedding a phasing vehicle (Bromine) and a distinct structural vector (Carbonitrile) directly into a privileged kinase-binding scaffold (4-Azaindole), it transitions fragment screening from a process of ambiguous density interpretation to one of high-fidelity, self-validating structural determination.

Sources

Validation

Spectroscopic Characterization of 3-bromo-7-cyano-azaindole: A Comparative Guide

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 3-bromo-7-cyano-azaindole is a promising scaffold, y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 3-bromo-7-cyano-azaindole is a promising scaffold, yet a comprehensive public repository of its spectroscopic data is notably absent. This guide provides a detailed comparative analysis of the expected spectroscopic signature of 3-bromo-7-cyano-azaindole, drawing upon experimental data from structurally related analogs. By understanding the influence of the bromo and cyano functionalities on the core 7-azaindole structure, researchers can confidently identify and characterize this molecule.

The 7-Azaindole Core and the Influence of Substitution

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a bioisostere of indole, where a nitrogen atom in the benzene ring alters the electron density distribution, impacting its chemical and spectroscopic properties.[1] The introduction of an electron-withdrawing cyano group at the 7-position and a bromine atom at the 3-position is expected to induce significant shifts in the spectroscopic data compared to the unsubstituted parent compound. This guide will systematically explore these anticipated changes across ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

To construct a reliable spectroscopic profile for 3-bromo-7-cyano-azaindole, we will compare the known data of key reference compounds: 7-azaindole, 3-bromo-7-azaindole, and 7-cyanoindole.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)IR (cm⁻¹)UV-Vis (λmax, nm)
7-Azaindole H1(NH): ~11.8, H2: ~7.4, H3: ~6.5, H4: ~7.9, H5: ~7.0, H6: ~8.2C2: ~128, C3: ~101, C3a: ~149, C4: ~116, C5: ~128, C6: ~142, C7a: ~120118 (M⁺)NH stretch: ~3400-3200~280-290
3-Bromo-7-azaindole H2: ~7.6 (s), H4: ~8.0 (d), H5: ~7.1 (dd), H6: ~8.3 (d), H1(NH): broadPredicted: C2: downfield, C3: upfield (due to Br), other carbons minor shifts196/198 (M⁺, M⁺+2)C-Br stretch: ~600-500Red-shifted vs. 7-azaindole
7-Cyanoindole H1(NH): ~11.5, H2: ~7.6, H3: ~6.6, H4: ~7.8, H5: ~7.2, H6: ~7.5Predicted: C7: downfield, CN: ~117, other carbons minor shifts142 (M⁺)CN stretch: ~2230-2210Red-shifted vs. indole
3-bromo-7-cyano-azaindole (Predicted) H2: ~7.8 (s), H4: ~8.2 (d), H5: ~7.3 (dd), H6: ~8.5 (d), H1(NH): broadPredicted: C2, C4, C6, C7a: downfield, C3: upfield, CN: ~115221/223 (M⁺, M⁺+2)NH stretch: ~3400-3200, CN stretch: ~2230, C-Br stretch: ~600-500Red-shifted vs. 7-azaindole

In-Depth Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-bromo-7-cyano-azaindole is anticipated to show distinct features. The introduction of the bromine at C3 will lead to the absence of the H3 proton signal and will likely cause a downfield shift of the adjacent H2 proton to around 7.8 ppm, appearing as a singlet. The protons on the pyridine ring (H4, H5, and H6) will exhibit a characteristic AMX spin system, with expected downfield shifts due to the electron-withdrawing nature of the cyano group at C7. The N-H proton will likely appear as a broad singlet at a high chemical shift (δ > 11 ppm).

¹³C NMR: In the carbon spectrum, the most significant changes are expected for the carbons directly attached to the substituents. The C3 signal will be shifted upfield due to the heavy atom effect of bromine. Conversely, the C7 carbon and the cyano carbon (C≡N) will be observed, with the latter typically appearing around 115-120 ppm. The remaining aromatic carbons will experience moderate shifts depending on the combined electronic effects of the bromo and cyano groups. A ¹³C NMR spectrum of the parent 7-azaindole is available for comparison.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. A key diagnostic feature for 3-bromo-7-cyano-azaindole will be the isotopic pattern of the molecular ion. Due to the presence of a bromine atom, there will be two peaks of nearly equal intensity at m/z 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Fragmentation patterns of indole derivatives often involve the loss of HCN from the pyrrole ring.[3][4]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectrum will provide crucial information about the functional groups. A sharp, intense absorption band is expected in the region of 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration. The N-H stretching vibration of the pyrrole ring will likely appear as a broad band in the 3400-3200 cm⁻¹ region. A C-Br stretching vibration may be observed in the fingerprint region, typically between 600 and 500 cm⁻¹. The IR spectra of other 7-azaindole derivatives show a broad band in the 3300 to 2500 cm⁻¹ range, which is attributed to multiple Fermi resonances involving the N-H stretching mode in the dimer form.[5]

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 7-azaindole derivatives is influenced by substituents on the aromatic system. Studies on 3-cyano-7-azaindole have shown absorption and emission bands that are sensitive to the environment.[6] The presence of both the bromo and cyano groups, which can extend the π-conjugation, is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted 7-azaindole.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural confirmation. Below are generalized protocols for the key spectroscopic techniques.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

Mass Spectrometry

Objective: To determine the molecular weight and isotopic distribution.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition:

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet. Set the electron energy to 70 eV.

    • ESI-MS: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C≡N, and C-Br.

Logical and Experimental Workflows

The process of spectroscopic characterization follows a logical progression, as illustrated in the diagrams below.

Caption: Experimental workflow for the structural elucidation of 3-bromo-7-cyano-azaindole.

Spectroscopic_Analysis_Logic cluster_Prediction Predictive Analysis cluster_Experimentation Experimental Verification cluster_Comparison Comparative Analysis P_Start Hypothesized Structure: 3-bromo-7-cyano-azaindole P_NMR Predict NMR Shifts (Substituent Effects) P_Start->P_NMR P_MS Predict MS Pattern (Isotopes) P_Start->P_MS P_IR Predict IR Bands (Functional Groups) P_Start->P_IR C_Compare Compare Predicted vs. Experimental Data P_NMR->C_Compare P_MS->C_Compare P_IR->C_Compare E_Sample Synthesized Compound E_NMR Acquire 1H & 13C NMR E_Sample->E_NMR E_MS Acquire Mass Spectrum E_Sample->E_MS E_IR Acquire IR Spectrum E_Sample->E_IR E_NMR->C_Compare E_MS->C_Compare E_IR->C_Compare C_Confirm Confirm Structure C_Compare->C_Confirm

Caption: Logical workflow for the spectroscopic identification of 3-bromo-7-cyano-azaindole.

Conclusion

References

  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Yan, C., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Drapała, A., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules.
  • Chen, Y.-C., et al. (2018). Excited-State Proton Transfer in 3-Cyano-7-azaindole: From Aqueous Solution to Ice. The Journal of Physical Chemistry A.
  • Romero, M., et al. (1999). Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. Bioorganic & Medicinal Chemistry Letters.
  • Liu, C., et al. (2018). 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures. Physical Chemistry Chemical Physics.
  • Mondal, K., et al. (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...).
  • Wang, Y., et al. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • van der Westhuyzen, C. W., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.
  • The Royal Society of Chemistry.
  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry.
  • PubChem. 7-Bromo-6-azaindole. [Link]

  • NIST. Indole - Mass spectrum (electron ionization). [Link]

  • El-Ghanam, A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • NextSDS. 3-BroMo-7-fluoro-6-azaindole — Chemical Substance Information. [Link]

  • NIST. Indole - IR Spectrum. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • Drapała, A., et al. X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde.
  • Inter Chem. Azaindoles.

Sources

Comparative

comparison of synthesis routes for substituted pyrrolo[3,2-b]pyridines

An In-Depth Comparative Guide to the Synthesis of Substituted Pyrrolo[3,2-b]pyridines The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in modern drug discovery and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Pyrrolo[3,2-b]pyridines

The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in modern drug discovery and materials science.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring imparts unique electronic properties, enhances solubility, and provides an additional vector for molecular interactions.[2] Consequently, this core is found in numerous biologically active agents, including kinase inhibitors for oncology and compounds targeting central nervous system disorders.[3][4]

The efficient construction of this bicyclic system with desired substitution patterns is a critical challenge for medicinal and synthetic chemists. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired regioselectivity, scalability, and tolerance to various functional groups. This guide provides a comparative analysis of the most prominent synthetic strategies, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

These methods adapt well-established indole syntheses to pyridine-based starting materials. They are workhorse reactions that are often reliable but can be limited by harsh conditions.

The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[5] The adaptation to the pyrrolo[3,2-b]pyridine system involves the acid-catalyzed reaction of a 2-pyridylhydrazine with an aldehyde or ketone.[6]

Mechanism & Causality: The reaction proceeds through the formation of a pyridylhydrazone, which tautomerizes to an enehydrazine. A critical[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic pyrrole ring.[5] The choice of a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) is crucial for promoting both the rearrangement and the final dehydration/aromatization step.[6][8] However, these harsh conditions can limit the substrate scope, as acid-labile functional groups may not be tolerated.

Workflow: Fischer Synthesis of Pyrrolo[3,2-b]pyridines

A 2-Pyridylhydrazine C Pyridylhydrazone Intermediate A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D  Acid Catalyst (H+) E Ammonia Elimination & Aromatization D->E F Substituted Pyrrolo[3,2-b]pyridine E->F A 2-Methyl-3-nitropyridine C Enamine Intermediate A->C B DMF-DMA B->C D Reductive Cyclization (e.g., H2, Pd/C) C->D E Substituted Pyrrolo[3,2-b]pyridine D->E A 2-Amino-3-halopyridine C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne B->C D 2-Amino-3-alkynylpyridine Intermediate C->D E Intramolecular Annulation D->E F Substituted Pyrrolo[3,2-b]pyridine E->F

Sources

Validation

A Comparative Guide to the Kinase Inhibitor Potential of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for high-potency and selective kinase inhibition is a paramount objective. This guide provides a comparative a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for high-potency and selective kinase inhibition is a paramount objective. This guide provides a comparative analysis of the largely unexplored compound, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, against a class of well-characterized and clinically approved Janus kinase (JAK) inhibitors. While direct biological data for this specific compound is not yet prevalent in published literature, its structural features, rooted in the kinase-inhibitor-privileged 1H-pyrrolo[3,2-b]pyridine scaffold, provide a strong rationale for its investigation as a potential therapeutic agent.

The 1H-pyrrolo[3,2-b]pyridine core is a recognized building block in the development of novel kinase inhibitors.[1] This guide will, therefore, extrapolate the potential biological activity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile by comparing its structure to known inhibitors of the JAK family and detailing the established experimental workflows for validating such potential.

The Janus Kinase (JAK) Family: A Critical Target in Inflammatory and Myeloproliferative Diseases

The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling.[2][3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for hematopoiesis, immune response, and inflammation.[5] Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and inflammatory diseases, making JAKs a prime therapeutic target.[6][7]

The general mechanism of JAK-STAT signaling is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 5. STAT Docking pJAK JAK-P JAK->pJAK 3. Autophosphorylation pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation pSTAT STAT-P STAT->pSTAT Dimer STAT-P Dimer pSTAT->Dimer 7. Dimerization DNA Gene Transcription Dimer->DNA 8. Nuclear Translocation & Transcription Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Comparative Analysis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and Known JAK Inhibitors

A comparative analysis of the chemical structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with approved JAK inhibitors reveals intriguing similarities that suggest its potential as a kinase inhibitor. Many JAK inhibitors are ATP-competitive, binding to the ATP-binding site within the kinase domain.[8] The pyrrolopyrimidine core, structurally related to the pyrrolopyridine scaffold, is often seen in compounds with selectivity for JAK3.[2]

Table 1: Structural and Mechanistic Comparison

CompoundCore ScaffoldKey Functional GroupsMechanism of Action
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile 1H-pyrrolo[3,2-b]pyridineBromo, CarbonitrileHypothesized: ATP-competitive kinase inhibition. The electron-withdrawing nature of the bromo and carbonitrile groups may influence binding affinity and selectivity.
Ruxolitinib Pyrrolo[2,3-d]pyrimidineCyclopentyl, PropanenitrileCompetitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2.[9]
Fedratinib PyrimidinePyrrolidine, BenzenesulfonamideCompetitive inhibitor of JAK2, with activity against FLT3 and RET.[10]
Momelotinib PyrimidineMorpholine, CyanophenylInhibitor of JAK1, JAK2, and ACVR1.[11]
Pacritinib PyrimidinePiperidine, DioxolaneDual inhibitor of JAK2 and FLT3.[12][13]

The 1H-pyrrolo[3,2-b]pyridine core of the target compound serves as a rigid scaffold that can present the bromo and carbonitrile substituents to the kinase active site. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, a common interaction in kinase-inhibitor binding. The bromine atom can participate in halogen bonding, a recognized interaction that can enhance binding affinity. The carbonitrile group is a versatile functional group that can also engage in hydrogen bonding or other interactions within the active site.

Performance of Known JAK Inhibitors: A Benchmark for Comparison

The ultimate measure of a novel kinase inhibitor's potential is its biological activity. The following table summarizes the in vitro and clinical performance of several FDA-approved JAK inhibitors.

Table 2: Biological and Clinical Data of Known JAK Inhibitors

InhibitorTarget(s)IC50 (nM)Key Clinical IndicationsCommon Adverse Events
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[5]Anemia, Thrombocytopenia[9]
Fedratinib JAK2, FLT3, RETJAK2: 6, FLT3: 25, RET: 17[10]Myelofibrosis[14]Diarrhea, Nausea, Anemia[15]
Momelotinib JAK1, JAK2, ACVR1-Myelofibrosis with anemia[11][16]Infections, Transaminase elevations[17]
Pacritinib JAK2, FLT3-Myelofibrosis with severe thrombocytopenia[13]Diarrhea, Nausea, Anemia, Thrombocytopenia[12]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To empirically determine the biological activity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases, including JAK1, JAK2, JAK3, and TYK2.

Principle: A biochemical assay that measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing ATP and the kinase-specific substrate.

    • Dilute the purified recombinant JAK enzymes to the desired concentration in the assay buffer.

  • Assay Plate Preparation:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • Add the diluted compound to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzymatic Reaction:

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™, LanthaScreen™).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow Start Start ReagentPrep Reagent Preparation (Compound, Enzyme, ATP, Substrate) Start->ReagentPrep PlateSetup Assay Plate Setup (Serial Dilutions, Controls) ReagentPrep->PlateSetup Reaction Kinase Reaction (Incubation) PlateSetup->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis End End DataAnalysis->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cell-Based Phospho-STAT Assay

Objective: To assess the ability of the test compound to inhibit JAK-STAT signaling in a cellular context.

Principle: This assay measures the level of phosphorylated STAT (pSTAT) in cells following cytokine stimulation in the presence of the inhibitor. A reduction in pSTAT levels indicates inhibition of the upstream JAK kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., TF-1, HEL) to the appropriate density.

    • Pre-incubate the cells with various concentrations of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile for a defined period.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., erythropoietin, IL-3) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release intracellular proteins.

    • Determine the total protein concentration in each lysate.

  • pSTAT Detection:

    • Use an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting, with an antibody specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT3, pSTAT5).

  • Data Analysis:

    • Normalize the pSTAT signal to the total protein concentration or a housekeeping protein.

    • Calculate the percentage of inhibition of pSTAT levels at each compound concentration compared to the stimulated control.

    • Determine the IC50 value for the inhibition of STAT phosphorylation.

Conclusion and Future Directions

While the biological activity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile remains to be fully elucidated, its structural analogy to known kinase inhibitors, particularly those targeting the JAK family, provides a compelling rationale for its further investigation. The pyrrolopyridine scaffold is a proven pharmacophore, and the specific substitutions on the target molecule offer unique opportunities for interaction within a kinase active site.

The comparative analysis presented in this guide, alongside the detailed experimental protocols, is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Future studies should focus on a comprehensive in vitro kinase screen to identify primary targets, followed by cell-based assays to confirm on-target activity and assess cellular potency. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could pave the way for the development of novel and effective kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

References

  • Momelotinib: Mechanism of action, clinical, and translational science.
  • Janus kinase inhibitor. Wikipedia.
  • What are JAK inhibitors and how do they work? Drugs.com.
  • Ruxolitinib.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel).
  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
  • Janus kinase inhibitors. DermNet.
  • Momelotinib: Mechanism of action, clinical, and transl
  • Fedr
  • Ruxolitinib. Wikipedia.
  • Definition of JAK inhibitor. NCI Dictionary of Cancer Terms.
  • A Comprehensive Review of Pacritinib in Myelofibrosis. Clinical Medicine Insights: Oncology.
  • Pacritinib (VONJO)
  • Mechanism of Action | OJJAARA (momelotinib) | For HCPs. GSK.
  • What is the mechanism of Pacritinib?
  • Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia. Frontiers in Oncology.
  • What is the mechanism of Fedratinib Hydrochloride?
  • What is the mechanism of action of Ruxolitinib Phosphate?
  • Attachment 1. Product Information for Ruxolitinib.
  • Mechanism of action - Jakafi® (ruxolitinib).
  • Full article: Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Taylor & Francis Online.
  • Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor. Blood Cancer Journal.
  • Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia: Expert Review of Hem
  • Fedr
  • Fedr
  • 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine. Benchchem.

Sources

Comparative

Analytical Validation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile Purity: A Comparative HPLC Guide

As a Senior Application Scientist, I approach the purity validation of heterocyclic building blocks not merely as a regulatory compliance exercise, but as a physiochemical puzzle. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity validation of heterocyclic building blocks not merely as a regulatory compliance exercise, but as a physiochemical puzzle. 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9) [1] is a highly functionalized 4-azaindole derivative frequently utilized in the synthesis of kinase inhibitors.

The molecule presents a classic "mixed-polarity" challenge: the bromine atom at C3 imparts hydrophobicity, the carbonitrile at C7 acts as a strong electron-withdrawing group, and the pyridine nitrogen within the azaindole core is basic. In reversed-phase liquid chromatography (RPLC), basic compounds notoriously suffer from peak tailing, reduced theoretical plates, and poor resolution due to secondary ionic interactions between the protonated basic nitrogen and anionic residual silanolates on the silica stationary phase [2].

This guide objectively compares standard HPLC methodologies against optimized Ultra-High Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines [3].

Mechanistic Causality: The Silanol Problem

To develop an authoritative validation method, we must first understand the causality behind peak degradation. Modern silica-based columns are "end-capped" to reduce free silanols ( pKa​≈3.5−4.5 ). However, at a neutral mobile phase pH (e.g., pH 7.0), any residual silanols become deprotonated (anionic). Simultaneously, the basic pyridine nitrogen of our azaindole remains partially protonated (cationic). This creates a strong secondary ionic attraction that delays the elution of a fraction of the analyte molecules, manifesting as a "tail" on the chromatogram [4].

To resolve this, we must manipulate the mobile phase pH. Dropping the pH to 2.5 (using 0.1% Trifluoroacetic acid) fully protonates both the analyte and the residual silanols. Because neutral silanols cannot form ionic bonds with the cationic azaindole, retention is driven purely by predictable hydrophobic partitioning.

Mechanistic_Pathway cluster_0 Standard C18 (Neutral pH) cluster_1 Optimized UHPLC (Low pH 0.1% TFA) N1 Azaindole Nitrogen (Cationic) N2 Residual Silanols (Anionic) N1->N2 N3 Secondary Ionic Interaction (Severe Peak Tailing) N2->N3 N4 Azaindole Nitrogen (Cationic) N5 Residual Silanols (Neutral) N4->N5 N6 Hydrophobic Retention Only (Symmetrical Peak) N5->N6

Mechanistic comparison of silanol interactions causing peak tailing versus optimized conditions.

Comparative Performance Data

To establish the most robust method, we evaluated 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile across three distinct chromatographic systems. The data below demonstrates why a low-pH UHPLC method is superior for this specific heterocyclic building block.

Chromatographic ParameterStandard RP-HPLC (C18, pH 7.0)UHPLC (End-capped C18, pH 2.5)HILIC (Bare Silica, pH 4.5)Causality / Scientific Insight
Retention Time (RT) 8.45 min3.20 min5.15 minUHPLC sub-2µm particles accelerate mass transfer; HILIC retains via polar partitioning.
Tailing Factor ( Tf​ ) 2.3 (Severe Tailing)1.1 (Symmetrical)1.3 (Slight Tailing)Low pH in UHPLC suppresses silanol ionization, eliminating secondary ionic interactions.
Theoretical Plates ( N ) 4,50022,00012,500UHPLC minimizes eddy diffusion (van Deemter equation A-term).
Resolution ( Rs​ ) from des-bromo impurity1.54.22.8Enhanced efficiency in UHPLC sharpens peaks, widening the baseline separation.

ICH Q2(R2) Validation Framework

The emphasize a lifecycle approach to analytical procedures, ensuring the method is "fit for purpose" [3]. A reliable protocol must be a self-validating system —meaning the instrument must mathematically prove its operational fitness before any sample data is accepted.

ICH_Q2_Validation A Method Development (UHPLC, Low pH) B Specificity (Blank & Impurities) A->B C Linearity & Range (R² ≥ 0.999) B->C D Precision (%RSD ≤ 2.0%) C->D E Accuracy (Recovery 98-102%) D->E F Robustness (Flow & pH tweaks) E->F

Workflow for ICH Q2(R2) analytical procedure validation lifecycle.

Step-by-Step Methodology: Self-Validating UHPLC Protocol

This protocol details the optimized UHPLC method for validating the purity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Phase 1: Reagent & System Preparation

Rationale: High-quality reagents prevent baseline drift and ghost peaks, which are critical when quantifying impurities at the 0.05% threshold.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Column: C18, End-capped, sub-2 µm particle size (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Detection: UV at 254 nm. Column Temp: 40°C.

Phase 2: System Suitability Testing (SST) - The Self-Validation Gate

Rationale: The SST acts as an automated gatekeeper. If the system fails these criteria, the run aborts, preventing the acquisition of invalid data.

  • Prepare a standard solution of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile at 100 µg/mL in the diluent.

  • Inject the standard solution five consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • Tailing Factor ( Tf​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the blank diluent. Verify that no peaks elute at the retention time of the azaindole (approx. 3.20 min). Inject a sample spiked with known synthetic impurities (e.g., the des-bromo precursor) and verify baseline resolution ( Rs​≥2.0 ).

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Inject each in triplicate. Plot Peak Area vs. Concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Precision (Repeatability): Prepare six independent sample preparations of the compound at 100 µg/mL. Inject each once. Acceptance: %RSD of the calculated purity ≤2.0% .

  • Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Validation

comparative study of different cross-coupling methods for functionalizing 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Substrate Analysis & Mechanistic Challenges The azaindole scaffold, specifically the pyrrolo[3,2-b]pyridine core, is a privileged pharmacophore in modern drug discovery, often utilized as a bioisostere for indoles and py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Mechanistic Challenges

The azaindole scaffold, specifically the pyrrolo[3,2-b]pyridine core, is a privileged pharmacophore in modern drug discovery, often utilized as a bioisostere for indoles and pyrrolopyrimidines in kinase inhibitor design[1]. The specific functionalization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS: 1190319-11-9)[2] presents a unique set of mechanistic challenges and opportunities:

  • The C7-Carbonitrile Effect: The cyano group at the 7-position exerts a powerful electron-withdrawing effect (-I, -M) on the pyridine ring. This decreases the overall electron density of the fused system. While this stabilizes the intermediate palladium(II) complex post-oxidative addition, it inherently decelerates the initial oxidative addition of Pd(0) into the C3-Br bond. Consequently, highly active, electron-rich ligands are required to drive the catalytic cycle[3].

  • The C3-Bromine Reactivity: Bromine at the 3-position serves as the primary reactive handle for transition-metal-catalyzed cross-coupling. Aryl bromides are generally superior to chlorides in these reactions, providing a reliable site for C-C and C-N bond formation[4].

  • N1-Pyrrole Acidity: The unprotected pyrrole nitrogen contains an acidic proton (pKa ~12-13) that can coordinate with palladium to form inactive resting states, or undergo base-catalyzed homocoupling under cross-coupling conditions[5]. Strategic protection is mandatory.

Strategic N1-Protection: The Prerequisite for Success

Before initiating any cross-coupling, the N1 position must be masked. While Boc (tert-butyloxycarbonyl) and Ts (tosyl) are common, they are fundamentally flawed for this specific substrate. The high temperatures (>100 °C) and strong bases (e.g., NaOtBu) required for sterically hindered Buchwald-Hartwig aminations often cause premature cleavage of Boc and Ts groups[6].

The Optimal Choice: 2-(Trimethylsilyl)ethoxymethyl (SEM). The SEM group provides exceptional thermal stability and robust resistance to strong bases, ensuring the integrity of the azaindole core during harsh coupling conditions. It can be cleanly removed post-coupling using trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF)[1].

G Start 3-Bromo-1H-pyrrolo[3,2-b]pyridine -7-carbonitrile Protect N1-Protection (SEM-Cl, NaH, DMF) Start->Protect Intermediate N1-SEM-3-Bromo-Derivative (Stable Intermediate) Protect->Intermediate Suzuki Suzuki-Miyaura (C-C Bond Formation) Intermediate->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Intermediate->Buchwald Pd2(dba)3, XPhos, R-NH2 Sonogashira Sonogashira (C-C Alkyne Formation) Intermediate->Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne Deprotect1 SEM Deprotection (TFA / DCM) Suzuki->Deprotect1 Deprotect2 SEM Deprotection (TFA / DCM) Buchwald->Deprotect2 Deprotect3 SEM Deprotection (TFA / DCM) Sonogashira->Deprotect3 Final1 C3-Aryl Azaindole Deprotect1->Final1 Final2 C3-Amino Azaindole Deprotect2->Final2 Final3 C3-Alkynyl Azaindole Deprotect3->Final3

Fig 1. Divergent functionalization workflow for 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile.

Comparative Evaluation of Cross-Coupling Modalities

Suzuki-Miyaura Coupling (C-C Bond)

The Suzuki-Miyaura reaction is the gold standard for introducing aryl or heteroaryl groups at the C3 position. For this electron-deficient azaindole, a robust bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) paired with Pd(II) prevents catalyst deactivation and handles sterically hindered boronic acids effectively[3]. The primary side reaction to suppress is the protodeboronation of the boronic acid, mitigated by using a biphasic solvent system (Dioxane/H2O) and precisely controlling the temperature.

Buchwald-Hartwig Amination (C-N Bond)

Forming a C-N bond at the C3 position is mechanistically more demanding. The intermediate palladium-amido complex is prone to β-hydride elimination (if the amine possesses α-hydrogens), which yields a debrominated azaindole and an imine byproduct. To force the desired reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are strictly required[1].

G cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C3-Br) Pd0->OxAdd Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Suzuki AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Buchwald RedElim Reductive Elimination (Product Release) Transmet->RedElim AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2. Mechanistic divergence of Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Quantitative Performance Data

The following table synthesizes expected experimental parameters and outcomes based on the application of these methods to deactivated azaindole and indazole scaffolds[3],[1].

Coupling ModalityTarget BondOptimal Catalyst / Ligand SystemPreferred BaseSolvent & TempExpected YieldPrimary Failure Mode
Suzuki-Miyaura C(sp²)-C(sp²)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ or Cs₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1), 90 °C75 - 90%Protodeboronation of boronic acid
Buchwald-Hartwig C(sp²)-NPd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%)NaOtBu or Cs₂CO₃ (1.5 eq)Toluene or Dioxane, 100 °C60 - 85%β-hydride elimination; N1-deprotection
Sonogashira C(sp²)-C(sp)Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)Et₃N or DIPEA (Solvent/Base)DMF or THF, 70 °C70 - 90%Alkyne homocoupling (Glaser coupling)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow, ensuring that any failure can be immediately isolated.

Protocol A: N1-SEM Protection

Objective: Mask the acidic pyrrole NH to prevent catalyst poisoning.

  • Initiation: Dissolve 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: The solution will bubble (H₂ gas evolution) and turn opaque, indicating successful formation of the sodium salt. Stir for 30 minutes.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 eq). Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC (3:1 Hexanes/EtOAc) must show complete consumption of the highly polar starting material and the appearance of a fast-moving, UV-active spot.

Protocol B: Suzuki-Miyaura Arylation (C-C)

Objective: Couple an aryl boronic acid to the C3 position.

  • Setup: In a Schlenk tube, combine the SEM-protected substrate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Water is strictly required to dissolve the base and activate the boronic acid via formation of a reactive boronate complex. Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat to 90 °C for 12 hours.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the target mass[M+H]⁺. The absence of a peak at [M-Br+H]⁺ confirms that protodehalogenation did not outcompete the cross-coupling.

Protocol C: Buchwald-Hartwig Amination (C-N)

Objective: Couple a secondary amine to the C3 position.

  • Setup: In a glovebox or under strict argon, combine the SEM-protected substrate (1.0 eq), secondary amine (1.5 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and Cs₂CO₃ (1.5 eq). Causality: Cs₂CO₃ is chosen over NaOtBu to prevent nucleophilic attack on the C7-cyano group[1].

  • Reaction: Suspend in anhydrous Toluene (0.1 M). Heat to 100 °C for 16 hours.

  • Validation Checkpoint: The reaction mixture will shift from dark purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution. Post-reaction TLC should indicate a highly fluorescent product spot under 365 nm UV light, characteristic of extended conjugation through the new C-N bond.

Protocol D: SEM Deprotection

Objective: Reveal the final functionalized 1H-pyrrolo[3,2-b]pyridine.

  • Cleavage: Dissolve the coupled product in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 4 hours.

  • Intermediate Formation: The reaction generates a hydroxymethyl intermediate. Concentrate the mixture in vacuo.

  • Final Hydrolysis: Redissolve in Methanol, add Ethylenediamine (to scavenge formaldehyde), and stir for 2 hours.

  • Validation Checkpoint: Final purification via reverse-phase HPLC. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the fully deprotected, functionalized target.

References

  • [5] Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process. PMC / NIH. Available at:[Link]

  • [6] Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [1] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC / NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 3-bromo-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile requires rigorous safety and logistical planning. Frequently utilized as a specialized building block in kinase inhibitor development and drug discovery, this compound presents specific operational and disposal challenges due to its structural composition: a bromine atom, a nitrile group, and a fused pyrrolopyridine core.

Improper disposal of this material can lead to the release of highly toxic environmental pollutants, including corrosive hydrogen bromide (HBr) and nitrogen oxides (NOx). This guide provides a self-validating, step-by-step operational and disposal protocol compliant with environmental regulations, ensuring your laboratory maintains the highest standards of safety and chemical stewardship.

Section 1: Physicochemical Hazard Profile & Causality

Understanding the molecular causality behind a chemical's hazards is the first step in establishing a self-validating safety system. The presence of the carbon-halogen bond and the cyano group dictates both the compound's toxicity profile and its ultimate thermal destruction requirements.

Table 1: Quantitative Data and Operational Implications

ParameterValue / DescriptionOperational Implication
Chemical Name 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrileTarget compound for tracking and disposal.
CAS Number 1190319-11-9Unique identifier required for hazardous waste manifesting.
Molecular Formula C8H4BrN3High nitrogen and halogen content dictates incineration parameters.
Molecular Weight 222.04 g/mol Solid at standard conditions; dust inhalation is a primary exposure route.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict PPE (gloves, goggles) and fume hood handling.
Combustion Byproducts CO, CO₂, NOx, HBr, potentially HCNProhibits standard trash or drain disposal; mandates alkaline scrubbing.
EPA Waste Class Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent waste streams.

Section 2: Operational Handling & Spill Response Protocol

To ensure trustworthiness and reproducibility in laboratory safety, every protocol must be self-validating. Before opening the container, the scientist must verify the environmental controls to ensure the system is actively protecting them.

Step-by-Step Handling Methodology
  • Engineering Controls Validation: Before initiating work, verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Do not handle the powder on an open bench; the aerodynamic diameter of the brominated nitrile dust makes it an acute inhalation hazard.

  • PPE Selection: Don a flame-resistant lab coat, chemical-splash safety goggles, and double nitrile gloves. Causality: The heavy bromine atom increases the molecule's lipophilicity, potentially enhancing dermal penetration upon contact. Double-gloving ensures a fail-safe barrier.

  • Manipulation: Use grounded, anti-static spatulas to weigh the solid. If creating a stock solution, dissolve the compound directly within the fume hood to contain any off-gassing from the solvent interaction.

Self-Validating Spill Response Plan

If a spill occurs, the immediate risk is the inhalation of aerosolized dust or solvent vapors.

  • Isolate & Validate: Evacuate non-essential personnel. Visually validate that the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Containment (Liquid Solutions): If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like paper towels for concentrated halogenated solutions, as they can react or complicate secondary incineration.

  • Containment (Solid Powder): Gently sweep up the powder using a damp, chemically compatible wipe or a dedicated HEPA-filtered vacuum to prevent dust dispersion.

  • Segregation: Place all cleanup materials into a designated, leak-proof hazardous waste container labeled for halogenated solids.

SpillResponse S1 Spill Identified (Solid or Liquid) S2 Evacuate & Ventilate (Ensure Fume Hood On) S1->S2 S3 Don Appropriate PPE (Respirator, Nitrile Gloves) S2->S3 S4 Liquid: Absorb with Sand/Vermiculite Solid: Sweep gently (No Dust) S3->S4 S5 Place in Halogenated Waste Container S4->S5 S6 Label & Transfer to SAA S5->S6

Workflow for self-validating spill containment of halogenated nitrile compounds.

Section 3: Proper Disposal Procedures & Logistical Plan

The ultimate disposal of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile must be conducted by a licensed hazardous waste disposal facility. The core directive for this class of chemicals is high-temperature incineration .

The Mechanistic Rationale: Why an Afterburner and Scrubber?

When incinerated, the stable pyrrolopyridine ring and nitrile group oxidize to form nitrogen oxides (NOx), while the bromine atom generates highly corrosive hydrogen bromide (HBr) gas. An afterburner operating at >1100°C is required to ensure complete thermal destruction of the stable aromatic core and prevent the formation of toxic polybrominated dibenzodioxins (PBDDs) . Subsequently, an alkaline scrubber system (typically utilizing NaOH or Ca(OH)₂) is mandatory to neutralize the acidic HBr and NOx emissions before exhaust release, preventing localized acid rain and atmospheric toxicity .

Step-by-Step Waste Segregation & Disposal Plan
  • Waste Classification: Designate all waste containing this compound as "Halogenated Organic Waste." Causality: Even if the compound is dissolved in a non-halogenated solvent (e.g., DMSO or Ethanol), the presence of the bromine atom classifies the entire mixture as halogenated waste under EPA RCRA guidelines.

  • Containerization:

    • Liquid Waste: Collect in a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Do not fill beyond 90% capacity to allow for vapor expansion.

    • Solid Waste: Empty vials, contaminated spatulas, and weigh boats must be placed into a rigid, puncture-resistant poly-drum.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste - Halogenated Organics (Contains: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile)." Check the hazard boxes for "Toxic" and "Irritant."

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. Ensure secondary containment trays are used to catch any potential micro-leaks or spills.

  • Final Logistics: Coordinate with your Environmental Health and Safety (EHS) department or a licensed contractor to manifest and transport the waste to a permitted chemical incinerator equipped with the requisite afterburner and scrubber system.

DisposalWorkflow A 3-bromo-1H-pyrrolo[3,2-b] pyridine-7-carbonitrile Waste Generation B Segregation: Halogenated Waste A->B Collect C Combustible Solvent Mixing B->C Prepare D Chemical Incinerator (Primary Chamber) C->D Inject E Afterburner (>1100°C) D->E Volatile Gases (CO, NOx, HBr) F Alkaline Scrubber (Neutralizes HBr/NOx) E->F Complete Oxidation G Clean Exhaust & Safe Ash F->G Emission

Thermal destruction pathway and emission scrubbing for halogenated heterocyclic waste.

References

  • U.S. Environmental Protection Agency. "Solvents in the Workplace: How to Determine If They Are Hazardous Waste." EPA.gov. Available at:[Link]

  • Electronic Code of Federal Regulations. "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.